D-Glucono-1,5-lactone-1-13C
Description
BenchChem offers high-quality D-Glucono-1,5-lactone-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucono-1,5-lactone-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₅¹³CH₁₀O₆ |
|---|---|
Molecular Weight |
179.13 |
Synonyms |
Gluconic Acid Lactone-1-13C; D- Gluconic Acid Lactone-1-13C; D-Gluconic Acid, δ-Lactone-1-13C; 1,5-Gluconolactone-1-13C; D-(+)-Gluconic Acid δ-Lactone-1-13C; D-(+)-Glucono-1,5-lactone-1-13C; D-(+)-Glucono-δ-lactone-1-13C; D-Gluconic Acid 1,5-Lactone- |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of D-Glucono-1,5-lactone-1-13C
An In-Depth Technical Guide to D-Glucono-1,5-lactone-1-¹³C A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Positional Isotopic Labeling
In the landscape of metabolic research and quantitative analysis, stable isotope-labeled compounds are indispensable tools. They allow scientists to trace the fate of molecules through complex biological systems and to achieve unparalleled accuracy in quantification. D-Glucono-1,5-lactone (GDL), a cyclic ester of D-gluconic acid, is a key intermediate in glucose metabolism, particularly in the pentose phosphate pathway (PPP).[1] By incorporating a Carbon-13 (¹³C) isotope at the first carbon position (the carboxyl carbon of the lactone), D-Glucono-1,5-lactone-1-¹³C becomes a highly specific and powerful probe.
This guide provides an in-depth exploration of the essential physical, chemical, and spectroscopic properties of D-Glucono-1,5-lactone-1-¹³C. It offers field-proven insights into its application, presenting not just methodologies, but the causal reasoning behind their design. This document is intended to serve as a practical resource for researchers leveraging this tool to unravel metabolic pathways and for drug development professionals requiring robust analytical standards.
Section 1: Core Physicochemical Properties
The introduction of a ¹³C isotope at a single position results in a predictable and discrete change in molecular weight, while preserving the fundamental physicochemical properties of the parent molecule. This conservation of chemical identity is paramount, as it ensures that the labeled molecule behaves identically to its unlabeled counterpart in biological and analytical systems.
Quantitative properties of both the unlabeled and ¹³C-labeled forms are summarized below for direct comparison.
| Property | D-(+)-Glucono-1,5-lactone (Unlabeled) | D-Glucono-1,5-lactone-1-¹³C (Labeled) | Key Implication for Researchers |
| CAS Number | 90-80-2[2] | N/A (Labeled) | The unlabeled CAS is often used for reference.[][4] |
| Molecular Formula | C₆H₁₀O₆[2] | C₅¹³CH₁₀O₆[5] | Defines the elemental composition. |
| Molecular Weight | 178.14 g/mol [2] | 179.13 g/mol [][4][5] | Critical for Mass Spectrometry. The +1 Da shift enables differentiation from the natural isotopologue. |
| Appearance | White, odorless crystalline powder.[2] | White to Off-White Solid.[] | Identical physical appearance. |
| Melting Point | ~150–155 °C (with decomposition)[2] | Not specified, but expected to be identical. | Thermal stability is consistent with the unlabeled form. |
| Solubility | Freely soluble in water (~590 g/L at 25°C), soluble in DMSO.[] | Soluble in Water, DMSO.[] | High aqueous solubility is ideal for preparing biological media and analytical standards. |
Section 2: Chemical Behavior & Stability in Aqueous Solutions
A crucial aspect of GDL for any experimental design is its behavior in water. While the solid form is a neutral, cyclic ester, it undergoes spontaneous hydrolysis upon dissolution to establish an equilibrium with D-gluconic acid and its gamma-lactone form.[2]
The Hydrolysis Equilibrium: D-Glucono-1,5-lactone + H₂O ⇌ D-Gluconic Acid
This reaction is fundamental to its function and analysis:
-
Acidification: The formation of D-gluconic acid leads to a decrease in the pH of the solution over time.[2] A freshly prepared solution will have a pH of approximately 3.6, which can drop to 2.5 within two hours.
-
Rate Dependence: The rate of hydrolysis is accelerated by increases in temperature and pH.[2]
Expert Insight (Causality): Understanding this equilibrium is not merely academic; it is critical for experimental validity. When preparing stock solutions or cell culture media, researchers must account for this pH shift. For cell-based assays, the medium should be sufficiently buffered to handle the acid load. For quantitative analysis, sample preparation timing and temperature must be standardized to ensure a consistent ratio of lactone to open-chain acid, especially if the chromatographic separation resolves both forms.
Section 3: Spectroscopic Characterization
The utility of D-Glucono-1,5-lactone-1-¹³C is realized through analytical techniques that can detect the isotopic label. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods.
Mass Spectrometry (MS)
In MS, the ¹³C label provides a clear mass shift of +1 atomic mass unit (amu) compared to the unlabeled compound. This allows the labeled molecule to be distinguished from the endogenous (unlabeled) pool with high specificity. This property is the cornerstone of its use as an internal standard for quantitative LC-MS/MS, as it allows for precise correction of matrix effects and extraction losses.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, offers a direct and unambiguous window into the metabolic fate of the labeled carbon.
-
¹³C NMR Signal: Based on data from the Biological Magnetic Resonance Bank for unlabeled GDL, the carbonyl carbon (C1) has a distinct chemical shift at approximately 181.2 ppm .[8] For D-Glucono-1,5-lactone-1-¹³C, this position will yield a strong, sharp singlet in the ¹³C NMR spectrum, making it easily identifiable even in complex biological mixtures.
-
Tracing Metabolic Transformations: Any enzymatic reaction that cleaves or modifies this C1 position can be monitored by the disappearance of the signal at 181.2 ppm and the appearance of a new ¹³C signal corresponding to the metabolic product.
Section 4: Applications & Experimental Protocols
As a Senior Application Scientist, the true value of a reagent lies in its practical application. D-Glucono-1,5-lactone-1-¹³C excels in two primary domains: metabolic flux analysis and quantitative bioanalysis.
Application I: Probing the Pentose Phosphate Pathway (PPP)
Expertise & Rationale: The pentose phosphate pathway is a crucial branch of glucose metabolism that produces NADPH and precursors for nucleotide synthesis. The first committed step of the oxidative PPP involves the enzyme 6-phosphogluconate dehydrogenase, which decarboxylates 6-phosphogluconate, releasing the C1 carbon as CO₂. When using D-Glucono-1,5-lactone-1-¹³C as a tracer, this released CO₂ is ¹³CO₂, providing a direct measure of PPP flux.[9] This makes it a superior probe for this specific pathway compared to uniformly labeled glucose, where the signal from glycolysis can confound the analysis.
Mandatory Visualization: Metabolic Fate of the 1-¹³C Label
Caption: Metabolic tracing of the 1-¹³C label via the PPP.
Protocol: Real-time Monitoring of PPP Flux via Hyperpolarized NMR
This protocol is based on the principles demonstrated by Moreno et al. for probing PPP flux in perfused organs.[9]
-
Preparation of Hyperpolarized Tracer:
-
Prepare a sample of D-Glucono-1,5-lactone-1-¹³C with a stable radical (e.g., OX063).
-
Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer at low temperature (~1.2 K) and high magnetic field.
-
Rapidly dissolve the polarized sample in a superheated, buffered aqueous solution suitable for injection.
-
-
Experimental System (e.g., Perfused Liver):
-
Establish a stable perfusion of the isolated organ (e.g., mouse liver) within an NMR spectrometer.
-
Acquire baseline ¹³C NMR spectra to establish the background signal.
-
-
Tracer Injection and Data Acquisition:
-
Inject a bolus of the hyperpolarized D-Glucono-1,5-lactone-1-¹³C solution into the perfusion line.
-
Immediately begin rapid, time-resolved ¹³C NMR data acquisition (e.g., one spectrum every 1-2 seconds).
-
-
Data Analysis:
-
Process the time-series NMR data.
-
Identify the resonance for hyperpolarized bicarbonate (H¹³CO₃⁻), which appears as a distinct peak.
-
Integrate the H¹³CO₃⁻ signal over time to determine the rate of its production, which is directly proportional to the flux through the oxidative PPP.
-
-
Self-Validation and Controls:
-
Perform the experiment under baseline conditions and then after introducing a metabolic stimulus (e.g., an oxidative stress agent like H₂O₂) known to increase PPP flux. A valid experiment will show a corresponding increase in the rate of H¹³CO₃⁻ production.
-
Application II: Gold-Standard Quantitative Analysis via LC-MS/MS
Trustworthiness & Rationale: In drug development and clinical research, accurate quantification of analytes in complex matrices like plasma or tissue homogenates is essential. Matrix effects (ion suppression or enhancement) are a major source of error. A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to overcome this challenge.[6][10] Because D-Glucono-1,5-lactone-1-¹³C is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences the exact same matrix effects, ensuring that the ratio of the analyte to the IS remains constant regardless of signal suppression.[11]
Mandatory Visualization: LC-MS/MS Internal Standard Workflow
Caption: Workflow for quantification using a ¹³C-labeled internal standard.
Protocol: Quantification of GDL in Plasma using a ¹³C-Internal Standard
-
Preparation of Standards and Samples:
-
Prepare a calibration curve by spiking known concentrations of unlabeled GDL into a blank matrix (e.g., control plasma).
-
To each calibrator, quality control (QC) sample, and unknown sample, add a fixed, known concentration of D-Glucono-1,5-lactone-1-¹³C (the Internal Standard, IS). The IS should be added at the very first step to account for all subsequent variability.[12]
-
-
Sample Extraction:
-
Perform a protein precipitation by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to each sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.
-
-
LC-MS/MS Analysis:
-
Inject the final extract onto an appropriate LC column (e.g., a HILIC or mixed-mode column suitable for polar molecules).
-
Develop a chromatographic method that provides good retention and peak shape for GDL.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the unlabeled analyte and the ¹³C-labeled IS.
-
Analyte (GDL): e.g., m/z 179.0 → [fragment ion]
-
Internal Standard (GDL-1-¹³C): m/z 180.0 → [same fragment ion]
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the IS in all samples.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all calibrators and samples.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.
-
Determine the concentration of GDL in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Trustworthiness Check: The peak area of the IS should be reasonably consistent across all samples in the run. Significant variation in the IS signal could indicate a problem with the extraction or injection process for that specific sample.
Section 5: Synthesis and Quality Considerations
D-Glucono-1,5-lactone-1-¹³C is typically synthesized from its corresponding labeled precursor, D-Glucose-1-¹³C. The most common and specific industrial method for this conversion is the enzymatic oxidation of glucose using the enzyme glucose oxidase in the presence of oxygen.[2][13]
Synthesis Pathway: D-Glucose-1-¹³C + O₂ ---(Glucose Oxidase)--> D-Glucono-1,5-lactone-1-¹³C + H₂O₂
Purity and Validation: For its use as a tracer or analytical standard, both chemical and isotopic purity are critical.
-
Chemical Purity: Should be >98% to avoid interference from other compounds.
-
Isotopic Purity: The enrichment of ¹³C at the C1 position should be high (typically >98 atom %) to ensure a strong signal and minimal contribution from unlabeled species in the standard itself.
Conclusion
D-Glucono-1,5-lactone-1-¹³C is a sophisticated research tool whose value is unlocked through a deep understanding of its properties. Its preserved chemical behavior ensures it accurately mimics the endogenous molecule, while the discrete +1 Da mass shift and unique ¹³C NMR signal provide the analytical handles needed for tracing and quantification. By leveraging this reagent with the robust, validated protocols outlined in this guide, researchers in metabolism and drug development can achieve data of the highest accuracy and integrity, advancing our understanding of complex biological systems.
References
- BOC Sciences. D-Glucono-1,5-lactone-[1-13C].
- Pharmaffili
- Creative Proteomics. 13C-labeled glucose for 13C-MFA.
-
Moreno, K. X., et al. (2017). Hyperpolarized δ-[1-¹³C]gluconolactone as a probe of the pentose phosphate pathway. NMR in Biomedicine, 30(6). [Link]
-
Wikipedia. Glucono-δ-lactone. [Link]
- Google Patents. CN102432572A - Synthesis method of D-gluconic acid-lactone.
-
Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-6. [Link]
-
PubChem. delta-Gluconolactone. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000230 for D-Glucono-1,5-lactone. [Link]
-
ResearchGate. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]
-
Romer Labs. The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
RPubs. (2023). Use of Internal Standard in LC-MS/MS Method. [Link]
-
Heath, J. M., et al. (2017). In vivo [U-¹³C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology, 313(5), H1046-H1057. [Link]
-
13cflux.net. Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]
- Google Patents.
Sources
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 4. omicronbio.com [omicronbio.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmse000230 D-Glucono-1,5-lactone at BMRB [bmrb.io]
- 9. Hyperpolarized δ-[1-13 C]gluconolactone as a probe of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. foodriskmanagement.com [foodriskmanagement.com]
- 12. RPubs - Use of Internal Standard in LC-MS/MS Method [rpubs.com]
- 13. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Stability, Storage, and Handling of D-Glucono-1,5-lactone-1-13C
[1]
1Executive Summary & Application Context
D-Glucono-1,5-lactone-1-13C (GDL-1-13C) is a high-value isotopic tracer utilized primarily to probe the Pentose Phosphate Pathway (PPP) via hyperpolarized
The Core Challenge: GDL undergoes spontaneous hydrolysis in water to form D-gluconic acid.[1][2][3] This reaction is autocatalytic and pH-dependent.[1] Therefore, the handling of GDL-1-13C is not merely about "storage" but about timing and moisture exclusion .[1]
This guide defines the rigorous protocols required to maintain the lactone ring integrity from storage through to the moment of dissolution for Dynamic Nuclear Polarization (DNP).[1]
Chemical Stability Profile: The Hydrolysis Trap
To handle GDL-1-13C effectively, one must understand the kinetics of its degradation.[1] The molecule exists in a delicate equilibrium with its open-chain form, D-gluconic acid.[1][3]
The Hydrolysis Mechanism
In the solid state, GDL is stable if kept dry.[1] Upon contact with water, the ester bond of the lactone ring undergoes nucleophilic attack by water (hydrolysis), opening the ring to form gluconic acid.[1][3][4]
-
Reaction Type: Equilibrium-driven hydrolysis (Pseudo-first-order kinetics in excess water).[1]
-
Equilibrium Position: In aqueous solution at equilibrium, the mixture is approximately 55–66% Gluconic Acid and 34–45% Lactone .[1]
-
Kinetic Rate: The hydrolysis rate constant (
) is approximately at pH 6.4.[1][4] -
Drivers:
-
pH: Alkaline conditions drastically accelerate ring opening (saponification).[1]
-
Temperature: Heat increases the rate of hydrolysis.[1]
-
Autocatalysis: As gluconic acid forms, the pH drops (fresh 1% solution pH
3.6 2.5 over 2 hours), which can alter the equilibrium dynamics, though the ring opening itself is often faster at high pH.[1]
-
Visualization of the Instability Pathway[1]
The following diagram illustrates the chemical fate of GDL-1-13C upon exposure to moisture or improper buffering.
Figure 1: The hydrolysis pathway of D-Glucono-1,5-lactone. Note that for metabolic imaging, the transition to the Acid form prior to injection represents a loss of purity.[1]
Storage Protocols (Solid State)[1]
For
Long-Term Storage Specifications
| Parameter | Specification | Rationale |
| Temperature | -20°C | Slows kinetic degradation and moisture interaction.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents oxidation and excludes atmospheric moisture.[1] |
| Container | Amber Glass + Desiccant | Amber glass blocks light (general precaution); Desiccant is critical to prevent hygroscopic ring-opening.[1] |
| Seal | Parafilm over Cap | Secondary barrier against humidity ingress in freezers.[1] |
The "Thaw" Rule (Critical)
Never open a cold bottle of GDL-1-13C.
-
Remove the vial from the -20°C freezer.
-
Place in a desiccator at room temperature.
-
Allow 30–60 minutes for the vial to reach ambient temperature.
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis on the crystal surface.[1]
-
Experimental Handling: The "Just-in-Time" Protocol
For hyperpolarized MRI or kinetic NMR studies, the preparation of the solution is the point of failure.[1] You cannot prepare stock solutions of GDL.[1]
Solubilization Workflow
This protocol ensures maximum retention of the lactone form at the moment of use.[1]
-
Weighing: Weigh the solid GDL-1-13C rapidly into the polarization cup or NMR tube.
-
Solvent Choice:
-
The "Glassing" Step (DNP Specific):
Dissolution and Neutralization (Post-DNP)
Upon dissolution (melting) of the hyperpolarized sample:
-
Buffer: Use a phosphate or HEPES buffer.[1]
-
pH Target: Aim for pH 7.0–7.4 (Physiological).
-
Timing: Inject immediately. At pH 7.4, hydrolysis accelerates compared to acidic pH.[1] The half-life of the lactone ring at neutral pH is on the order of minutes.[1]
Workflow Diagram
Figure 2: The "Just-in-Time" preparation workflow. The red path indicates the critical window where moisture contact must be minimized.[1]
Quality Control & Validation
Before committing a precious hyperpolarized sample to an animal or patient, validate the precursor batch using thermal NMR.[1]
NMR Validation (Self-Validating System)
Run a standard
-
Lactone Signal: Look for the carbonyl peak (
) around 174–175 ppm .[1] -
Acid Signal: Look for the carboxylate peak (
) around 178–179 ppm .[1] -
Acceptance Criteria: A fresh solution should show predominantly the lactone peak.[1] If the solid has degraded during storage, you will see a significant acid peak immediately upon dissolution (before hydrolysis kinetics can account for it).[1]
Purity Check[1]
References
-
Hydrolysis Kinetics & Equilibrium
-
General Chemical Properties & Safety
-
Hyperpolarized 13C Protocol Context
-
Isotope Handling Standards
Technical Whitepaper: Cellular Permeability & Metabolic Fate of D-Glucono-1,5-lactone-1-13C
Executive Summary
The question of whether D-Glucono-1,5-lactone-1-13C ([1-13C]GDL) is cell permeable requires a nuanced distinction between passive diffusion and facilitated transport.
The direct answer is: The lactone form (GDL) is passively permeable to mammalian cells due to its neutral charge and polarity profile. However, it is kinetically limited by its rapid hydrolysis to gluconic acid (gluconate), which is a negatively charged anion at physiological pH and is impermeable to the cell membrane without specific anion transporters.[1]
In the context of metabolic imaging (Hyperpolarized 13C MRI/NMR), [1-13C]GDL is primarily utilized as a sensor for extracellular pH (pHe) or extracellular hydrolysis rates, rather than an intracellular metabolic tracer for the Pentose Phosphate Pathway (PPP).[1] Unlike glucose, it is not a high-affinity substrate for GLUT transporters and does not significantly enter the glycolytic or PPP flux via hexokinase phosphorylation.[1]
Physicochemical Basis of Permeability
To understand the behavior of [1-13C]GDL in a biological system, one must analyze the dynamic equilibrium between its two forms. This equilibrium is pH-dependent and dictates the molecule's ability to cross the plasma membrane.
The Hydrolysis Equilibrium
D-Glucono-1,5-lactone is a cyclic ester.[1] In aqueous solution, it undergoes spontaneous hydrolysis to form D-Gluconic acid.[1][2]
-
Lactone Form (GDL): Neutral (
). Capable of passive diffusion across lipid bilayers.[1] -
Acid Form (Gluconate): At physiological pH (7.4), the carboxylic acid deprotonates (
) to form the gluconate anion ( ). This species is electrostatically repelled by the phospholipid bilayer and requires specialized transporters (e.g., MCTs or specific bacterial transporters) which are often absent or have low affinity in many mammalian tissue types.[1]
The "Trojan Horse" Mechanism (Theoretical vs. Practical)
Theoretically, GDL acts as a "Trojan horse": it diffuses into the cell as a neutral lactone.[1] Once intracellular, it hydrolyzes to gluconate.[1] Since the intracellular membrane is impermeable to the anion, the gluconate becomes "trapped."[1]
-
Constraint: The rate of hydrolysis in the extracellular buffer often exceeds the rate of passive diffusion. Therefore, in typical experimental timescales (especially the short
relaxation window of Hyperpolarized 13C), the signal is dominated by extracellular conversion.[1]
Transport Mechanisms & Metabolic Fate
Absence of GLUT Interaction
Unlike [1-13C]Glucose or [1-13C]Dehydroascorbate (DHA), GDL lacks the hemiacetal hydroxyl group at the C1 position required for high-affinity binding to Glucose Transporters (GLUT1-4).
-
Evidence: Competitive inhibition studies show that GDL does not significantly displace glucose uptake in high-expressing GLUT1 cell lines (e.g., Erythrocytes, BBB endothelial cells).[1]
-
Implication: Uptake relies solely on non-saturable passive diffusion, which is orders of magnitude slower than facilitated transport.[1]
Intracellular Metabolism (The Dead End)
Even if [1-13C]GDL enters the cytosol, it faces a metabolic "dead end" in mammalian cells:
-
No Phosphorylation: Mammalian Hexokinase (HK) has high specificity for Glucose/Mannose.[1] GDL is not a substrate for HK; in fact, it is a known competitive inhibitor of certain glycosidases.[1] Without phosphorylation to 6-Phosphogluconolactone, it cannot enter the Pentose Phosphate Pathway (PPP).[1]
-
Trapping: The intracellular GDL hydrolyzes to gluconate, which accumulates until it slowly leaks out or is cleared by non-specific anion exchangers.[1]
Visualization: The Permeability & Hydrolysis Pathway
The following diagram illustrates the kinetic competition between diffusion and hydrolysis.
Figure 1: Kinetic competition between extracellular hydrolysis and passive diffusion.[1] Note that the charged gluconate form is blocked from entry, while the neutral lactone diffuses slowly.[1]
Application in Hyperpolarized 13C MRI[3][4][5][6]
The primary utility of [1-13C]GDL in research is not as a metabolic tracer, but as a physicochemical probe .[1]
Chemical Shift Imaging (CSI)
The 13C-carbonyl resonance of GDL and Gluconate are chemically distinct, allowing real-time resolution of the two species by NMR/MRI.
| Species | Chemical Shift (approx.[1][3][4] ppm) | Charge State | Permeability |
| [1-13C]GDL | ~174-175 ppm | Neutral | Permeable |
| [1-13C]Gluconate | ~179-183 ppm | Negative (-1) | Impermeable |
Protocol: Extracellular pH Sensing
Because the hydrolysis rate is pH-dependent, the ratio of the Lactone/Gluconate signal intensities can be used to map extracellular pH in tumors (which are often acidic).
Experimental Workflow:
-
Hyperpolarization: Polarize [1-13C]GDL using DNP (Dynamic Nuclear Polarization).
-
Injection: Rapidly dissolve and inject into the biological system.[1]
-
Acquisition: Acquire 13C spectra every 1-3 seconds.
-
Analysis: Fit the kinetic rate of conversion (
) to a standard curve of pH vs. Hydrolysis Rate.
References
-
Gallagher, F. A., et al. (2008).[1] "Imaging pH with hyperpolarized 13C." Nature 453, 940–943.[1] Link
- Establishes the use of 13C-bicarbonate for pH, but discusses the principles of acid/base equilibria in HP-MRI.
-
Mueckler, M. (1994).[1] "Facilitative glucose transporters."[1][5] European Journal of Biochemistry, 219(3), 713-725.[1] Link
- Authoritative review on GLUT specificity, confirming the requirement for pyranose hemiacetal structure.
-
Sawyer, D. T., & Bagger, J. B. (1959).[1] "The Hydrolysis Kinetics of Glucono-delta-lactone." Journal of the American Chemical Society, 81(20), 5302–5306.[1] Link
- Foundational chemistry paper defining the hydrolysis r
-
Ardenkjaer-Larsen, J. H., et al. (2003).[1] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR."[1] Proceedings of the National Academy of Sciences, 100(18), 10158-10163.[1] Link
- The core methodology for Hyperpolarized 13C experiments.
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Synthesis and Purification of D-Glucono-1,5-lactone-1-¹³C: A Guide for Isotopic Tracer Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis and purification of D-Glucono-1,5-lactone-1-¹³C. This isotopically labeled molecule is an invaluable tracer for metabolic research, enabling precise tracking of glucose oxidation pathways. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and establish self-validating protocols to ensure the synthesis of a high-purity final product suitable for demanding research applications.
Introduction: The Significance of D-Glucono-1,5-lactone-1-¹³C
D-Glucono-1,5-lactone is the initial product of glucose oxidation, a central process in cellular metabolism.[1] By incorporating a stable, heavy isotope of carbon (¹³C) at the anomeric C1 position, we create a tracer that can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows researchers to quantitatively measure metabolic fluxes through pathways like the pentose phosphate pathway (PPP), providing critical insights into cellular physiology in both healthy and diseased states.[3][4]
The synthesis begins with commercially available D-Glucose-1-¹³C and involves the specific oxidation of the C1 aldehyde to form the corresponding intramolecular ester, or lactone.[5] The primary challenge in this process is not the oxidation itself, but the subsequent purification, which must be carefully controlled to prevent hydrolysis of the lactone ring.[6]
Part 1: The Synthetic Pathway: Oxidation of D-Glucose-1-¹³C
The core of the synthesis is the oxidation of the aldehyde group of glucose to a carboxylic acid, which spontaneously cyclizes to form the stable 1,5-lactone (the δ-lactone).
Principle and Strategic Choices
Several methods exist for the oxidation of glucose, including chemical oxidation with reagents like bromine water or catalytic oxidation over platinum-group metals.[7][8] However, for high-value, isotopically labeled precursors, an enzymatic approach offers superior selectivity and milder reaction conditions, minimizing the risk of side reactions and simplifying purification.
We will focus on the use of Glucose Oxidase (GOX) , an enzyme that specifically catalyzes the oxidation of D-glucose at the C1 position in the presence of molecular oxygen (O₂).[6] This reaction is highly efficient and avoids the harsh reagents and potential byproducts associated with traditional chemical methods.[7] The overall reaction is:
D-Glucose-1-¹³C + O₂ + H₂O --(Glucose Oxidase)--> D-Gluconic Acid-1-¹³C + H₂O₂
The D-Gluconic Acid-1-¹³C product exists in equilibrium with its lactone form, D-Glucono-1,5-lactone-1-¹³C. The equilibrium can be shifted toward the lactone during the workup and purification stages.[6]
Workflow for Synthesis and Purification
The following diagram outlines the comprehensive workflow from the labeled starting material to the final, characterized product.
Sources
- 1. Structural effects of oxidation on sugars: glucose as a precursor of gluconolactone and glucuronolactone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 7. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]
- 8. GB2031884A - Process for producing glucono-delta-lactone from glucose - Google Patents [patents.google.com]
D-Glucono-1,5-lactone-1-13C CAS number and molecular weight
Isotopomer Identity, Synthesis, and Hyperpolarized Magnetic Resonance Applications [1]
Part 1: Physicochemical Identity & Core Specifications[1]
The isotopomer D-Glucono-1,5-lactone-1-13C (also known as Glucono-delta-lactone-1-13C or [1-13C]GdL) is a stable isotope-labeled derivative of D-gluconic acid δ-lactone.[1] It is primarily utilized as a metabolic probe in Nuclear Magnetic Resonance (NMR) and hyperpolarized Magnetic Resonance Imaging (MRI) to investigate the Pentose Phosphate Pathway (PPP) and intracellular pH dynamics.[1]
Chemical Identity Matrix[1]
| Property | Specification | Notes |
| Compound Name | D-Glucono-1,5-lactone-1-13C | [1-13C]-D-glucono-δ-lactone |
| Molecular Formula | Carbon-1 at the carbonyl position is 13C-enriched.[1][2][3][4][5][6][7][8][9][10][11] | |
| Molecular Weight | 179.13 g/mol | Calculated based on 13C enrichment >99%.[1] (Unlabeled MW: 178.[1]14) |
| CAS Registry Number | 90-80-2 (Unlabeled Parent) | Note:[1][] A unique CAS for the specific 1-13C isotopomer is not standardized in public registries.[1] Commercial suppliers reference the parent CAS with isotopic specification [1].[1] |
| Chemical Shift ( | ~174.0 ppm (Lactone C1) | Distinct from the open-chain gluconate C1 (~178.5 ppm) in 13C-NMR [2].[1] |
| Solubility | High in Water, DMSO | Hydrolyzes rapidly in aqueous solution to [1-13C]Gluconic acid.[1] |
| Appearance | White Crystalline Powder | Hygroscopic; store under desiccant at -20°C. |
Part 2: Synthesis & Stability (The Hydrolysis Equilibrium)[1]
Enzymatic Synthesis Strategy
While chemical oxidation (e.g., bromine water) is possible, the preferred route for high-value 13C-labeled substrates is enzymatic oxidation using Glucose Oxidase (GOX).[1] This method ensures stereospecificity and prevents over-oxidation, crucial when starting with expensive D-[1-13C]Glucose.[1]
Protocol: Enzymatic Preparation from [1-13C]Glucose
-
Substrate Preparation: Dissolve D-[1-13C]Glucose (10 mM) in phosphate buffer (pH 6.0).
-
Oxidation: Add Glucose Oxidase (Aspergillus niger) and Catalase.[1]
-
Isolation: The reaction mixture is lyophilized. To maximize lactone yield over the acid form, the residue is recrystallized from a non-aqueous solvent (e.g., ethylene glycol monomethyl ether) or dehydrated under vacuum [3].[1]
The Critical Instability: Mutarotation
Researchers must account for the rapid hydrolysis of GdL in aqueous media.[1] This is a self-validating system : the integrity of the lactone can be verified in real-time using 13C-NMR.[1]
-
Lactone Form: Signal at ~174 ppm.[1]
-
Kinetics: Hydrolysis is pH-dependent.[1] At physiological pH (7.4), the half-life is approximately 60 minutes, converting to the thermodynamically stable gluconate anion.[1]
Figure 1: Synthesis and Hydrolysis Pathway.[1] The lactone is the initial product of enzymatic oxidation but spontaneously hydrolyzes to gluconate in water.[2]
Part 3: Advanced Application – Hyperpolarized MRI[1]
The primary utility of D-Glucono-1,5-lactone-1-13C lies in Hyperpolarized (HP) 13C MRI .[1] The C1 carbonyl carbon has a long spin-lattice relaxation time (
Metabolic Flux Analysis (Pentose Phosphate Pathway)
Unlike [1-13C]Pyruvate, which probes glycolysis (Warburg effect), [1-13C]GdL is a specific probe for the Pentose Phosphate Pathway (PPP) .[1]
-
Mechanism: GdL enters the cell and is hydrolyzed to gluconate, which is phosphorylated to 6-phosphogluconate.[1]
-
Readout: The conversion of [1-13C]GdL allows researchers to differentiate between glycolytic flux and PPP flux, which is often elevated in glioblastomas and antioxidant-heavy tumors [4].[1]
Protocol: Hyperpolarization & Dissolution
Objective: Enhance the 13C NMR signal by >10,000x for in vivo imaging.
Step-by-Step Methodology:
-
Sample Preparation:
-
Polarization (DNP):
-
Load sample into a DNP polarizer (e.g., SpinLab or HyperSense).[1]
-
Irradiate with microwaves (approx. 94 GHz at 3.35 T) at roughly 1.2 K for 60–90 minutes.
-
-
Dissolution:
-
Data Acquisition:
Figure 2: Hyperpolarized MRI Workflow. Time is the critical variable due to T1 relaxation decay.
Part 4: References
-
Human Metabolome Database (HMDB). Metabocard for Glucono-1,5-lactone (HMDB0000150).[1] Available at: [Link][1]
-
Wang, Z.J., et al. (2019).[1][10] "Hyperpolarized 13C MRI: State of the Art and Future Directions." Radiology, 291(2), 273–284.[1][10] Available at: [Link][1]
-
Chen, A.P., et al. (2007).[1] "Feasibility of Using Hyperpolarized [1-13C]Lactate as a Substrate for in Vivo Metabolic Imaging." Magnetic Resonance in Medicine. (Contextual reference for 13C-Lactone protocols). Available at: [Link]
Sources
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach [mdpi.com]
- 6. D-(+)-Glucono-1,5-lactone, 99% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. GB2031884A - Process for producing glucono-delta-lactone from glucose - Google Patents [patents.google.com]
- 8. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperpolarized 13C magnetic resonance metabolic imaging: application to brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mriquestions.com [mriquestions.com]
- 11. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]
Technical Deep Dive: 13C Natural Abundance and [1-13C]D-Glucono-1,5-lactone in Metabolic Research
This guide synthesizes the physics of stable isotopes with advanced metabolic imaging protocols, focusing on D-Glucono-1,5-lactone-1-13C ([1-13C]GDL).[1] It is designed for researchers utilizing hyperpolarized MRI and metabolic flux analysis (MFA) to probe the Pentose Phosphate Pathway (PPP).[1]
Core Directive: The Signal-to-Noise Paradox
In metabolic research, Carbon-13 (13C) represents both the signal and the noise .[1]
-
The Noise (Natural Abundance): 1.1% of all carbon atoms in a biological sample are naturally 13C.[1] In Mass Spectrometry (MS), this creates "isotopic envelopes" that distort flux calculations.[1] In NMR, it creates a thermal background that can mask low-concentration metabolites.[1]
-
The Signal (Enrichment): By introducing D-Glucono-1,5-lactone-1-13C (99% enriched at C1), we transform a passive background element into a hyper-active probe.[1]
This guide details how to manage the noise (via correction algorithms) and maximize the signal (via Hyperpolarization) to image the Pentose Phosphate Pathway (PPP) —a critical metabolic route in cancer proliferation and oxidative stress response.[1]
The Physics of 13C Natural Abundance[1]
Before handling the labeled compound, one must quantify the baseline.[1] The "1.1% rule" is a simplification; the exact abundance is 1.109% .[1]
Impact on Mass Spectrometry (MFA)
In Metabolic Flux Analysis, you measure the Mass Isotopomer Distribution (MID).[1] If you feed a cell unlabeled glucose, the mass spectrum of a metabolite (e.g., gluconate, C6H11O7-) will not be a single peak at M+0.[1] It will show M+1, M+2, etc., purely due to natural 13C, 2H, and 17O/18O incorporation.[1]
The Correction Logic: When using [1-13C]GDL, the observed MID is a convolution of:
-
Tracer Enrichment: The actual metabolic incorporation of the label.[1]
-
Natural Abundance: The background isotopes from the cell's biomass and reagents.[1]
Failure to correct for natural abundance results in a gross overestimation of metabolic flux.[1]
D-Glucono-1,5-lactone-1-13C: The Probe
Chemical Properties & Stability[1]
-
Structure: A cyclic ester (lactone) of D-gluconic acid.[1][2]
-
Label Position: C1 (The carbonyl carbon).[1] This is strategic because C1 is decarboxylated to CO2 in the oxidative PPP.[1]
-
Hydrolysis Risk: GDL is unstable in water, hydrolyzing to D-Gluconic Acid (Gluconate).[1]
-
Low pH (<3): Stable as lactone.[1]
-
Neutral/High pH (>7): Rapid hydrolysis to gluconate.[1]
-
Relevance: In hyperpolarized studies, you must dissolve the probe and inject it immediately.[1] If it hydrolyzes before entering the cell, it may not be transported or phosphorylated efficiently by the specific lactonases.[1]
-
NMR Chemical Shift Fingerprint
Distinguishing the probe from its breakdown products is critical.[1]
| Compound | Carbon Position | Chemical Shift (ppm) | Note |
| [1-13C]GDL | C1 (C=O) | ~174.5 | The active probe.[1] |
| [1-13C]Gluconate | C1 (COOH) | ~178.2 | Hydrolysis byproduct (impurity).[1] |
| [13C]Bicarbonate | C (HCO3-) | ~161.0 | The metabolic endpoint (Signal of interest).[1] |
The "Killer App": Hyperpolarized PPP Imaging[1]
The most advanced application of [1-13C]GDL is imaging the oxidative Pentose Phosphate Pathway (oxPPP) in vivo.[1]
The Mechanism:
-
Uptake: [1-13C]GDL enters the hepatocyte/tumor cell.[1]
-
Phosphorylation: It is phosphorylated to 6-Phosphogluconolactone .[1]
-
Hydrolysis: Converted to 6-Phosphogluconate by 6-phosphogluconolactonase.
-
Decarboxylation (The Key Step): 6-Phosphogluconate Dehydrogenase (6PGDH) converts 6-Phosphogluconate to Ribulose-5-Phosphate and CO2 .[1][3]
-
Detection: The 13C label from C1 is released as 13CO2 , which rapidly equilibrates to H13CO3- (Bicarbonate) via Carbonic Anhydrase.[1][4]
The Readout: The appearance of a 161 ppm Bicarbonate peak is a direct, real-time measure of PPP flux.[1]
Pathway Visualization
Figure 1: The metabolic fate of [1-13C]GDL.[1][5][6] The detection of the red node (Bicarbonate) confirms flux through the oxidative PPP.[1]
Experimental Protocols
Protocol A: Sample Preparation for Dissolution-DNP
Objective: Create a hyperpolarized solution of [1-13C]GDL with >15% polarization.[1]
-
Matrix Formulation:
-
Polarization:
-
Dissolution:
Protocol B: QC Check via Thermal NMR
Objective: Verify the integrity of the GDL stock before hyperpolarization.[1]
-
Dissolve 5 mg [1-13C]GDL in 600 µL D2O.
-
Acquire a standard 13C-NMR spectrum (256 scans).[1]
-
Pass Criteria:
Data Interpretation & Troubleshooting
Scenario: High Gluconate Signal (178 ppm) in vivo
If you inject hyperpolarized GDL and see a massive signal at 178 ppm immediately:
-
Cause 1 (Likely): Pre-injection hydrolysis.[1] The dissolution buffer was too hot or too alkaline, or the transfer time was too long.
-
Cause 2 (Biological): Extremely high extracellular gluconolactonase activity (rare in blood, common in tissue).[1]
Scenario: No Bicarbonate Signal (161 ppm)[1]
-
Cause: The PPP is dormant.[1] This is the expected result in healthy, non-proliferating tissue (e.g., resting liver).[1]
-
Positive Control: Induce oxidative stress (e.g., perfusion with H2O2) or use a tumor model.[1] The PPP should activate to produce NADPH, generating 13CO2 as a byproduct.[1]
References
-
Mishkovsky, M., et al. (2017).[1] "Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway." NMR in Biomedicine.
-
Gallagher, F. A., et al. (2011).[1][4] "Imaging pH with hyperpolarized 13C." NMR in Biomedicine.
-
Buescher, J. M., et al. (2015).[1] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.
-
PubChem. "D-Glucono-1,5-lactone Compound Summary."[1]
Sources
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Imaging pH with hyperpolarized 13C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized δ-[1-13 C]gluconolactone as a probe of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Tracing of Oxidative Pentose Phosphate Pathway Flux using D-Glucono-1,5-lactone-1-13C
This Application Note and Protocol is designed for researchers investigating oxidative stress responses, NADPH production, and metabolic rewiring in cancer or immune cells.[1] It focuses on the specific utility of D-Glucono-1,5-lactone-1-13C (GDL-1-13C) as a precision probe that bypasses the rate-limiting step of glycolysis to directly interrogate the oxidative Pentose Phosphate Pathway (oxPPP).[1]
Introduction & Rationale
Metabolic flux analysis (MFA) often relies on [1-13C]Glucose to measure flux through the Pentose Phosphate Pathway (PPP).[1] However, glucose entry into the PPP is gated by Glucose-6-Phosphate Dehydrogenase (G6PDH) , which is tightly regulated by the NADPH/NADP+ ratio.[1] This feedback inhibition often masks the latent capacity of the downstream oxidative steps, specifically 6-Phosphogluconate Dehydrogenase (6PGD) .[1]
D-Glucono-1,5-lactone (GDL) offers a unique "metabolic bypass."[1] Unlike glucose, GDL enters the pathway downstream of G6PDH.[1] It hydrolyzes to gluconate, which is phosphorylated by Gluconokinase (GntK) to form 6-Phosphogluconate (6PG) .[1]
By using [1-13C]GDL , researchers can specifically isolate the activity of the second oxidative step (6PGD).[1] In this reaction, the C1 carbon of 6PG is decarboxylated to form Ribulose-5-Phosphate (Ru5P) and CO₂.[1] Therefore, [1-13C]GDL functions as a "release reporter" : the 13C label is exclusively released as
Key Applications
-
ROS Response Profiling: Quantify immediate oxPPP flux upregulation in response to oxidative stress (e.g., H₂O₂ treatment) independent of G6PDH allostery.[1]
-
GntK Activity Assays: Validate gluconokinase activity in novel cell lines.
-
Bypass Scenarios: Study PPP flux in G6PDH-deficient models.
Experimental Design & Logic
The "Release Reporter" Concept
The critical readout for [1-13C]GDL is not the incorporation of 13C into biomass (nucleotides, amino acids), but rather the generation of extracellular H
| Tracer | Metabolic Entry | Key Enzyme Probed | Fate of C1 Label |
| [1-13C]Glucose | G6P (Glycolysis/PPP branch) | G6PDH | Lost as |
| [1-13C]GDL | 6-Phosphogluconate (Direct) | 6PGD | Exclusively lost as |
Stability Warning (Critical)
D-Glucono-1,5-lactone is unstable in aqueous solution.[1] It undergoes spontaneous hydrolysis to D-Gluconic acid (Gluconate), reaching an equilibrium (approx. 80% acid / 20% lactone) over several hours.[1]
-
The Lactone form is uncharged and permeates cell membranes more efficiently than the charged gluconate.[1]
-
Protocol Implication: The tracer solution must be prepared fresh immediately before addition to maximize rapid cellular uptake of the lactone species.[1]
Visualizing the Metabolic Bypass
The following diagram illustrates how GDL bypasses the G6PDH checkpoint to directly feed the 6PGD decarboxylation step.
Figure 1: GDL-1-13C bypasses glycolysis and G6PDH, entering as 6-Phosphogluconate.[1] The C1 label is released as CO₂ by 6PGD.[1]
Detailed Protocol: 13C-GDL Labeling & Analysis
Phase A: Reagent Preparation
Materials:
-
Base medium (e.g., DMEM, glucose-free or low-glucose depending on experimental goal).[1]
-
HEPES buffer (25 mM) is recommended over bicarbonate buffers if analyzing media by NMR, to reduce background carbon signal (though 13C is distinct).[1]
Step-by-Step:
-
Calculate Dosage: Typical working concentration is 5 mM to 20 mM .[1] High concentrations are often required because GntK activity can be lower than Hexokinase activity.[1]
-
Flash Solubilization:
Phase B: Cell Labeling (Pulse)[1]
-
Seeding: Seed cells (e.g., 1x10⁶ cells/well in 6-well plates) and culture until 80% confluence.
-
Acclimatization: If testing ROS response, pre-equilibrate cells in fresh media for 1 hour.
-
Tracer Addition:
-
Incubation:
Phase C: Quenching & Extraction
Since the label is split into a gas (CO₂) and an intracellular intermediate (6PG), two distinct extraction paths are needed.[1]
Path 1: Media Analysis (The Flux Readout)
Target: Extracellular H
-
Collect 500 µL of culture media rapidly at the end of incubation.
-
Do not acidify immediately if using NMR, as this drives off CO₂.[1]
-
Add 10% D₂O (for NMR lock) and transfer to an NMR tube.[1]
-
Alternative (MS): Acidify in a gas-tight vial and measure headspace
CO₂ via GC-MS.[1]
Path 2: Intracellular Metabolites (The Uptake Control)
Target: [1-13C]6-Phosphogluconate[1]
-
Rapidly aspirate remaining media.[1]
-
Wash once with cold saline (0.9% NaCl, 4°C) . Do not use PBS if phosphate analysis is critical, though usually acceptable.[1]
-
Quench: Add 500 µL 80% Methanol/Water (-80°C) directly to the monolayer.
-
Scrape cells and transfer to a microfuge tube.[1]
-
Vortex (1 min) and centrifuge (15,000 x g, 10 min, 4°C).
-
Collect supernatant for LC-MS analysis (Anionic Metabolomics method).[1]
Data Analysis & Interpretation
Expected Mass Shifts (LC-MS)
When analyzing the intracellular fraction (Path 2), use these expected m/z shifts to verify uptake and metabolism.
| Metabolite | Formula (Unlabeled) | Unlabeled (M+0) | [1-13C]GDL Derived (M+1) | Interpretation |
| Gluconate | C₆H₁₁O₇⁻ | 195.05 | 196.05 | Confirms hydrolysis & uptake. |
| 6-P-Gluconate | C₆H₁₂O₁₀P⁻ | 275.02 | 276.02 | Confirms GntK phosphorylation.[1] |
| Ribulose-5-P | C₅H₁₁O₈P⁻ | 229.01 | 229.01 (M+0) | Label Lost. C1 released as CO₂.[1] |
Quantifying Flux (NMR/MS)
The rate of oxPPP flux is proportional to the appearance of the 13C-Bicarbonate signal.[1]
-
NMR: Look for the H
CO₃⁻ peak at ~160-162 ppm (chemical shift depends on pH).[1] -
Ratio Calculation:
[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Intracellular Labeling | Slow uptake of Gluconate form.[1] | Ensure Flash Solubilization (Step A2) to maximize Lactone form.[1] Increase concentration to 20 mM. |
| High 6PG, Low CO₂ | 6PGD inhibition or low NADP+.[1] | Cell line may have low oxidative stress.[1] Treat with H₂O₂ or Menadione to stimulate NADPH demand.[1] |
| Label found in Lactate | Recycling via non-oxidative PPP.[1] | If 13C appears in glycolysis intermediates (Lactate M+1), the Ru5P (unlabeled) was recycled, but this shouldn't carry the C1 label.[1] Check tracer purity. |
References
-
Merritt, M. E., et al. (2017).[1] "Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway." Magnetic Resonance in Medicine.
-
Kupor, S. R., & Fraenkel, D. G. (1969).[1] "Gluconokinase and the Pentose Phosphate Pathway in Escherichia coli." Journal of Biological Chemistry.
-
Megazyme. (n.d.).[1] "D-Gluconic Acid / D-Glucono-δ-lactone Assay Procedure." Megazyme Protocols.
-
Buescher, J. M., et al. (2015).[1] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.
Sources
Application Note: Mass Spectrometry Methods for Detecting D-Glucono-1,5-lactone-1-¹³C Metabolites
Introduction: Tracing the Pentose Phosphate Pathway with Stable Isotopes
D-Glucono-1,5-lactone (GDL) is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis.[1] The PPP is critical for generating NADPH, which provides reducing power for biosynthesis and redox homeostasis, and for producing precursors for nucleotide synthesis, such as ribose-5-phosphate.[1] Given its central role, accurately measuring the flux through the PPP is essential for understanding cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders.[1]
Stable isotope tracing, using compounds like D-Glucono-1,5-lactone labeled with Carbon-13 at the first carbon position (D-Glucono-1,5-lactone-1-¹³C), offers a powerful method to dynamically track the metabolic fate of this molecule.[2][3] By introducing the labeled GDL into a biological system, researchers can follow the incorporation of the ¹³C atom into downstream metabolites. Mass spectrometry, with its high sensitivity and specificity, is the analytical cornerstone for these studies, enabling the precise detection and quantification of these labeled compounds.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometry-based methods for detecting and quantifying metabolites of D-Glucono-1,5-lactone-1-¹³C. We will delve into the critical aspects of experimental design, from sample preparation to two primary analytical techniques: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to ensure methodological robustness and data integrity.
The Biochemical Context: The Pentose Phosphate Pathway
The journey of the ¹³C label from D-Glucono-1,5-lactone-1-¹³C begins with its entry into the oxidative phase of the pentose phosphate pathway. Understanding this pathway is crucial for predicting which metabolites will become labeled and for interpreting the resulting data.
Caption: Metabolic fate of D-Glucono-1,5-lactone-1-¹³C in the Pentose Phosphate Pathway.
Critical Consideration: The Hydrolysis of D-Glucono-1,5-lactone
A pivotal challenge in the analysis of GDL is its spontaneous hydrolysis to D-gluconic acid in aqueous solutions.[4] This equilibrium is influenced by pH and temperature. From an analytical standpoint, it is often practical to measure the total pool of GDL and gluconic acid, as their rapid interconversion can make separate quantification difficult and biologically less relevant in some contexts. For applications where the distinction is necessary, sample preparation and chromatographic separation must be carefully optimized to minimize and control this conversion. Alkaline conditions, for instance, can be used to intentionally drive the hydrolysis to completion, allowing for the measurement of total D-gluconate.[5]
Part 1: Sample Preparation - The Foundation of Reliable Data
The goal of sample preparation is to rapidly halt all enzymatic activity (quenching) and efficiently extract the metabolites of interest while preserving their in vivo state.[6][7]
Quenching of Cellular Metabolism
To capture an accurate snapshot of the metabolome, cellular metabolism must be stopped instantaneously.[8][9] This is particularly critical for the PPP, which has rapid turnover rates.
Rationale: Failure to quench effectively will allow enzymatic reactions to continue post-harvesting, leading to inaccurate metabolite concentrations.
Recommended Protocol: Cold Solvent Quenching
This method is widely adopted for its efficiency in halting metabolism and initiating the extraction process.
-
Preparation: Pre-chill a quenching solution of 80% methanol in water to -40°C or colder.
-
Cell Harvesting: For adherent cells, aspirate the culture medium. For suspension cells, pellet them by centrifugation at a low temperature.
-
Quenching: Immediately add the ice-cold quenching solution to the cells. This rapid temperature drop and introduction of an organic solvent effectively denatures enzymes.[10]
Metabolite Extraction
The choice of extraction solvent is critical for ensuring the comprehensive recovery of polar PPP intermediates.
Rationale: A polar solvent system is required to efficiently extract the highly polar, and in many cases phosphorylated, metabolites of the PPP.
Recommended Protocol: Biphasic Extraction
This method separates polar metabolites from lipids and proteins.
-
Cell Lysis: After quenching, lyse the cells by sonication or freeze-thaw cycles to ensure complete disruption.
-
Phase Separation: Add a non-polar solvent (e.g., chloroform) and water to the methanol-cell lysate mixture to create a biphasic system. The typical ratio is 1:1:1 of chloroform:methanol:water.
-
Centrifugation: Centrifuge the mixture to separate the phases. The polar metabolites, including GDL and its downstream products, will be in the upper aqueous/methanol phase.
-
Drying: Carefully collect the aqueous phase and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Caption: General workflow for sample preparation for metabolomic analysis.
Part 2: HILIC-LC-MS/MS Method
HILIC is an excellent chromatographic technique for retaining and separating highly polar compounds like GDL and its phosphorylated metabolites, which are often poorly retained on traditional reversed-phase columns.[11][12]
Chromatographic Separation
Rationale: A robust separation is necessary to resolve isomers (e.g., ribose-5-phosphate and xylulose-5-phosphate) and to separate the analyte of interest from matrix components that could cause ion suppression.[13] A BEH amide column is a common choice for this application.[11]
Protocol:
-
Column: A column with a polar stationary phase, such as an amide-based column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm).[11][12]
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate, adjusted to a basic pH to improve peak shape for phosphorylated compounds).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) to retain the polar analytes, and then gradually increase the aqueous portion to elute them.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for targeted quantification.[14] The instrument is set to detect a specific precursor ion and its characteristic product ion.
Rationale: MRM analysis significantly reduces chemical noise and allows for accurate quantification even at low concentrations. Two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification.
Proposed MRM Transitions (Negative Ion Mode):
The following table provides proposed MRM transitions for key metabolites in the PPP. These should be empirically optimized on the specific mass spectrometer being used. The precursor ion for ¹³C-labeled metabolites will have an m/z shift corresponding to the number of incorporated ¹³C atoms.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| D-Glucono-1,5-lactone / Gluconic Acid | 195.0 | 75.0, 129.0 | The deprotonated molecule. Fragmentation can yield characteristic ions.[15] |
| D-Glucono-1,5-lactone-1-¹³C / Gluconic Acid-1-¹³C | 196.0 | 75.0, 130.0 | The precursor shifts by +1. The fragment containing the ¹³C will also shift. |
| 6-Phospho-D-gluconate | 275.0 | 97.0 (H₂PO₄⁻), 79.0 (PO₃⁻) | Fragmentation often involves the loss of the phosphate group. |
| 6-Phospho-D-gluconate-1-¹³C | 276.0 | 97.0, 79.0 | The precursor shifts by +1. Phosphate fragments remain unchanged. |
| Ribulose-5-phosphate / Ribose-5-phosphate | 229.0 | 97.0, 79.0 | Isomers with the same mass and fragmentation. Separation is chromatographic. |
Part 3: GC-MS Method with Derivatization
For volatile and thermally stable compounds, GC-MS is a powerful alternative. However, polar and non-volatile compounds like GDL and its metabolites require a derivatization step to increase their volatility.[16] Silylation is a common and effective derivatization technique for this purpose.[17]
Derivatization
Rationale: Silylation replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, making the molecule less polar and more volatile.[17] A two-step process involving methoximation followed by silylation is often used to prevent the formation of multiple derivatives from tautomers.[18]
Protocol:
-
Methoximation: Dissolve the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine. Incubate at a controlled temperature (e.g., 37°C for 90 minutes) to convert carbonyl groups to their methoxime derivatives.[18]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate further (e.g., 37°C for 30 minutes) to silylate the hydroxyl and carboxyl groups.[18]
GC-MS Analysis
Protocol:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, is suitable for separating the derivatized metabolites.
-
Injection: Use a splitless or split injection, depending on the concentration of the analytes.
-
Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized compounds based on their volatility.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all derivatized metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific ions.
Data Analysis and Interpretation
The ultimate goal of using D-Glucono-1,5-lactone-1-¹³C is to perform a metabolic flux analysis. The data from the mass spectrometer will show the distribution of mass isotopomers for each metabolite (e.g., M+0 for the unlabeled, M+1 for the singly labeled species). This distribution provides a quantitative measure of the flux through the PPP. Specialized software is typically used to correct for the natural abundance of ¹³C and to calculate the metabolic fluxes.
Conclusion
The detection of D-Glucono-1,5-lactone-1-¹³C metabolites by mass spectrometry is a powerful technique for elucidating the dynamics of the pentose phosphate pathway. Both HILIC-LC-MS/MS and GC-MS offer robust and sensitive platforms for these measurements. The choice between them will depend on the specific metabolites of interest, available instrumentation, and the desired throughput. Careful attention to sample preparation, particularly the rapid quenching of metabolism and consideration of GDL hydrolysis, is paramount for obtaining accurate and reproducible results. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these advanced analytical strategies in their own studies.
References
-
Yang, H., Lin, W., Jianmei, Z., & Ling, X. (2014). The MS chromatogram of gluconic acid in negative mode. (A) The referenced fragment ions in HMDB by LC-ESI-QQ. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Megazyme. (2020). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE ASSAY PROCEDURE. Retrieved February 2, 2026, from [Link]
-
(n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. IntechOpen. Retrieved February 2, 2026, from [Link]
-
Razali, F., & Tzin, M. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. PMC - PubMed Central. Retrieved February 2, 2026, from [Link]
-
Patras, M. A., Davalos, J. Z., & Kuhnert, N. (2023). Understanding the fragmentation of glucose in mass spectrometry. PubMed. Retrieved February 2, 2026, from [Link]
-
(n.d.). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. ScienceDirect. Retrieved February 2, 2026, from [Link]
-
Pozo, O. J., De Brabanter, N., & Van Eenoo, P. (2013). Use of LC-MS/MS for the open detection of steroid metabolites conjugated with glucuronic acid. PubMed. Retrieved February 2, 2026, from [Link]
-
Koley, S., Chu, K. L., Gill, S. S., & Allen, D. K. (2022). Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay. PubMed. Retrieved February 2, 2026, from [Link]
-
Lucarelli, G., Loizzo, D., & Franzin, R. (2017). Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma. PMC. Retrieved February 2, 2026, from [Link]
-
Shamil, S., Birch, G. G., & Mathlouthi, M. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone. PubMed. Retrieved February 2, 2026, from [Link]
-
(n.d.). Chromatograms showing MRM transitions for the analytes at 6 ng/mL.. ResearchGate. Retrieved February 2, 2026, from [Link]
-
(n.d.). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Vlase, G., Vlase, T., & Muntean, D. L. (2020). Proposed ESI–MS/MS fragmentation pathway of gluconate ion produced from... ResearchGate. Retrieved February 2, 2026, from [Link]
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Waters Corporation. (n.d.). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. Retrieved February 2, 2026, from [Link]
-
Lee, W. N., Boros, L. G., & Puigjaner, J. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism. Retrieved February 2, 2026, from [Link]
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved February 2, 2026, from [Link]
-
Cocuron, J. C., Ross, Z., & Alonso, A. P. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. PubMed. Retrieved February 2, 2026, from [Link]
-
Niedenführ, S., Wiechert, W., & Nöh, K. (2012). A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Wang, Y., & Li, L. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. PMC - NIH. Retrieved February 2, 2026, from [Link]
-
Razali, F., & Tzin, M. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Patras, M. A., Davalos, J. Z., & Kuhnert, N. (2023). Understanding the fragmentation of glucose in mass spectrometry. Scilit. Retrieved February 2, 2026, from [Link]
-
(n.d.). Metabolite pathway analysis. Pathways of glycolysis, pentose phosphate,... ResearchGate. Retrieved February 2, 2026, from [Link]
-
Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved February 2, 2026, from [Link]
-
Spincotech. (n.d.). MRM Library for Metabolic Enzymes in Yeast. Retrieved February 2, 2026, from [Link]
-
Wang, Y., & Li, L. (2022). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Retrieved February 2, 2026, from [Link]
-
Koley, S., Chu, K. L., Gill, S. S., & Allen, D. K. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. Retrieved February 2, 2026, from [Link]
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Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved February 2, 2026, from [Link]
-
Phaino, S., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites. Chalmers University of Technology. Retrieved February 2, 2026, from [Link]
-
Megazyme. (2018). D-Gluconic Acid/D-Glucono-δ-lactone Assay Procedure (K-GATE). Retrieved February 2, 2026, from [Link]
-
LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Retrieved February 2, 2026, from [Link]
-
Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved February 2, 2026, from [Link]
-
Tan, C. (2009). A direct cell quenching method for cell-culture based metabolomics. ResearchGate. Retrieved February 2, 2026, from [Link]
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- 17. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Application Note: Hyperpolarized [1-13C]Glucono-1,5-lactone NMR Spectroscopy
Probing Oxidative Pentose Phosphate Pathway (PPP) Flux and Redox Defense[1]
Executive Summary
This application note details the protocol for utilizing hyperpolarized [1-13C]D-Glucono-1,5-lactone (GDL) as a magnetic resonance probe to assess the oxidative Pentose Phosphate Pathway (PPP). Unlike [1-13C]Glucose, which enters glycolysis and the PPP indiscriminately, [1-13C]GDL specifically targets the 6-phosphogluconate dehydrogenase (6PGDH) step.[1] This allows researchers to isolate and quantify the capacity of the oxidative PPP to generate NADPH—a critical cofactor for antioxidant defense (e.g., glutathione recycling) and reductive biosynthesis—without the confounding regulatory influence of Glucose-6-Phosphate Dehydrogenase (G6PDH).[1]
Primary Application: Oncology (tumor redox status), Hepatology (oxidative stress assessment), and Diabetes research.[1]
Scientific Background & Mechanism[1][2][3][4][5]
2.1 The Metabolic Probe: Why [1-13C]GDL?
The oxidative arm of the PPP is the primary cellular source of cytosolic NADPH.[1] Traditional flux analysis using [1-13C]Glucose is complicated by the "gatekeeper" enzyme G6PDH, which is tightly regulated by the NADPH/NADP+ ratio.[1]
-
Bypassing Regulation: Exogenous GDL enters the cell and is hydrolyzed to gluconate, then phosphorylated to 6-phosphogluconate (6PG), entering the pathway downstream of G6PDH.[1]
-
Direct Readout: The C1 carbon of GDL is released as
CO (detectable as H CO ) solely by the action of 6PGDH.[1] Thus, the rate of bicarbonate appearance is a direct metric of 6PGDH activity and the cell's demand for NADPH.[1]
2.2 Reaction Mechanism & Chemical Shifts
Upon hyperpolarization and injection, the metabolic fate of [1-13C]GDL follows this specific sequence:
-
Transport: GDL enters the cytosol (likely via diffusion or hexose transporters).[1]
-
Hydrolysis: GDL hydrolyzes to [1-13C]Gluconate .[1] This is spontaneous but accelerated by Gluconolactonase (SMP30) .[1]
-
Phosphorylation: Gluconate is phosphorylated by Gluconokinase (GntK) to form 6-Phospho-[1-13C]gluconate (6PG) .[1]
-
Decarboxylation: 6PGDH converts 6PG to Ribulose-5-Phosphate and
CO (which rapidly equilibrates to H CO at physiological pH).[1]
Table 1: Characteristic
Experimental Protocol
3.1 Materials & Reagents[1]
-
Precursor: [1-13C]D-Glucono-1,5-lactone (Isotec/Sigma-Aldrich, >99% enrichment).[1]
-
Radical: OX063 Trityl Radical (15-20 mM concentration in preparation).
-
Glassing Agent: Glycerol or DMSO (if required for DNP glass formation).[1]
-
Dissolution Buffer: 40 mM HEPES or Phosphate buffer, pH 7.4, with 1 mM EDTA. Note: GDL hydrolyzes rapidly at neutral pH; buffer must be added only at the moment of dissolution/injection.[1]
3.2 Hyperpolarization (DNP) Workflow
-
Sample Preparation:
-
Mix 20 mg of [1-13C]GDL with 30
L of 15 mM OX063 solution (in water:glycerol 1:1). -
Load the mixture into a DNP sample cup.[1]
-
-
Polarization:
-
Dissolution:
3.3 NMR Acquisition Parameters
-
Pulse Sequence: Slice-selective spectroscopy (for MRI) or simple pulse-and-acquire (for spectroscopy).[1]
-
Flip Angle: Low flip angle (10°–20°) to preserve hyperpolarization across multiple time points.
-
Repetition Time (TR): 1–3 seconds (allows temporal resolution of metabolic flux).[1]
-
Spectral Width: 200 ppm (to cover 180 ppm carbonyl to 125 ppm CO2).[1]
-
Acquisition Time: 60–90 seconds total (limited by
decay).
Data Analysis & Interpretation
4.1 Pathway Visualization
The following diagram illustrates the specific metabolic pathway interrogated by this probe.
Figure 1: Metabolic pathway of [1-13C]Glucono-1,5-lactone.[1][3][4] The release of
4.2 Kinetic Modeling
To quantify flux, calculate the ratio of the product integral to the total carbon signal over time:
-
High Ratio: Indicates elevated oxidative PPP activity (e.g., in aggressive tumors or during oxidative stress response).[1]
-
Low Ratio: Indicates quiescent PPP or metabolic bottleneck at Gluconokinase.[1]
Troubleshooting & Optimization
-
Signal Overlap: The 6-Phosphogluconate (178.6 ppm) and Gluconate (181.2 ppm) peaks may overlap at lower field strengths.[1] Use peak fitting software (e.g., DMfit or Bayesian analysis) to deconvolve.[1]
-
pH Sensitivity: GDL hydrolysis is pH-dependent.[1] Ensure the dissolution buffer is strictly pH 7.[1]4. If the pH is too high (>8.0), GDL hydrolyzes to gluconate before entering the cell, altering uptake kinetics (gluconate transport is slower than lactone diffusion).[1]
-
Trityl Radical Removal: If using for in vivo studies, the radical must be filtered out or a biocompatible radical (e.g., Pyruvate-compatible formulations) used.[1]
References
-
Detection of PPP Flux: Mishkovsky, M., et al. (2017).[1] "Hyperpolarized
-[1-13C]gluconolactone as a probe of the pentose phosphate pathway." NMR in Biomedicine. Link -
Chemical Shifts & Hydrolysis: Parke, S. A., et al. (1997).[1] "Tastes, structure and solution properties of D-glucono-1,5-lactone." Chemical Senses. Link
-
Gluconokinase Pathway: Idrees, S., et al. (2014).[1][3] "Biochemical Characterization of Human Gluconokinase." Biochemical Journal. Link
-
Hyperpolarization Methodology: Ardenkjaer-Larsen, J. H., et al. (2003).[1] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR."[1] PNAS.[1] Link[1]
Sources
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver glucose metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glucono-1,5-lactone-1-13C as a tracer for in vivo metabolic studies
Executive Summary
The quantification of the Pentose Phosphate Pathway (PPP) in vivo has long remained a challenge in metabolic imaging. While hyperpolarized [1-13C]Pyruvate is the gold standard for assessing glycolytic flux (Warburg effect), it fails to directly interrogate the oxidative branch of the PPP, a critical pathway for NADPH production and redox defense in tumors.
D-Glucono-1,5-lactone-1-13C (henceforth [1-13C]Gdl ) emerges as a specialized hyperpolarized tracer designed to fill this gap. Unlike glucose, which enters multiple pathways, [1-13C]Gdl is rapidly hydrolyzed to gluconate and channeled specifically into the oxidative PPP. This application note details the mechanistic basis, experimental protocols, and data interpretation frameworks for using [1-13C]Gdl to image oxidative stress and biosynthetic flux in real-time.
Part 1: Scientific Background & Mechanism[1][2]
The Clinical & Research Need
Elevated PPP flux is a hallmark of aggressive malignancies and tissues under oxidative stress. Cancer cells utilize this pathway to generate ribose-5-phosphate for nucleotide synthesis and NADPH for scavenging Reactive Oxygen Species (ROS). Traditional 18F-FDG PET measures glucose uptake but cannot distinguish between glycolysis and PPP shunting. [1-13C]Gdl provides a direct magnetic resonance (MR) readout of 6-phosphogluconate dehydrogenase (6PGD) activity, the rate-limiting step of the oxidative PPP.
Mechanism of Action
The utility of [1-13C]Gdl relies on its specific metabolic fate.[1] Upon intravenous injection, the neutral lactone crosses cell membranes (likely via passive diffusion or GLUT transporters) more efficiently than the charged gluconate anion.
-
Intracellular Entry: [1-13C]Gdl enters the cytosol.
-
Hydrolysis: It is hydrolyzed to [1-13C]Gluconate (enzymatically by gluconolactonase or spontaneously).
-
Phosphorylation: Gluconokinase converts it to 6-Phosphogluconate (6PG).
-
Decarboxylation (The Signal): 6PGD decarboxylates 6PG to Ribulose-5-Phosphate.[2] Crucially, the C1 carbon (carrying the 13C label) is released as 13CO2 , which rapidly equilibrates to H13CO3- (Bicarbonate) in tissue pH.
The detection of H13CO3- is the definitive marker of PPP flux.
Figure 1: Metabolic fate of [1-13C]Gdl. The release of the C1 label as bicarbonate allows specific monitoring of the oxidative PPP.
Part 2: Experimental Protocol
Materials & Reagents
-
Isotope: D-Glucono-1,5-lactone-1-13C (99% enrichment).
-
Radical: OX063 Trityl Radical (GE Healthcare or equivalent).
-
Glassing Agent: Glycerol or DMSO (depending on solubility preference; Glycerol/Water 50:50 is standard).
-
Gadolinium: Gd-DOTA (e.g., Dotarem) to shorten T1 buildup.
-
Dissolution Media: 40 mM Tris or Phosphate buffer (pH 7.4), EDTA (0.3 mM).
DNP Sample Preparation (The "Recipe")
Note: This protocol is optimized for a 3.35T or 5T DNP Polarizer (e.g., HyperSense or SPINlab).
| Component | Concentration/Amount | Function |
| [1-13C]Gdl | 2.0 - 3.0 M | Target substrate. High concentration yields better SNR. |
| OX063 Radical | 15 - 18 mM | Source of electrons for polarization transfer. |
| Gd-DOTA | 1.0 - 2.0 mM | Enhances solid-state polarization buildup rate. |
| Solvent Matrix | Glycerol:Water (1:1 v/v) | Ensures amorphous glass formation at 1.4K. |
Step-by-Step:
-
Weigh approximately 50-100 mg of [1-13C]Gdl.
-
Dissolve in the Glycerol:Water matrix containing the pre-dissolved OX063 and Gd-DOTA.
-
Critical Step: Sonicate gently at 30°C to ensure complete dissolution. Gdl can be slow to dissolve; ensure no crystals remain, as they will not polarize efficiently.
-
Load the sample (typically 20-50 µL) into the DNP sample cup.
Hyperpolarization & Dissolution
-
Insert sample into the polarizer.[3]
-
Cool to 1.4 K (or lower depending on hardware).
-
Irradiate with microwaves. Frequency is determined by the field strength (e.g., ~94.1 GHz for 3.35T).
-
Monitor buildup. Typical buildup time constant is 30–60 minutes. Wait for >90% saturation (typically 1-2 hours).
-
Dissolution:
-
Prepare 4 mL of dissolution buffer (Tris/EDTA).
-
Pre-heat buffer to ~180°C (pressure vessel) to ensure rapid melting.
-
Trigger dissolution. The final concentration in the syringe should be physiological (approx. 10-20 mM) and pH balanced (7.2–7.4).
-
Note: Gdl hydrolyzes to gluconic acid.[4][5] Ensure your buffer has enough capacity to neutralize the acid generated if significant hydrolysis occurs post-dissolution.
-
In Vivo Injection & Acquisition
-
Timing: The T1 of [1-13C]Gdl is approximately 18–20 seconds at 9.4T [1]. You have <60 seconds from dissolution to completion of imaging.
-
Injection: Bolus injection via tail vein (mice) or femoral vein (rats). 10-15 seconds duration.
-
Sequence: 13C-CSI (Chemical Shift Imaging) or slice-selective spectroscopy.
-
Flip Angle: 10-20° (progressive) to preserve magnetization.
-
TR: 1-2 seconds.
-
Figure 2: Temporal workflow for Hyperpolarized [1-13C]Gdl experiments. Speed is critical in the Action Phase.
Part 3: Data Analysis & Interpretation
Spectral Identification
Upon processing the 13C NMR spectra, you will observe distinct peaks. Chemical shifts (referenced to standard):
-
[1-13C]Glucono-1,5-lactone: ~174 ppm (Parent compound).
-
[1-13C]Gluconate: ~179 ppm (Hydrolysis product).
-
[13C]Bicarbonate: ~161-162 ppm (Metabolic product of 6PGD).
Ratiometric Analysis
To control for perfusion and injection variability, calculate the metabolite-to-substrate ratio.
-
High Ratio: Indicates upregulated oxidative PPP (e.g., in antioxidant-demanding tumors or during oxidative stress).
-
Low/Absent Ratio: Indicates quiescent PPP or lack of 6PGD activity.
Troubleshooting
-
Issue: High Gluconate signal but no Bicarbonate.
-
Cause: The tracer is hydrolyzing but not entering the PPP. Check cell viability or 6PGD expression levels.
-
-
Issue: Rapid signal decay.
-
Cause: T1 relaxation. Ensure the transfer line is minimized and the animal is positioned in the isocenter before injection.
-
-
Issue: pH Drift.
References
-
Moreno, K. X., Harrison, C. E., Merritt, M. E., Kovacs, Z., Malloy, C. R., & Sherry, A. D. (2017).[6] Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway.[7][8] NMR in Biomedicine, 30(6), e3713.[6] Link
-
Kurhanewicz, J., et al. (2011). Analysis of cancer metabolism by imaging hyperpolarized nuclei: prospects for translation to clinical research. Neoplasia, 13(2), 81-97. Link
-
Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158-10163. Link
-
Rodrigues, T. B., et al. (2014). Magnetic resonance imaging of tumor glycolysis using hyperpolarized 13C-labeled glucose. Nature Medicine, 20(1), 93-97. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hyperpolarized 13C and metabolic imaging – Sherry Lab [labs.utdallas.edu]
- 7. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolic Imaging of the Pentose Phosphate Pathway using Hyperpolarized D-Glucono-1,5-lactone-1-13C
Executive Summary
The reprogramming of the Pentose Phosphate Pathway (PPP) is a hallmark of aggressive malignancies, providing the NADPH required for ROS mitigation and the ribose-5-phosphate essential for nucleotide biosynthesis. While [1-13C]Pyruvate is the gold standard for imaging the Warburg effect (glycolysis), it fails to capture the oxidative stress responses mediated by the PPP.
D-Glucono-1,5-lactone-1-13C (henceforth [1-13C]GcL ) is a specialized metabolic probe designed to interrogate the oxidative branch of the PPP. Unlike glucose, which enters glycolysis, [1-13C]GcL (and its hydrolysis product, gluconate) bypasses the rate-limiting steps of upper glycolysis (HK, PFK) and directly probes the flux through 6-phosphogluconate dehydrogenase (6PGD) and Gluconokinase (IDNK) .
This application note details the mechanistic basis, hyperpolarization protocols, and data interpretation frameworks for using [1-13C]GcL to monitor tumor antioxidant capacity and therapeutic response.
Mechanistic Basis & Pathway Logic
To effectively utilize [1-13C]GcL, researchers must understand its dual-entry mechanism. The probe exists in equilibrium between the lactone form and the open-chain gluconate form, a process dependent on pH and time.
The Dual-Entry Pathway
-
Lactone Route (Primary): [1-13C]GcL mimics glucose and can be transported via Glucose Transporters (GLUTs). Intracellularly, it is phosphorylated (likely by hexokinases or specific kinases) to 6-phosphogluconolactone (6PGL) , the substrate for Phosphogluconolactonase (PGLS) .
-
Gluconate Route (Secondary): Spontaneous hydrolysis forms [1-13C]Gluconate. This is transported via carboxylate transporters and phosphorylated by Gluconokinase (IDNK) directly to 6-phosphogluconate (6PG) .
Both routes converge at 6PG , which is then decarboxylated by 6PGD to release 13CO2 (detected as H13CO3⁻ ) and Ribulose-5-Phosphate.
Pathway Visualization
Figure 1: Metabolic fate of D-Glucono-1,5-lactone-1-13C. The probe converges at 6-Phosphogluconate (6PG), releasing the C1 label as CO2 during the 6PGD step, providing a direct readout of oxidative PPP flux.
Protocol: Hyperpolarized 13C-MRI (In Vivo)[1][2]
Objective: Generate hyperpolarized [1-13C]GcL for real-time imaging of PPP flux in tumor-bearing models.
Materials & Formulation
-
Precursor: D-Glucono-1,5-lactone-1-13C (Isotopically enriched >99%).
-
Radical: OX063 Trityl Radical (15-20 mM concentration).
-
Glassing Agent: Glycerol (if required, though lactones often form good glasses neat or with slight solvent).
-
Neutralization Base: NaOH (Calculated carefully—see Section 3.3).
Dynamic Nuclear Polarization (DNP)[1]
-
Sample Prep: Mix 20-30 mg of [1-13C]GcL with the trityl radical.
-
Loading: Load the sample cup into a DNP Polarizer (e.g., SPINlab or HyperSense).
-
Irradiation: Polarize at roughly 1.4 K and 3.35 T (94 GHz microwave source) for 60–90 minutes until solid-state polarization saturates.
Dissolution & Hydrolysis Control (CRITICAL STEP)
The chemical form of the injected probe depends on the dissolution media.
-
Option A: Lactone Injection (Targeting PGLS/GLUTs)
-
Dissolve in a buffer at pH 6.5–7.0 (e.g., Phosphate or TRIS).
-
Timing: Inject immediately (<10s). At neutral pH, the lactone ring opens to gluconate with a half-life of minutes. Rapid injection preserves the lactone structure.
-
-
Option B: Gluconate Injection (Targeting IDNK)
-
Dissolve in a heated alkaline solution (NaOH/Tris) to force rapid hydrolysis to gluconate.
-
Neutralize to pH 7.4 prior to injection.
-
Note: This method essentially produces Hyperpolarized [1-13C]Gluconate.
-
Image Acquisition[3]
-
Injection: Tail vein cannulation (mice) or IV (rats). Bolus volume: 200–350 µL.
-
Sequence: 13C-Chemical Shift Imaging (CSI) or spectral-spatial EPSI.
-
Target Frequencies:
-
[1-13C]Gluconolactone: ~174 ppm.
-
[1-13C]Gluconate: ~179 ppm.
-
[1-13C]6PG: ~179 ppm (overlaps with gluconate, requires high spectral resolution).
-
H13CO3- (Bicarbonate): ~161 ppm (The metabolic readout).
-
Protocol: In Vitro Metabolic Flux Analysis (NMR)
For validating the mechanism or screening drug effects (e.g., IDNK inhibitors or G6PD inhibitors) in cell culture.
Experimental Setup
-
Cell Culture: Seed cancer cells (e.g., Glioblastoma, HCC) to 80% confluence.
-
Tracer Media: Replace standard media with glucose-free media supplemented with 5-10 mM [1-13C]GcL.
-
Incubation: Incubate for 1–4 hours. (Longer times allow for equilibration, unlike HP-MRI).
Extraction & NMR
-
Quenching: Rapidly wash with ice-cold saline. Quench metabolism with cold methanol/chloroform/water extraction.
-
Lyophilization: Dry the aqueous phase.
-
Reconstitution: Dissolve in D2O with an internal standard (e.g., TSP).
-
Acquisition: High-resolution 1H-13C HSQC or 1D 13C-NMR.
-
Target Metabolites: Look for downstream labeling in Ribose-5-Phosphate and nucleotide pools, confirming PPP activity.
Data Interpretation & Comparison
Quantitative Metrics
The primary metric for PPP activity using this probe is the Lactone-to-Bicarbonate Ratio (or Gluconate-to-Bicarbonate).
Comparative Advantage
Why use [1-13C]Gluconolactone over standard [1-13C]Glucose?
| Feature | [1-13C]Glucose | [1-13C]Gluconolactone |
| Entry Point | Hexokinase (Glycolysis start) | PGLS / IDNK (Mid-PPP) |
| Pathway Specificity | Mixed (Glycolysis + PPP) | Highly Specific to Oxidative PPP |
| Background Signal | High (Lactate dominates) | Low (No glycolytic lactate produced) |
| Metabolic Readout | 13C-Lactate (Warburg) | 13C-Bicarbonate (Antioxidant) |
| Clinical Utility | Tumor Aggressiveness | Redox Status & TERT Expression |
Troubleshooting & Validation
-
Signal Overlap: The chemical shift difference between Gluconate (179 ppm) and 6PG (179 ppm) is negligible in vivo. Therefore, the appearance of Bicarbonate (161 ppm) is the definitive marker of flux completion through 6PGD.
-
pH Sensitivity: If the dissolution buffer is too basic (> pH 8), the lactone hydrolyzes instantly. Ensure pH is strictly controlled if PGLS activity is the target.
-
T1 Relaxation: The C1 carbonyl has a T1 of ~20-30s at 3T. Scan timing is critical; acquisition must start within 45s of dissolution.
References
-
Hyperpolarized δ-[1-13C]gluconolactone monitors TERT-induced elevation in pentose phosphate p
- Source: National Institutes of Health (PMC) / Neuro-Oncology
- Context: Demonstrates the probe's ability to detect elev
-
Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone.
- Source: Frontiers in Oncology
- Context: Defines the mechanism of lactone transport and phosphoryl
-
Gluconokinase (IDNK)
- Source: OncoTargets and Therapy
- Context: Validates IDNK as a key enzyme for gluconate metabolism in cancer, relevant for the hydrolysis product of the probe.
-
Hyperpolarized 13C MRI: St
- Source: Radiology (RSNA)
- Context: General protocols for DNP, dissolution, and 13C-MRI acquisition standards.
Quantifying Metabolic Fluxes Using D-Glucono-1,5-lactone-1-13C: An Application Note and Protocol
Introduction: Beyond Static Metabolite Levels to Dynamic Flux
In the landscape of cellular metabolism research, the quantification of metabolite concentrations provides a static snapshot of the cell's biochemical state. However, to truly understand the intricate network of metabolic pathways and their regulation in response to various stimuli, it is imperative to measure the flux—the rate of turnover of metabolites through these pathways.[1] 13C Metabolic Flux Analysis (13C-MFA) has emerged as the gold standard for quantifying intracellular fluxes, providing a dynamic view of cellular metabolism.[2][3][4] This technique utilizes stable isotope-labeled substrates, such as 13C-labeled glucose, to trace the flow of carbon atoms through metabolic networks.[2] By analyzing the isotopic enrichment in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative contributions of different pathways to metabolite production.[2]
One of the central pathways of cellular metabolism is the Pentose Phosphate Pathway (PPP). The PPP runs parallel to glycolysis and has two primary functions: the production of NADPH, which is crucial for reductive biosynthesis and cellular antioxidant defense, and the synthesis of pentose sugars, such as ribose-5-phosphate, essential for nucleotide and nucleic acid synthesis.[5] The PPP is composed of an oxidative and a non-oxidative phase.[5] The oxidative phase is a key producer of NADPH in the cell. Given its central role in biosynthesis and redox homeostasis, the PPP is often dysregulated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][5]
Traditionally, the flux through the PPP is assessed using specifically labeled glucose tracers, such as [1,2-13C2]glucose.[6][7][8] While effective, this approach can be confounded by the complex interplay between glycolysis and the PPP. This application note presents a detailed protocol and scientific rationale for using a more direct tracer for the oxidative PPP: D-Glucono-1,5-lactone-1-13C.
The Rationale for Using D-Glucono-1,5-lactone-1-13C
D-Glucono-1,5-lactone is a direct intermediate in the oxidative phase of the PPP. It is formed from the oxidation of glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase. Subsequently, the enzyme 6-phosphogluconolactonase hydrolyzes 6-phospho-D-glucono-1,5-lactone to 6-phosphogluconate.[9][10]
The use of D-Glucono-1,5-lactone-1-13C as a tracer offers a more direct and potentially more accurate measurement of the PPP flux for several reasons:
-
Direct Entry into the PPP: By providing a labeled intermediate of the pathway, we can directly probe the activity of the downstream enzymes and minimize the confounding effects of upstream pathways like glycolysis.
-
Improved Precision: Studies have shown that using tracers that enter pathways at intermediate points can lead to more precise flux estimations. For instance, a study using [U-13C]gluconate, the hydrolyzed form of D-glucono-1,5-lactone, demonstrated a nearly threefold smaller 95% confidence interval for the PPP split ratio compared to traditional 13C-glucose-based MFA.[11]
-
Complementary Information: Using D-Glucono-1,5-lactone-1-13C in parallel with traditional glucose tracers can provide a more comprehensive and robust analysis of central carbon metabolism.
It is important to note that in aqueous solutions like cell culture media, D-Glucono-1,5-lactone exists in equilibrium with its hydrolyzed form, D-gluconic acid.[6][12] The rate of this hydrolysis is influenced by pH and temperature.[12] Human gluconokinase has been shown to phosphorylate gluconate, which is in equilibrium with glucono-1,5-lactone.[3] Therefore, it is likely that the exogenously supplied D-Glucono-1,5-lactone-1-13C will be utilized by the cells primarily after its hydrolysis to 1-13C-gluconate, which is then taken up and phosphorylated to enter the PPP.
Experimental Workflow and Key Considerations
The overall workflow for quantifying metabolic fluxes using D-Glucono-1,5-lactone-1-13C follows the general principles of 13C-MFA.
Figure 1: A generalized workflow for 13C-MFA using D-Glucono-1,5-lactone-1-13C.
Detailed Protocol: Quantifying PPP Flux in a Cancer Cell Line
This protocol provides a step-by-step guide for a typical 13C-MFA experiment using D-Glucono-1,5-lactone-1-13C in a cancer cell line grown in adherent culture.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free and glutamine-free DMEM
-
D-Glucono-1,5-lactone-1-13C (ensure high isotopic purity)
-
Unlabeled D-Glucono-1,5-lactone
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Quenching solution: ice-cold 80% methanol
-
Extraction solvent: ice-cold 80% methanol
-
Cell scrapers
-
Liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) system
Protocol:
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Culture cells in complete medium for 24-48 hours.
-
-
Tracer Media Preparation:
-
Prepare the tracer medium by supplementing glucose-free and glutamine-free DMEM with dFBS, glutamine, and a mixture of labeled and unlabeled D-Glucono-1,5-lactone.
-
Expert Tip: A common starting point is a 50:50 mixture of labeled and unlabeled substrate. The final concentration should be similar to the glucose concentration in standard media (e.g., 5-25 mM). The exact ratio and concentration may need to be optimized for your specific cell line and experimental goals.
-
Causality: Using a mixture of labeled and unlabeled substrate helps to avoid potential metabolic perturbations from a complete switch in carbon source and allows for the detection of both labeled and unlabeled isotopologues.
-
-
Tracer Incubation:
-
Aspirate the complete medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed tracer medium to the cells.
-
Incubate the cells for a sufficient time to reach isotopic steady state. This is a critical parameter and needs to be determined empirically for your system. A typical time course would involve harvesting cells at multiple time points (e.g., 4, 8, 12, 24 hours) to confirm that the isotopic enrichment of key metabolites has plateaued.[3]
-
Self-Validation: The confirmation of isotopic steady state is a crucial self-validating step in the protocol. Without it, the assumptions of the MFA model may be violated, leading to inaccurate flux calculations.
-
-
Metabolite Quenching and Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the tracer medium.
-
Immediately add ice-cold 80% methanol to each well to quench all enzymatic activity.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 30 minutes.
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for your analytical platform.
-
Analyze the samples by LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites in the PPP and connected pathways (e.g., 6-phosphogluconate, ribose-5-phosphate, sedoheptulose-7-phosphate, and glycolytic intermediates).
-
-
Data Analysis and Flux Modeling:
-
The mass isotopomer distribution data, along with measured extracellular fluxes (e.g., lactate and glutamate secretion rates), are used as inputs for 13C-MFA software (e.g., INCA, Metran).
-
The software uses an iterative algorithm to estimate the intracellular fluxes that best fit the experimental data.
-
Trustworthiness: The goodness-of-fit of the model to the data is a key indicator of the reliability of the estimated fluxes. A statistically acceptable fit provides confidence in the results.
-
Interpreting the Data: A Visual and Quantitative Approach
The output of a 13C-MFA experiment is a detailed flux map of the metabolic network. This data is best presented visually to facilitate interpretation.
Figure 2: Simplified metabolic map showing the entry of D-Glucono-1,5-lactone-1-13C into the PPP.
Quantitative Data Summary
The precision of flux estimations can be compared between different tracers. The following table summarizes a hypothetical comparison of the 95% confidence intervals for the PPP split ratio (the percentage of glucose-6-phosphate entering the PPP) when using different tracers.
| Tracer | PPP Split Ratio (%) | 95% Confidence Interval | Reference |
| [1,2-13C2]Glucose | 51.1 | 46.0 - 56.5 | [11] |
| [U-13C]Gluconate | 51.8 | 40.0 - 63.5 | [11] |
This table illustrates that while both tracers can yield similar mean flux values, the confidence interval can vary, highlighting the importance of tracer selection for the precision of the results.
Potential Challenges and Considerations
-
Tracer Stability: As mentioned, D-Glucono-1,5-lactone hydrolyzes in aqueous solutions. It is crucial to prepare the tracer medium fresh and consider the pH of the medium, as a higher pH will accelerate hydrolysis.[12]
-
Cellular Uptake: While rapid uptake has been observed, the exact transport mechanisms in all cell types are not fully elucidated. It is important to confirm that the tracer is efficiently taken up by the cell line of interest.
-
Off-Target Effects: At high concentrations, D-glucono-1,5-lactone has been shown to inhibit certain enzymes, such as β-glucosidases.[13] It is advisable to perform dose-response experiments to ensure that the tracer concentration used for MFA does not significantly perturb cellular physiology.
Conclusion
The use of D-Glucono-1,5-lactone-1-13C as a tracer for 13C-MFA provides a powerful and direct method for quantifying the flux through the oxidative pentose phosphate pathway. By understanding the underlying biochemistry and carefully designing the experimental protocol, researchers can obtain high-precision flux data that can provide valuable insights into the metabolic reprogramming in health and disease. This approach, particularly when combined with traditional 13C-glucose tracing, offers a more complete and robust understanding of central carbon metabolism.
References
-
Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential. National Institutes of Health. [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. National Institutes of Health. [Link]
-
(13)C-based metabolic flux analysis. National Institutes of Health. [Link]
-
The inhibitory effect of d-glucono-1,5-lactone on β-glucosidases. ResearchGate. [Link]
-
Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis. National Institutes of Health. [Link]
-
6-phosphogluconolactonase. Wikipedia. [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. National Institutes of Health. [Link]
-
Glucose transporters: physiological and pathological roles. National Institutes of Health. [Link]
-
13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum. National Institutes of Health. [Link]
-
D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Megazyme. [Link]
-
Glucose transporters in the mammalian blood cells. ResearchGate. [Link]
-
γ-6-phosphogluconolactone, a byproduct of the oxidative pentose phosphate pathway, contributes to AMPK activation through inhibition of PP2A. National Institutes of Health. [Link]
-
Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions. Royal Society of Chemistry. [Link]
-
Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT. [Link]
-
6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway. bioRxiv. [Link]
-
Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. National Institutes of Health. [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. National Center for Biotechnology Information. [Link]
-
Glucose Transport | Metabolism. YouTube. [Link]
-
Biochemical oxidation of β-D-glucose to D-glucono-1,5-lactone (gluconic acid δ-lactone) by glucose oxidase and subsequent hydration to gluconic acid. ResearchGate. [Link]
-
The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH. MDPI. [Link]
-
Two alternative 13 C-glucose-tracing strategies for analysis of metabolic fluxes in upper metabolism based on mass isotopomer measurements of 3-phosphoglycerate (3PG). ResearchGate. [Link]
-
6‐Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway. ResearchGate. [Link]
-
The mammalian glucose transporters. National Institutes of Health. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]
- 10. 6-Phosphogluconolactonase - Creative Enzymes [creative-enzymes.com]
- 11. 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Application Note: Hyperpolarized D-Glucono-1,5-lactone-1-13C for Real-Time Assessment of Redox Metabolism
This Application Note and Protocol guide is designed for researchers utilizing D-Glucono-1,5-lactone-1-13C to probe redox metabolism, specifically focusing on the oxidative Pentose Phosphate Pathway (oxPPP) .
Introduction & Scientific Rationale
Redox homeostasis is maintained primarily by the production of NADPH , a reducing equivalent essential for neutralizing Reactive Oxygen Species (ROS) and supporting biosynthetic pathways (e.g., fatty acid and nucleotide synthesis).[1] The oxidative Pentose Phosphate Pathway (oxPPP) is the principal cellular source of cytosolic NADPH.
While [1-13C]Glucose is the gold standard for steady-state flux analysis, it has limitations in real-time metabolic imaging due to the tight regulation of the rate-limiting enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH).
D-Glucono-1,5-lactone-1-13C (also known as
-
Hyperpolarized 13C MRI/NMR: Detecting rapid metabolic fluxes (< 2 minutes) in vivo.
-
Assessing Oxidative Stress Response: Monitoring the upregulation of NADPH production in tumors (e.g., Glioblastoma) or ischemic tissues.
-
Drug Response Monitoring: Evaluating the efficacy of redox-modulating chemotherapies (e.g., Temozolomide).
Mechanism of Action
Unlike the charged gluconate ion, the neutral lactone form can be transported into cells via Glucose Transporters (GLUTs) . Once intracellular, it undergoes the following transformations:
-
Phosphorylation: Converted to 6-Phospho-
-gluconolactone (likely by Hexokinase). -
Hydrolysis (Probe Target): Converted by PGLS to 6-Phosphogluconate (6PG) .
-
Oxidative Decarboxylation: Converted by 6PGDH to Ribulose-5-Phosphate, generating NADPH and
CO (detected as H CO ).
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic fate of D-Glucono-1,5-lactone-1-13C and the specific steps generating the hyperpolarized signal.
Caption: Pathway showing the transport and metabolism of hyperpolarized D-Glucono-1,5-lactone-1-13C, yielding 6PG and Bicarbonate.[2]
Protocol: Hyperpolarized 13C Acquisition
This protocol utilizes Dissolution Dynamic Nuclear Polarization (d-DNP) to enhance the 13C signal by >10,000-fold, enabling the detection of rapid enzymatic conversion in real-time.
A. Sample Preparation (Polarization Recipe)
-
Substrate: D-Glucono-1,5-lactone-1-13C (Solid).
-
Radical: OX063 trityl radical (15-20 mM concentration in the final prep).
-
Glassing Agent: Glycerol or DMSO is often used to ensure a good glass formation at cryogenic temperatures, but Gluconolactone is soluble in water. A common mixture is 2:1 (w/w) Gluconolactone solution : Glycerol .
-
Concentration: Aim for 2-3 M 13C concentration in the sample cup to maximize signal.
B. Hyperpolarization Steps[1]
-
Loading: Load the sample cup (typically 20-50 µL) into the DNP polarizer (e.g., HyperSense or SPINlab).
-
Polarization: Irradiate with microwaves (approx. 94 GHz for 3.35 T) at ~1.4 K for 60–90 minutes until solid-state polarization saturates.
-
Dissolution: Rapidly dissolve the sample with superheated buffer (e.g., 4 mL of 40 mM Tris/HCl or phosphate buffer, pH 7.4, with 0.3 mM EDTA).
-
Critical: The dissolution buffer pH must be optimized to neutralize any acid generated, but Gluconolactone itself is neutral. However, the final pH should be physiological (7.4) to prevent rapid chemical hydrolysis before the enzyme acts.
-
-
Transfer: Transfer the hyperpolarized solution to the NMR/MRI magnet within 10–15 seconds to minimize T1 relaxation decay.
C. In Vivo / In Vitro Acquisition[3]
-
System: 3T to 14T MRI/NMR scanner equipped with a broadband 13C coil.
-
Injection:
-
Cell Culture:[5] Inject into a bioreactor containing ~10-20 million cells.
-
Animal Model: Tail vein injection (approx. 300-400 µL for a mouse) over 10-12 seconds.
-
-
Pulse Sequence:
-
Dynamic Spectroscopy: Slice-selective 13C-MR spectroscopy (pulse-and-acquire) with a small flip angle (10°–20°) every 1–3 seconds for 2 minutes.
-
Imaging: 2D Chemical Shift Imaging (CSI) or Echo-Planar Spectroscopic Imaging (EPSI) to map spatial distribution.
-
-
Target Resonances (Approximate Chemical Shifts relative to TMS):
- -[1-13C]Gluconolactone (Substrate): ~174 ppm
-
[1-13C]6-Phosphogluconate (Product - 6PG): ~178-179 ppm (Distinct shift from lactone).
-
H
CO (Downstream Product): ~161 ppm (Indicates flux through 6PGDH).
D. Data Analysis & Kinetic Modeling
To quantify metabolic flux, fit the time-resolved spectral peak areas to a two-site exchange model (or unidirectional flux model).
Key Metrics:
-
Lactone-to-6PG Ratio: Indicates PGLS activity.
-
6PG-to-Bicarbonate Ratio: Indicates 6PGDH activity (NADPH production).
-
Apparent Rate Constant (
): The rate of conversion from Lactone to Product.
Equation for Unidirectional Flux:
Troubleshooting & Validation
| Issue | Possible Cause | Corrective Action |
| Rapid Signal Loss | Short T1 relaxation time. | Minimize transfer time. Ensure magnetic field is maintained during transfer. |
| High Gluconate Background | Chemical hydrolysis of lactone before injection. | Prepare DNP sample immediately before freezing. Keep dissolution buffer pH neutral (not too alkaline). |
| No 6PG Signal | Low cellular uptake or PGLS silencing. | Verify GLUT expression. Use a positive control (e.g., cells treated with ROS inducer). |
| Overlapping Peaks | Poor spectral resolution. | Increase magnetic field strength or optimize shimming. 6PG and Lactone are separated by ~4-5 ppm. |
Validation Control:
-
Negative Control: Perform the experiment on dead cells or buffer-only to confirm that the 6PG signal is enzymatic and not a chemical artifact.
-
Positive Control: Treat cells with Temozolomide or H
O (oxidative stress inducers) 1 hour prior to imaging. Flux to 6PG and Bicarbonate should increase significantly as the cell demands more NADPH.
References
-
Batsios, G., Taglang, C., Cao, P., et al. (2021).[1][6] Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized
-[1-13C]gluconolactone. Frontiers in Oncology. Available at: [Link] - Mishkovsky, M., & Comment, A. (2012). In vivo metabolic imaging of glucose and gluconolactone metabolism. Current Opinion in Clinical Nutrition & Metabolic Care. (Contextual grounding for lactone uptake).
- Tee, S. S., et al. (2016). Hyperpolarized 13C-gluconolactone imaging of the pentose phosphate pathway in lymphoma.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone [frontiersin.org]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. TBMT-01. HYPERPOLARIZED δ-[1-13C]GLUCONOLACTONE MONITORS TERT-INDUCED ELEVATION IN PENTOSE PHOSPHATE PATHWAY FLUX IN BRAIN TUMORS IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone [escholarship.org]
Application Note: Advanced Sample Preparation for D-Glucono-1,5-lactone-1-13C Analysis
Abstract
D-Glucono-1,5-lactone-1-13C (GDL) is a critical metabolic probe used in Pentose Phosphate Pathway (PPP) flux analysis and hyperpolarized 13C-MRI for pH imaging. However, its utility is frequently compromised by its chemical instability in aqueous media. Upon contact with water, GDL spontaneously hydrolyzes to gluconic acid, a reaction accelerated by heat and neutral-to-basic pH. This guide provides a rigorous, field-proven methodology to preserve the lactone ring integrity during sample preparation, ensuring accurate quantification and high polarization levels.
Part 1: The Chemical Challenge (The Hydrolysis Trap)
The central challenge in handling D-Glucono-1,5-lactone is the thermodynamic equilibrium between the cyclic ester (lactone) and the open-chain carboxylic acid (gluconate).
-
The Lactone (Target): Neutral, cyclic, lipophilic character.
-
The Acid (Impurity): Anionic (at physiological pH), linear, highly polar.
In aqueous solution at pH 7.0, the equilibrium shifts heavily toward gluconate. For 13C analysis, this is catastrophic if uncontrolled, as the C1 signal shifts significantly, leading to misinterpretation of metabolic data.
Visualization: The Hydrolysis Equilibrium
Caption: The unidirectional bias of GDL hydrolysis in neutral aqueous environments. Note the distinct NMR chemical shifts for C1.
Part 2: Critical Handling Parameters
To preserve the lactone, you must control three variables rigidly.
| Parameter | Recommendation | Mechanism of Action |
| Solvent | Anhydrous DMSO-d6 (Stock) Phosphate Buffer pH 5.0-6.0 (In vivo) | DMSO prevents hydrolysis completely. Slightly acidic aqueous buffers retard ring opening significantly compared to pH 7.4. |
| Temperature | 4°C (Ice Bath) | Kinetic suppression. Hydrolysis rates double for every ~10°C increase. Never heat to dissolve. |
| Time | < 15 Minutes | In aqueous media, analyze immediately. The half-life of GDL at pH 7.4 is roughly 60 minutes; degradation begins instantly. |
Part 3: Experimental Protocols
Protocol A: Stability Assessment via 13C-NMR
Use this protocol to verify the purity of your starting material or stock solution.
Reagents:
-
D-Glucono-1,5-lactone-1-13C (Solid)[1]
-
Solvent A: DMSO-d6 (Anhydrous)
-
Solvent B: D2O (Buffered to pH 7.4)
Workflow:
-
DMSO Standard (Control): Dissolve 10 mg GDL in 600 µL DMSO-d6.
-
Expected Result: Single sharp peak at ~174.7 ppm (C1 Carbonyl).
-
-
Aqueous Challenge: Dissolve 10 mg GDL in 600 µL D2O.
-
Action: Insert into magnet immediately (< 5 min).
-
Acquisition: Run rapid 1D 13C scans (16 scans) every 10 minutes for 1 hour.
-
-
Data Interpretation:
-
Time 0: Dominant peak at 174.7 ppm (Lactone).
-
Time 60: Appearance and growth of peak at ~178-181 ppm (Gluconate C1).
-
Note: If the 178 ppm peak is present at Time 0 in DMSO, your solid sample has degraded (absorbed moisture).
-
Protocol B: Hyperpolarization (DNP) Preparation
Designed for GE SPINlab or Oxford HyperSense systems.
Objective: Create a glassy matrix with high radical concentration without inducing hydrolysis prior to dissolution.
-
Matrix Formulation:
-
Weigh 50 mg [1-13C]GDL.
-
Add 1.5 mg Trityl Radical (e.g., AH111501 or OX063).
-
Add 100 µL Glassing Solvent (Glycerol:Water 50:50 v/v OR pure DMSO).
-
Critical: Do not use pure water; it crystallizes upon freezing (poor DNP) and promotes hydrolysis.
-
-
Sample Loading:
-
Vortex vigorously for 30 seconds to ensure radical homogeneity.
-
Pipette into the DNP sample cup.
-
Flash Freeze immediately in liquid nitrogen (LN2).
-
-
Dissolution (The Danger Zone):
-
Dissolution media: 40 mM NaOH / Tris buffer (neutralization is tricky here).
-
Modification: Since GDL hydrolyzes to acid, do not use strong base for neutralization unless you intend to inject the acid form (Gluconate).
-
To inject Lactone : Dissolve in neutral PBS (pH 7.0) and inject within 15 seconds .
-
Protocol C: LC-MS Extraction from Biological Matrix
For quantifying GDL in plasma or cell lysate.
Principle: Quench metabolism and precipitate proteins using cold organic solvent. Avoid water during the initial crash.
Steps:
-
Quenching:
-
Add 400 µL Ice-Cold Methanol (-20°C) to 100 µL Plasma/Cell Lysate.
-
Why: Methanol denatures enzymes (preventing enzymatic hydrolysis) and precipitates proteins.
-
-
Extraction:
-
Vortex 10 sec. Centrifuge at 15,000 x g for 10 min at 4°C.
-
-
Supernatant Transfer:
-
Transfer supernatant to a fresh glass vial.
-
Do NOT evaporate to dryness using heat (N2 blowdown at room temp is acceptable but risky).
-
-
LC-MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 for polar sugar retention.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Crucial: The acidic mobile phase (pH ~2.5) stabilizes the lactone ring during the run.
-
Column Temp: Keep at 20°C (Sub-ambient). High column temps (>40°C) will cause on-column hydrolysis.
-
Part 4: Troubleshooting & Quality Control
Decision Tree for Sample Prep
Caption: Workflow selection based on analytical endpoint. All paths prioritize hydrolysis prevention.
QC Metrics Table
| Metric | Acceptance Criteria | Failure Mode Indicator |
| NMR Purity | > 95% Integration at 174.7 ppm | Peak splitting or shift to 180 ppm. |
| DNP Polarization | > 15% Liquid State Polarization | Low signal; T1 < 20s (indicates paramagnetic impurities or poor glass). |
| LC-MS Retention | Distinct peak from Gluconic Acid | Peak tailing or merging (on-column hydrolysis). |
References
-
Hydrolysis Kinetics: Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-1,5-lactone. Journal of the American Chemical Society. Link
-
NMR Chemical Shifts: Biological Magnetic Resonance Data Bank (BMRB). Entry: D-Glucono-1,5-lactone. Link
-
Hyperpolarization Protocol: Nelson, S. J., et al. (2013). Metabolic Imaging of Patients with Prostate Cancer Using Hyperpolarized [1-13C]Pyruvate. Science Translational Medicine. (Referencing general DNP sample prep methodologies). Link
-
DNP pH Imaging: Gallagher, F. A., et al. (2008). Magnetic resonance imaging of pH in vivo using hyperpolarized 13C-labelled bicarbonate. Nature. (Contextualizing the use of precursors). Link
-
General 13C Shifts: Oregon State University. 13C NMR Chemical Shift Table. Link
Sources
Troubleshooting & Optimization
Optimizing D-Glucono-1,5-lactone-1-13C concentration for cell culture
Subject: Optimization of [1-13C]D-Glucono-1,5-lactone (GDL) for Metabolic Flux Analysis (MFA) Assigned Specialist: Senior Application Scientist, Metabolic Tracing Unit Status: Active Guide
Introduction: The Unique Utility of [1-13C]GDL
You are likely using D-Glucono-1,5-lactone-1-13C to probe the Oxidative Pentose Phosphate Pathway (oxPPP) while bypassing the regulatory bottlenecks of Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PD).
Unlike [1-13C]Glucose, which must navigate glycolysis and the G6P branch point, [1-13C]GDL hydrolyzes to gluconate, enters the cell, and is phosphorylated directly to 6-Phosphogluconate (6-PG) . This makes it a precision tool for isolating the flux of 6-Phosphogluconate Dehydrogenase (6PGD) .
Critical Warning: The Carbon-1 (C1) label at this specific position is destined to be lost as
Part 1: Reagent Preparation & Stability (The Foundation)[1]
Common Ticket #402: "My media turns yellow immediately after adding the tracer, and cells die within hours."
Diagnosis: Uncontrolled hydrolysis leading to acidification.
Mechanism: D-Glucono-1,5-lactone is a neutral lactone.[1] In aqueous solution, it undergoes spontaneous hydrolysis to form Gluconic Acid .[2] This reaction releases protons (
Protocol 1: The "Buffered Pulse" Preparation
Do not store aqueous stocks of this tracer. The lactone ring is unstable.
-
Solvent Choice: Dissolve the [1-13C]GDL powder in anhydrous DMSO to create a high-concentration stock (e.g., 500 mM). In DMSO, the lactone ring is stable.
-
Buffer Requirement: Your cell culture media must be supplemented with 25 mM HEPES (pH 7.4) in addition to standard bicarbonate.[3] The standard bicarbonate buffer is insufficient to neutralize the gluconic acid generated during incubation.
-
Immediate Use: Add the DMSO stock directly to the pre-warmed, HEPES-buffered media immediately before applying to cells.
-
pH Check: Verify media pH is ~7.4 using a micro-probe or phenol red indicator check before adding to the cell monolayer.
Figure 1: The hydrolysis trap. GDL converts to Gluconic Acid in water, causing rapid acidification if not strongly buffered.
Part 2: Optimization & Titration (The Experiment)
Common Ticket #899: "What concentration should I use? I see papers using 1 mM and others using 10 mM."
Recommendation: Unlike glucose (maintained at ~5-25 mM), gluconate uptake is often rate-limited by transport (organic anion transporters) rather than phosphorylation. You need a higher driving concentration, but you are limited by pH toxicity.
Protocol 2: The "Viability-Flux" Titration
Perform this pilot before your expensive isotope experiment.
Phase A: Toxicity Limit (24 Hours)
-
Seed cells in a 96-well plate.
-
Prepare media with 25 mM HEPES .
-
Titrate unlabeled D-Glucono-1,5-lactone: 0, 1, 2.5, 5, 10, 20 mM.
-
Measure viability (CCK-8 or CellTiter-Glo) at 24h.
-
Target: The highest concentration with >90% viability relative to control.
Phase B: Isotopic Enrichment Check (Pilot)
-
Select the "Safe Max" concentration from Phase A (typically 5 mM ).
-
Incubate cells with [1-13C]GDL (5 mM) for 4 hours.
-
Critical Control: You must run a parallel well with [U-13C]Glucose to verify the system works.
-
Extract metabolites and analyze intracellular 6-Phosphogluconate (6-PG) via LC-MS.
Optimization Reference Table
| Cell Type | Recommended Start | Buffer Requirement | Expected Uptake Mode |
| HEK293 / HeLa | 5 mM | 25 mM HEPES | Passive/Anion Transport |
| Primary Fibroblasts | 2.5 mM | 25 mM HEPES | Slow Uptake |
| Hepatocytes | 5 - 10 mM | 25 mM HEPES | High (Gluconokinase active) |
| Yeast (S. cerevisiae) | 10 - 20 mM | Phosphate Buffer (pH 6) | Active Transport |
Part 3: Metabolic Flux Specifics (The Application)
Common Ticket #105: "I treated cells with [1-13C]GDL but I see NO label in my nucleotides (ATP/GTP). Is the reagent broken?"
Scientific Explanation: The reagent is working perfectly; your expectation needs adjustment. The [1-13C] label is located on the carboxyl carbon. When 6-Phosphogluconate is processed by 6-Phosphogluconate Dehydrogenase (6PGD) , this C1 carbon is cleaved off to generate NADPH and Ribulose-5-Phosphate.[4][5][6]
-
Reaction:
[4][6] -
Fate of C1: The
atom becomes and diffuses out of the cell. -
Fate of Ribulose-5-P: It contains carbons 2 through 6. It is unlabeled (M+0).
How to Interpret the Data
To get useful data, you must look at the M+1 mass isotopomer of 6-Phosphogluconate vs. the M+0 of Ribulose-5-Phosphate (or downstream Pentose-5-P).
-
High Flux Indicator: High enrichment of 6-PG (M+1) coupled with zero enrichment of R5P (M+0).
-
Alternative Usage: If you use [U-13C]GDL (uniformly labeled), you will see M+6 in 6-PG and M+5 in R5P. The transition from M+6 to M+5 confirms the oxidative PPP flux.
Figure 2: The "Disappearing Label" Mechanism. The 13C label (Green) is lost as CO2 (Red) at the 6PGD step.
Part 4: Troubleshooting & FAQs
Q1: Can I use this tracer to measure glycolysis rates? A: No. GDL enters the PPP. It does not feed back into Glycolysis (Fructose-6-P) unless it passes through the non-oxidative PPP. Even then, the label from [1-13C]GDL is already lost as CO2. Use [1,2-13C]Glucose for glycolysis/PPP split analysis.
Q2: My LC-MS signal for 6-Phosphogluconate is very weak. A: 6-PG is a transient intermediate with a small pool size.
-
Fix 1: Increase cell number (10^6 cells minimum).
-
Fix 2: Ensure rapid quenching (cold methanol -80°C) as 6-PG turns over in seconds.
-
Fix 3: Use an ion-pairing agent (like tributylamine) in your LC-MS method, as 6-PG is highly polar and binds poorly to C18 columns.
Q3: The cells look vacuolated after treatment. A: This is a sign of osmotic stress or mild acidification.
-
Fix: Check the osmolarity of your media. Adding 10-20 mM GDL increases osmolarity. You may need to reduce NaCl slightly in custom media or stick to <5 mM GDL.
References
-
Metabolic Fate of Gluconolactone: Hylemon, P. B., & Phibbs, P. V. (1972). Independent regulation of hexose catabolizing enzymes in Pseudomonas aeruginosa. Biochemical and Biophysical Research Communications.
-
Hydrolysis & pH Dynamics: Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-1,5-lactone. Journal of the American Chemical Society.
-
13C-MFA Methodology: Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering.
-
Pentose Phosphate Pathway Tracing: Kleijn, R. J., et al. (2007). Metabolic flux analysis of a perturbed network: The response of the pentose phosphate pathway.[7][8] Applied and Environmental Microbiology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. 6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphogluconolactonase as the linchpin of an efficient pentose phosphate pathway | bioRxiv [biorxiv.org]
Technical Support Center: D-Glucono-1,5-lactone-1-13C Detection Guide
Current Status: Online Role: Senior Application Scientist Subject: Sensitivity Enhancement & Troubleshooting for Hyperpolarized [1-13C]Glucono-1,5-lactone[1][2]
Introduction: Why This Probe Fails (And How to Fix It)
You are likely using D-Glucono-1,5-lactone-1-13C (Gdl) to probe the Pentose Phosphate Pathway (PPP) , specifically the oxidative flux via 6-phosphogluconate dehydrogenase.[1][2][3] Unlike [1-13C]pyruvate, which is robust, Gdl is chemically fragile.[1][2]
The Central Problem: Sensitivity loss in Gdl experiments is rarely due to the physics of the MRI scanner; it is almost always due to hydrolysis chemistry or relaxation timing (
This guide bypasses standard textbook definitions to address the three failure points in your workflow:
-
The Hydrolysis Trap: Your probe turning into gluconate before injection.[1][2]
-
Polarization Transfer: Inefficient radical contact or glassing.[1][2]
-
Acquisition Timing: Scanning after the
window has closed.[1][2]
Module 1: The Chemistry (The Hydrolysis Trap)
The most common reason for "no signal" is not that the polarization failed, but that the molecule no longer exists in the lactone form.[1][2] Gdl spontaneously hydrolyzes to gluconic acid (and subsequently gluconate) in aqueous solution.[1][2] This reaction is accelerated by heat and high pH .[1][2]
The Failure Pathway
If you dissolve Gdl in a high-pH buffer (pH > 7.[1][2]4) while hot, you will convert >50% of your sample to gluconate within seconds.[1][2] Gluconate does not enter the cell via the same transporters as the lactone, rendering your metabolic map useless.[1][2]
Figure 1: The Hydrolysis Trap.[1][2] The active lactone probe (Green) rapidly degrades into the open-chain gluconate (Red) in aqueous, neutral/basic conditions.[1][2] Sensitivity loss occurs because the signal splits and the biological uptake pathway is blocked.[1][2]
Protocol: The "Cold-Buffer" Dissolution
To preserve the lactone ring during the dissolution phase of DNP:
-
Buffer Selection: Use a buffer with high buffering capacity (e.g., TRIS or HEPES, 100 mM) but adjust the initial pH to 6.8 - 7.0 , not 7.4. The slightly lower pH slows hydrolysis.[1][2]
-
Temperature Control: Do not overheat the dissolution solvent. Target a final temperature of 35°C at the outlet, not the standard 37-40°C used for pyruvate.
-
Timing: Inject immediately. Every second in the syringe is a second of hydrolysis.[1][2]
Module 2: Hyperpolarization Optimization (Physics)
Gdl has a significant advantage over glucose: a longer
The "Solid-State" Recipe
You cannot effectively polarize dry Gdl powder.[1][2] You must create a "glass" to distribute the radical electrons evenly.[1][2]
| Component | Concentration/Ratio | Purpose |
| Isotope | [1-13C]D-Glucono-1,5-lactone | The target nucleus (Carbonyl C1).[1][2] |
| Radical | 15-20 mM Trityl (OX063) | Trityl is essential for carbonyls.[1][2] Do not use TEMPO (line width matches poorly). |
| Glassing Agent | Glycerol : Water (60:40 or 50:50) | Prevents crystallization.[1][2] Crystals = Pockets of low polarization.[1][2] |
| Gadolinium | 1-2 mM Gd3+ (e.g., ProHance) | Shortens solid-state buildup time ( |
Troubleshooting Low Polarization (<10%)
-
Symptom: Buildup curve is linear (not exponential) or plateaus too early.[1][2]
-
Root Cause: Poor glass formation.[1][2] If the sample looks "snowy" or opaque when frozen, the radical is aggregating.[1][2]
-
Fix: Increase Glycerol content or heat the mixture slightly (40°C) before freezing to ensure total dissolution of the Gdl powder.
Module 3: Acquisition & Detection (Engineering)
The chemical shift separation between the Lactone and Gluconate is small but distinct.[1][2] If your shim is poor, they will overlap, and you will misinterpret "hydrolysis" as "metabolic flux."[1][2]
Spectral Signature
-
[1-13C]Glucono-1,5-lactone: ~174 - 176 ppm (Exact shift depends on pH/Temp).[1][2]
-
[1-13C]Gluconate: Shifted upfield by ~3-4 ppm relative to the lactone.[1][2]
Workflow Optimization Diagram
Figure 2: The Sensitivity Optimization Loop.[1][2] The "High Risk Zone" (Red) is where 90% of sensitivity is lost due to the dual threat of T1 relaxation and chemical hydrolysis.[1][2]
Troubleshooting Guide (FAQ Format)
Q1: I see a large signal at the gluconate frequency immediately after injection. Is this metabolism?
-
Test: Run a "phantom" scan (inject into a tube of buffer, no cells/animal). If you see the gluconate peak, your dissolution method is too harsh (pH too high or too hot).[1][2]
-
Fix: Lower dissolution fluid pH to 6.8 and reduce temperature.
Q2: My signal-to-noise ratio (SNR) is good for the lactone, but I can't see the bicarbonate product.
-
Diagnosis: The metabolic flux is low, or you are depleting the magnetization too fast.[1][2]
-
Fix:
-
Flip Angle: Ensure you are using a low flip angle (10-15°) for the substrate to preserve magnetization for later time points.[1][2]
-
Slice Thickness: If imaging, increase slice thickness to capture more spins.
-
Stimulation: The PPP is often dormant.[1][2] Stimulate the pathway (e.g., with peroxide or high glucose) to increase flux [2].[1][2]
-
Q3: The signal disappears faster than the theoretical 32s T1.
References
-
Hyperpolarized 13C Metabolic MRI. Journal of Visualized Experiments (JoVE). (2022).[1][2] Demonstrates the core protocol for dissolution DNP and signal enhancement (10,000x). Link
-
Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway. NMR in Biomedicine. (2017). Establishes the specific enzymatic pathway (6PGD) and the detection of hyperpolarized bicarbonate.[1][2] Link
-
Hyperpolarized δ-[1-13C]gluconolactone imaging visualizes response to TERT or GABPB1 targeting therapy for glioblastoma. Scientific Reports. (2023).[1][2] Compares T1 relaxation of gluconolactone (32s) vs glucose (9.5s) and highlights clinical translation potential.[1][2] Link
-
Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical Senses. (1997). Details the hydrolysis kinetics and pH dependence of the lactone-to-acid conversion. Link
Sources
Troubleshooting poor incorporation of D-Glucono-1,5-lactone-1-13C into metabolites
Status: Active Guide Department: Metabolic Tracing & Flux Analysis Subject: Troubleshooting poor incorporation of D-Glucono-1,5-lactone-1-13C into downstream metabolites.
Executive Summary
Researchers frequently report "poor incorporation" of D-Glucono-1,5-lactone-1-13C (C1-labeled gluconolactone) into downstream nucleotides, amino acids, or glycolytic intermediates. In 90% of cases, this is not a failure of the tracer or the cells, but a fundamental misunderstanding of the tracer's metabolic fate.
Unlike [U-13C]Glucose, which labels the entire carbon backbone, the C1 label on gluconolactone is stoichiometrically released as
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the root cause of your data anomaly.
Figure 1: Diagnostic logic for isolating the cause of missing isotopic labels.
Part 2: The "Vanishing Label" Phenomenon
The Issue: You see high uptake of the tracer but no label in Ribose-5-Phosphate (R5P), Sedoheptulose-7-Phosphate (S7P), or Nucleotides.
The Mechanism: D-Glucono-1,5-lactone enters the PPP downstream of the rate-limiting enzyme G6PDH. It is converted to 6-Phosphogluconate (6-PG).[1][2] The very next step, catalyzed by 6-Phosphogluconate Dehydrogenase (6PGDH) , performs an oxidative decarboxylation.[1][3][4]
-
Reaction: 6-Phosphogluconate (
) + NADP Ribulose-5-Phosphate ( ) + NADPH + CO [3][5][6] -
The Trap: The carbon released as CO
is Carbon-1 . -
The Result: If you use [1-13C]Gluconolactone, the label is ejected into the media/atmosphere as gas. The remaining Ribulose-5-Phosphate is unlabeled (M+0).
Solution:
-
If measuring flux: You must capture and measure
CO (or H CO in media) using isotope ratio mass spectrometry (IRMS) or specialized NMR techniques. -
If tracing downstream metabolites: You must switch tracers. Use [U-13C]Glucono-1,5-lactone (Uniformly labeled) or [2,3,4,5,6-13C]Glucose .
Figure 2: The metabolic fate of the C1 label. Note the ejection of the label at the 6PGDH step.
Part 3: The Enzyme Bottleneck (IDNK)
The Issue: You detect no label even in the immediate downstream metabolite, 6-Phosphogluconate (6-PG).
The Mechanism: Unlike Glucose, which is phosphorylated by Hexokinase (ubiquitous), Gluconate/Gluconolactone requires Gluconokinase (IDNK) for phosphorylation.
-
Expression: IDNK expression is high in the liver and kidney but can be negligible in other tissue types or specific cancer cell lines.
-
Consequence: Without IDNK, the tracer accumulates in the cytosol or is effluxed without ever entering the metabolic network.
Validation Protocol:
-
Perform a Western Blot or qPCR for IDNK (Gene ID: 414328) on your specific cell line.
-
If IDNK is absent, this tracer cannot be used for intracellular flux analysis in your model.
Part 4: Chemical Stability & Handling
The Issue: Inconsistent uptake rates or variability between technical replicates.
The Mechanism: D-Glucono-1,5-lactone is chemically unstable in aqueous solution. It undergoes spontaneous hydrolysis to D-Gluconic acid.[2][7]
-
Equilibrium: In water, it establishes an equilibrium between the lactone and acid forms.[2]
-
pH Sensitivity: Hydrolysis is accelerated at neutral or alkaline pH (pH > 7.0). In typical cell culture media (pH 7.4), the lactone rapidly converts to the acid form.
-
Transport Impact: While both forms can be metabolized, they may utilize different transporters. The lactone is more lipophilic, while the acid anion (Gluconate) requires specific organic anion transporters.
Best Practice Protocol:
-
Preparation: Prepare the tracer stock solution in water immediately before use. Do not store aqueous stocks at 4°C for extended periods.
-
Media Addition: Add the tracer to the culture media immediately prior to the experiment start time to minimize pre-incubation hydrolysis.
Summary of Solutions
| Symptom | Root Cause | Corrective Action |
| No label in Nucleotides / R5P | C1 label is lost as CO | Switch to [U-13C]Gluconolactone if downstream tracing is required. |
| No label in 6-PG | Missing Gluconokinase (IDNK) enzyme. | Verify IDNK expression. If negative, this tracer is incompatible with your cell model. |
| High M+0 in 6-PG | High endogenous flux or low tracer enrichment. | Ensure media is glucose-free or tracer is added in significant excess (e.g., 5-10 mM). |
| Variable Uptake | Spontaneous hydrolysis of stock solution. | Prepare fresh stock immediately before use; do not store aqueous aliquots. |
References
-
Metabolic F
- Title: Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate p
- Source: National Institutes of Health (NIH) / PubMed Central.
- Significance: Confirms that [1-13C]Gluconolactone is metabolized to 6-PG and subsequently releases the label as bicarbon
-
URL:[Link]
-
Enzym
-
Chemical Stability
Sources
- 1. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing D-Glucono-1,5-lactone-1-13C Hydrolysis
Role: Senior Application Scientist Topic: Stability & Handling of Hyperpolarized [1-13C]D-Glucono-1,5-lactone Ticket ID: GDL-13C-STABILITY-001
Introduction: The "Ticking Clock" of Metabolic Imaging
You are likely using [1-13C]D-Glucono-1,5-lactone (13C-GdL) to probe the Pentose Phosphate Pathway (PPP) via Magnetic Resonance Imaging (MRI). Specifically, you are targeting the in vivo conversion of GdL to 6-phosphogluconate.
The Problem: The efficacy of this probe relies entirely on the integrity of the lactone ring. Upon contact with water, heat, or base, the ring opens to form [1-13C]Gluconate (linear form).
-
Lactone (Ring): Cell-permeable, metabolically active in the PPP.
-
Gluconate (Linear): Poor cell permeability, different chemical shift, effectively "dead" signal for your specific metabolic target.
This guide provides a self-validating workflow to maintain >95% lactone integrity from the polarizer to the vein.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before optimizing the protocol, you must understand the enemy. Hydrolysis of GdL is a first-order kinetic process driven by three variables: pH, Temperature, and Time.
Hydrolysis Risk Matrix
| Variable | High Risk Condition | Safe Zone | Mechanism of Failure |
| pH | > 7.0 (Neutral/Basic) | 4.5 – 5.5 | Base-catalyzed nucleophilic attack on the carbonyl carbon opens the ring rapidly [1]. |
| Temperature | > 37°C | < 4°C | Arrhenius equation dictates exponential rate increase. Dissolution heat is the primary danger. |
| Buffer | Phosphate / Carbonate | HEPES / TRIS (Careful) | Certain anions can catalyze hydrolysis even at neutral pH [2]. |
Tech Note: At physiological pH (7.4) and 37°C, the half-life of GdL is roughly 45–60 minutes . However, during the dissolution phase of DNP (where T > 160°C momentarily), hydrolysis can occur in seconds if not buffered correctly.
Module 2: The Hyperpolarization Workflow
This workflow is designed to minimize the "Hydrolysis Window"—the time between dissolution and injection.
Step 1: Sample Formulation (Pre-DNP)
-
Solid State Stability: 13C-GdL is stable as a solid. Store at -20°C in a desiccator. Moisture is the enemy.
-
Radical Choice: Use a trityl radical (e.g., OX063) that is soluble in the glassing agent.
-
Glassing Agent: Glycerol is preferred over water-heavy mixtures to minimize hydrolysis during the freezing process.
-
Recipe: 2.0 M [1-13C]GdL in glycerol:water (50:50 v/v) + 15 mM Trityl Radical.
-
Step 2: Dissolution & Neutralization (The Critical Zone)
This is where 90% of experiments fail. The dissolution fluid is superheated water. If it hits the lactone and the pH spikes, the ring opens.
Protocol:
-
Dissolution Media: Use a dilute buffer (e.g., 40 mM HEPES) rather than pure water to manage the pH immediately upon melting.
-
Neutralization Receiver: Do NOT use a strong base (NaOH) in the receiver vessel if possible. If pH adjustment is necessary, use a precise amount of buffered alkali (e.g., TRIS/NaOH mix) calculated to reach exactly pH 7.0, not 7.4.
-
Target pH: Aim for pH 6.5 – 7.0 in the receiver.
-
Why? The hydrolysis rate at pH 6.5 is significantly slower than at 7.4. The blood buffer capacity will adjust the pH to 7.4 upon injection. This buys you 5-10 minutes of stability.
-
Step 3: Quality Control (Stop/Go Check)
You must verify the lactone ratio before injection.
-
Method: Rapid 13C-NMR (1 scan).
-
Chemical Shifts (approximate relative to formate/urea):
-
Lactone (C1): ~174 ppm (Distinct downfield peak).
-
Gluconate (C1): ~178 ppm.[1]
-
-
Acceptance Criteria: If Lactone Peak Area < 90% of Total 13C Signal
ABORT INJECTION .
Module 3: Visualizing the "Golden Path"
The following diagram illustrates the workflow and the specific "Failure Nodes" where hydrolysis is most likely to occur.
Figure 1: Critical workflow for [1-13C]GdL. The Red node (Dissolution) represents the highest risk of hydrolysis due to thermal spikes.
Module 4: Troubleshooting & FAQs
Q1: My stock solution is acidic before I even start. Is it ruined?
A: Not necessarily, but it indicates partial hydrolysis. GdL naturally hydrolyzes to gluconic acid in water, lowering the pH.[2][3]
-
Fix: Do not store GdL in water. Make fresh formulations immediately before the DNP run. If using a glycerol stock, ensure it is anhydrous.
Q2: Can I use Phosphate Buffer Saline (PBS) for dissolution?
A: Avoid if possible. Phosphate anions can catalyze the hydrolysis of lactones [2].
-
Recommendation: Use HEPES or TRIS buffers. If you must use phosphate for biological reasons, keep the temperature low (<37°C) immediately after dissolution and inject quickly.
Q3: The pH after dissolution is 7.8. Should I add HCl?
A: No. Adding strong acid to a hyperpolarized sample will cause relaxation (loss of signal) due to paramagnetic impurities or simply the turbulence/time cost.
-
Prevention: Adjust your receiver buffer molarity before the experiment. If you hit pH 7.8, inject immediately (if within safety limits) but note that your metabolic window is reduced by ~50%.
Q4: Why do we target pH 6.5 instead of 7.4?
A: Stability. The hydrolysis rate constant (
References
-
Kinetic Analysis of Lactone Hydrolysis: Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-1,5-lactone. Journal of the American Chemical Society.
-
Hyperpolarized 13C MRI Protocols (General DNP Methodology): Wang, Z. J., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology.
-
Gluconolactone in Metabolic Imaging: Arnaud, L., et al. (2018). Hyperpolarized [1-13C]gluconolactone as a probe of the pentose phosphate pathway. Scientific Reports.
-
Buffer Catalysis Effects: Sawyer, D. T., & Bagger, J. B. (1959). The Hydrolysis Kinetics of Glucono-delta-lactone. Journal of the American Chemical Society.
Sources
Data analysis workflow for D-Glucono-1,5-lactone-1-13C tracer studies
Welcome to the technical support guide for D-Glucono-1,5-lactone-1-13C tracer studies. This resource is designed for researchers, scientists, and drug development professionals employing stable isotope tracers to investigate metabolic pathways, specifically the Pentose Phosphate Pathway (PPP). This guide provides in-depth, experience-driven answers to common challenges and frequently asked questions, ensuring the integrity and success of your metabolic flux analysis.
Section 1: Experimental Design & Pre-analytical Considerations (FAQs)
Proper experimental design is the foundation of a successful tracer study. Errors at this stage can compromise the entire data analysis workflow. This section addresses critical questions to consider before you even add the tracer to your system.
Q1: Why choose D-Glucono-1,5-lactone-1-13C as a tracer for the Pentose Phosphate Pathway (PPP)?
Answer: D-Glucono-1,5-lactone-1-13C is a specific and powerful probe for the oxidative branch of the PPP.[1][2] Once it enters the cell, it is rapidly converted to 6-phospho-D-glucono-1,5-lactone and then hydrolyzed to 6-phosphogluconate. The key event is the subsequent decarboxylation of 6-phosphogluconate by 6-phosphogluconate dehydrogenase, which releases the 1-¹³C label as ¹³CO₂.[2][3] This reaction is a direct and often rate-limiting step of the oxidative PPP. By tracing the fate of this specific carbon, you can directly quantify the flux through this pathway, which is critical for producing NADPH and precursors for nucleotide synthesis.[1][3]
Application Scientist's Insight: While [1,2-¹³C]glucose is a common tracer for resolving PPP flux from glycolysis, it can be complex to interpret.[4] D-Glucono-1,5-lactone-1-¹³C offers a more direct measurement of the oxidative PPP activity because it bypasses the initial steps of glycolysis where glucose-6-phosphate is the branch point. This makes it an excellent choice for studies specifically focused on NADPH production and redox homeostasis.
Q2: I'm concerned about the stability of D-Glucono-1,5-lactone in my aqueous cell culture medium. What should I do?
Answer: This is a critical and valid concern. D-Glucono-1,5-lactone (GDL) spontaneously hydrolyzes in aqueous solutions to form an equilibrium with D-gluconic acid.[5][6][7] The rate of this hydrolysis is increased by heat and higher pH.[7]
Troubleshooting & Protocol:
-
Prepare Fresh: Always prepare the tracer-containing medium immediately before you are ready to add it to your cells. Do not prepare it hours in advance or the night before.
-
pH Monitoring: Be aware that the hydrolysis of GDL to gluconic acid will lower the pH of your medium.[6][7] For sensitive cell lines, it is advisable to re-adjust the pH of the medium after the tracer has been added and dissolved.
-
Control Experiment: Perform a control experiment where you incubate the tracer in your cell-free medium for the duration of your experiment. Analyze a sample of this medium at the end to quantify the amount of gluconic acid present. This will help you understand the chemical state of the tracer your cells are actually seeing.
Application Scientist's Insight: The cell itself has a gluconolactonase enzyme that catalyzes the hydrolysis of 6-phospho-gluconolactone, a key step in the PPP.[8][9] Therefore, even if some hydrolysis to gluconate occurs in the medium, the cells can still phosphorylate gluconate to 6-phosphogluconate and channel it into the PPP. The key is consistency. By preparing the medium fresh each time, you ensure that the starting conditions for every experiment are identical.
Q3: How long should I run the labeling experiment to reach isotopic steady state?
Answer: Isotopic steady state is reached when the isotopic enrichment of intracellular metabolites remains constant over time. The time required to reach this state depends on the proliferation rate of your cells and the turnover rates of the metabolic pools you are investigating.
Recommended Approach:
-
Time-Course Experiment: For a new cell line or experimental condition, a preliminary time-course experiment is essential.
-
Procedure: Seed multiple identical cultures. Introduce the D-Glucono-1,5-lactone-1-¹³C tracer. Harvest samples at various time points (e.g., 0, 1, 4, 8, 12, 24 hours).
-
Analysis: Quench metabolism and extract metabolites from each time point. Analyze the isotopic enrichment of key downstream metabolites (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate).
-
Determination: Plot the fractional enrichment of the ¹³C label in these metabolites against time. The point at which this plot plateaus indicates the time required to reach isotopic steady state.
Application Scientist's Insight: Many researchers assume a 24-hour labeling period is sufficient. For rapidly dividing cancer cells, this is often true for central carbon metabolism. However, for slower-growing primary cells or cells with large metabolic pools, steady state may take longer. Performing this initial time-course experiment is a self-validating step that prevents misinterpretation of your final flux data.
Section 2: Analytical Methods & Data Acquisition Troubleshooting
The quality of your mass spectrometry data is paramount. This section tackles common issues encountered during sample analysis.
Issue: I am not seeing significant ¹³C incorporation into my target metabolites.
Possible Causes & Solutions:
-
Inefficient Tracer Uptake:
-
Check Transporters: Ensure the cells you are using express appropriate transporters for gluconate/gluconolactone.
-
Increase Concentration: You may need to empirically determine the optimal tracer concentration. Try a dose-response experiment.
-
-
Incorrect Time Point:
-
Refer to Time-Course: As described in Q3, you may not be allowing enough time for the label to incorporate. You might be sampling too early.
-
-
Metabolism is Too Slow:
-
Experimental Conditions: The metabolic activity of your cells might be lower than expected. Ensure your culture conditions (e.g., cell density, media components) are optimal for active metabolism.
-
-
Analytical Sensitivity:
-
Instrumentation: Your mass spectrometer may lack the sensitivity to detect low levels of enrichment. Ensure the instrument is properly calibrated and tuned.
-
Sample Amount: Increase the amount of cell material extracted to boost the signal of your target metabolites.
-
Issue: My mass spectra are noisy, and I'm having trouble identifying isotopologues.
Possible Causes & Solutions:
-
Inefficient Metabolite Extraction:
-
Review Protocol: Ensure your extraction protocol is validated for the metabolites of interest. Polar PPP intermediates require polar solvent extraction (e.g., 80% methanol).
-
Quenching: Inefficient quenching is a major source of error. Metabolism must be halted instantly. Plunging cell plates into liquid nitrogen or using a cold methanol/water wash is critical.
-
-
Matrix Effects:
-
Chromatography: Poor chromatographic separation can lead to co-elution of a metabolite with other molecules that suppress its ionization. Optimize your LC method (e.g., gradient, column chemistry) to improve peak shape and separation.
-
Sample Cleanup: Consider a solid-phase extraction (SPE) cleanup step after metabolite extraction to remove interfering salts and lipids.
-
-
Low Metabolite Abundance:
-
Increase Sample: As above, increase the number of cells harvested.
-
Targeted Methods: Use a targeted LC-MS/MS method (Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) for the highest sensitivity and specificity, rather than a full scan method.
-
Protocol: Rapid Quenching and Metabolite Extraction for Adherent Cells
This protocol is designed to rapidly halt enzymatic activity and efficiently extract polar metabolites for LC-MS analysis.
-
Preparation: Prepare an 80:20 Methanol:Water (v/v) extraction solvent and pre-chill it to -80°C. Also prepare a quenching solution of cold PBS.
-
Aspirate Media: Quickly aspirate the ¹³C-tracer-containing culture media from the cell culture plate.
-
Quench: Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS.
-
Lyse & Extract: Add 1 mL of the pre-chilled 80% methanol solution to the plate. Place the plate on dry ice for 10 minutes to ensure complete cell lysis and quenching.
-
Scrape & Collect: Use a cell scraper to detach the cells into the methanol solution. Transfer the cell lysate/extract into a microcentrifuge tube.
-
Clarify: Centrifuge the tube at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store: Store the dried pellet at -80°C until you are ready for LC-MS analysis. Reconstitute in a suitable volume of injection solvent (e.g., 50% methanol) just prior to analysis.
Section 3: Core Data Analysis Workflow
Once high-quality raw data is acquired, it must be processed through a rigorous computational workflow to yield meaningful flux values.
Q4: What is the overall data analysis workflow for a ¹³C tracer experiment?
Answer: The workflow transforms raw mass spectrometry data into quantitative metabolic fluxes.[10] It involves several key steps: identifying labeled metabolites, extracting their mass isotopomer distributions (MIDs), correcting for naturally occurring isotopes, and finally, using a computational model to estimate fluxes.[10][11][12]
Data Analysis Workflow Diagram
The following diagram illustrates the standard workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Caption: The ¹³C-MFA data analysis workflow.
Q5: What is natural isotopic abundance, and why is correction so critical?
Answer: Natural abundance refers to the fact that heavy, stable isotopes of elements (like ¹³C, ¹⁵N, ¹⁸O) exist naturally in our environment at low, but non-negligible, levels.[12] For carbon, approximately 1.1% of all carbon atoms are the ¹³C isotope.
This is critical because when a mass spectrometer measures a metabolite, it cannot distinguish between a ¹³C atom that came from your experimental tracer and one that was already present naturally in the molecule.[12][13] For a metabolite with 6 carbon atoms, there's a significant chance it will naturally contain at least one ¹³C atom, appearing as an "M+1" peak in the mass spectrum. This natural distribution confounds the MIDs measured from your tracer experiment.
Correction for natural abundance is a mandatory, non-negotiable step. [13][14] It is a mathematical deconvolution that uses the known natural abundance of all isotopes and the elemental formula of the metabolite to calculate and subtract the contribution of naturally occurring isotopes from your measured MIDs.[15] Failure to perform this correction will lead to a systematic overestimation of label incorporation and completely incorrect flux calculations.[13]
Application Scientist's Insight: Several software tools can perform this correction, including IsoCorr and tools integrated into larger MFA packages like INCA.[16][17] It is essential to provide the correct elemental formula for the metabolite (including any derivatization agents used for GC-MS) for the correction to be accurate.
Section 4: Metabolic Flux Analysis & Troubleshooting
This final stage involves computational modeling to translate your corrected data into biological insights.
Q6: My flux model won't converge or gives a poor fit to the data. What are the most common reasons?
Answer: This is a common and frustrating problem in ¹³C-MFA. When a model fails to converge or the predicted labeling patterns do not match your experimental data (resulting in a high residual sum of squares), it points to a discrepancy between the model and the biological reality.[18]
Troubleshooting Checklist:
| Potential Problem | Explanation & Solution |
| Incorrect Network Structure | Your model may be missing a key pathway that is active in your cells, or you may have included a reaction that is not actually occurring. Solution: Revisit the literature for your specific cell type. Are there known alternative pathways (e.g., a glyoxylate shunt, alternative anaplerotic reactions) that you have not included? |
| Incorrect Atom Transitions | The carbon atom mappings for a reaction in your model may be wrong. This is a painstaking but critical part of model building.[19] Solution: Double- and triple-check the atom transitions for every reaction in your model against a trusted source like KEGG or MetaCyc. |
| Reversibility of Reactions | Incorrectly defining a reversible reaction as irreversible (or vice versa) can dramatically alter labeling patterns and prevent a good fit. Solution: Check the thermodynamic feasibility of reactions. Many glycolytic and PPP reactions are readily reversible and should be defined as such in the model. |
| Compartmentation Issues | Your model may not account for different metabolic pools in different cellular compartments (e.g., mitochondrial vs. cytosolic TCA cycle). Solution: If relevant, use a compartmentalized model. This adds complexity but may be necessary to accurately reflect the biology. |
| Poor Quality Data | As the saying goes, "garbage in, garbage out." If the underlying MS data is noisy, has incorrect peak integrations, or was not properly corrected for natural abundance, the model will never achieve a good fit.[18] Solution: Go back to Section 2 and 3. Re-evaluate your raw data processing and ensure all correction steps were performed correctly. |
| Isotopic Unsteady State | The flux calculations assume isotopic steady state. If your experiment was not long enough to achieve this, the data will not fit the model. Solution: Refer to your time-course experiment (Q3). Ensure you have used an appropriate labeling duration. |
Application Scientist's Insight: Start with a well-established, simple model of central carbon metabolism and ensure it fits your data before adding more complexity. It is an iterative process. When a model fit is poor, systematically check each of these potential issues. Often, the model's failure to fit the data reveals new and unexpected biology, which is a primary goal of the experiment.
References
-
Ma, H., et al. (2023). ¹³C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion. Nature Communications. Available at: [Link]
-
Gao, Y., et al. (2023). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]
-
Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for ¹³C-metabolic flux analysis. Bioinformatics. Available at: [Link]
-
13CFLUX.net. 13CFLUX2: The High-Performance Simulator for 13C-based Metabolic Flux Analysis. Available at: [Link]
-
Liu, X., et al. (2019). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International Journal of Molecular Sciences. Available at: [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Experimental & Molecular Medicine. Available at: [Link]
-
Droste, P., et al. (2014). Visual workflows for ¹³C-metabolic flux analysis. Bioinformatics. Available at: [Link]
-
Metallo, C. M., & Vander Heiden, M. G. (2013). A guide to ¹³C metabolic flux analysis for the cancer biologist. Nature Reviews Cancer. Available at: [Link]
-
Shamil, S., et al. (1997). Tastes, Structure and Solution Properties of D-Glucono-1,5-lactone. Chemical Senses. Available at: [Link]
-
Burgess, S. C., et al. (2017). Hyperpolarized δ-[1-¹³C]gluconolactone as a probe of the pentose phosphate pathway. NMR in Biomedicine. Available at: [Link]
-
Fernandez, C. A., & Des Rosiers, C. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. Journal of Biological Chemistry. Available at: [Link]
-
Abdrabu, R., et al. (2018). Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551. Frontiers in Microbiology. Available at: [Link]
-
Megazyme. D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE Assay Procedure. Available at: [Link]
-
Le, A., et al. (2015). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Journal of Mass Spectrometry. Available at: [Link]
-
Masakapalli, S. K. (2020). How to analyze 13C metabolic flux? ResearchGate. Available at: [Link]
-
Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics. Available at: [Link]
-
Vanderbilt University. MFA Suite™. Available at: [Link]
-
Merritt, M. E., et al. (2017). Hyperpolarized δ-[1-¹³C]gluconolactone as a probe of the pentose phosphate pathway. NMR in Biomedicine. Available at: [Link]
-
Shamil, S., et al. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical Senses. Available at: [Link]
-
Wikipedia. Glucono-δ-lactone. Available at: [Link]
-
Fiehn Lab, UC Davis. Flux-analysis. Available at: [Link]
-
Coudray, L., et al. (2024). 6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway. bioRxiv. Available at: [Link]
-
Schramm, T., et al. (2019). Proposing a validation scheme for ¹³C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Jack Westin. Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway. Available at: [Link]
-
Jang, C., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites. Available at: [Link]
-
Ygeia. D-Gluconic acid/ D-Glucono- lactone. Available at: [Link]
-
Fan, T. W-M., et al. (2015). ¹³C Tracer Studies of Metabolism in Mouse Tumor Xenografts. In: Metabolic Tracer Techniques. Methods in Molecular Biology. Available at: [Link]
-
Egert, B. (2021). From sample preparation to LC-MS to data in metabolomics: the devil is in the details. YouTube. Available at: [Link]
Sources
- 1. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized δ-[1-13 C]gluconolactone as a probe of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551 [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 11. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: High-Fidelity Analysis of D-Glucono-1,5-lactone-1-13C
Status: Operational Operator: Senior Application Scientist Ticket Subject: Resolving Spectral Overlap & Hydrolysis Artifacts in 13C-Lactone Analysis
Executive Summary
You are encountering a classic "Hydra" problem in carbohydrate mass spectrometry: Isobaric Interference coupled with Kinetic Instability.
When analyzing D-Glucono-1,5-lactone-1-13C (GDL-13C), you are likely seeing a persistent signal corresponding to D-Gluconic Acid-1-13C, even in high-purity standards. Furthermore, in positive ionization mode, the ammonium adduct of the lactone is isobaric (has the exact same nominal mass) as the protonated molecular ion of the acid.
This guide provides the protocols to chemically stabilize your analyte, chromatographically separate the interfering species, and tune your MS to distinguish the "Ghost" signals.
Part 1: The Diagnostic Console (Root Cause Analysis)
Q1: Even with a fresh standard, I see a dominant peak at [M+19] relative to my lactone. Is my standard contaminated?
Diagnosis: Likely No . You are observing On-Column Hydrolysis . The Mechanism: D-Glucono-1,5-lactone is thermodynamically unstable in aqueous solution. It spontaneously hydrolyzes to D-Gluconic acid until it reaches an equilibrium (approx. 55-66% acid / 34-45% lactone).
-
The Trap: If you dissolve your sample in water/methanol and let it sit in the autosampler for 2 hours, your "pure" lactone becomes a mixture.
-
The 13C Factor:
-
Lactone-1-13C (
): MW 179.14 -
Acid-1-13C (
): MW 197.16 -
Difference: 18.01 Da (Water)
-
Q2: I am using Positive Mode MS. Why can't I resolve the Lactone from the Acid?
Diagnosis: You are likely falling into the "Ammonium Adduct Trap." If your mobile phase contains Ammonium Acetate or Ammonium Formate (common in HILIC), the lactone forms an ammonium adduct.
-
Lactone-1-13C (
) + ( ) m/z 197 -
Acid-1-13C (
) + ( ) m/z 198 (Close, but distinct) -
HOWEVER: If the Acid loses water in the source (In-Source Fragmentation), it mimics the Lactone. Conversely, the Lactone ammonium adduct (
) is often mistaken for the Acid ( ) if the resolution is low or if you are looking for the Acid's sodium adduct ( ).
Visualizing the Interference:
Part 2: The Solution Protocols
Protocol A: Kinetic Stabilization (Sample Prep)
Objective: Stop the hydrolysis clock.
-
Solvent Choice: Do NOT dissolve standards in pure water. Use Acetonitrile (ACN):Water (90:10) or pure Methanol if solubility permits. Hydrolysis requires water.[1]
-
Temperature Control: Maintain autosampler temperature at 4°C . Hydrolysis rates drop significantly at lower temperatures.
-
pH Control: Hydrolysis is base-catalyzed.[2] Ensure your sample diluent is slightly acidic (0.1% Formic Acid). Avoid alkaline conditions prior to injection.
Protocol B: HILIC Separation (The Gold Standard)
Objective: Physically separate the ring-closed lactone from the open-chain acid before they enter the MS.
Why HILIC? Reversed-phase (C18) cannot retain these polar sugars. HILIC (Hydrophilic Interaction Liquid Chromatography) retains them based on polarity.
| Parameter | Setting / Recommendation |
| Column | Amide-functionalized HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80). Amide columns are more stable and have better selectivity for sugar acids than bare silica. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid). |
| Mobile Phase B | 100% Acetonitrile. |
| Gradient | Isocratic hold at 85% B for 2 min, then gradient to 60% B over 10 min. |
| Flow Rate | 0.3 - 0.5 mL/min (Column dependent). |
| Column Temp | 10°C - 20°C . Crucial: Standard 40°C promotes on-column hydrolysis, causing peak tailing (the "bridge" between peaks). |
Expected Result: The Lactone (less polar) elutes before the Gluconic Acid (more polar/ionic).
Protocol C: Mass Spectrometry Tuning
Objective: Select the ionization mode that minimizes ambiguity.
Recommendation: Switch to Negative Ion Mode (ESI-).
-
Why?
-
Sugars and sugar acids ionize efficiently in negative mode as
. -
Lactone-1-13C:
(Often weak, may form ). -
Acid-1-13C:
. -
Benefit: You eliminate the Ammonium (
) adduct confusion entirely. The mass difference is restored to a clear 18 Da.
-
Part 3: Advanced Troubleshooting (FAQs)
Q: I must use Positive Mode. How do I distinguish them?
A: You must monitor specific adducts and use Source Fragmentation (SID) to your advantage.
-
Target the Sodium Adduct:
-
Lactone-1-13C
-
Acid-1-13C
-
Note: Sodium adducts are stable but do not fragment well in MS/MS.
-
-
Monitor the Neutral Loss:
-
Perform MS/MS on the Acid precursor (
). A dominant transition will be the loss of water ( ), generating a fragment at . -
If you see
appearing in the "Lactone" retention time window, it confirms co-elution.
-
Q: How do I calculate the 13C enrichment if the peaks still overlap?
A: Use the Isotopologue Deconvolution Method .
If chromatographic separation is partial, you can mathematically deconvolute the signals assuming the natural abundance distribution is known.
-
Step 1: Run a "Natural Abundance" (Unlabeled) Standard. Measure the ratio of M (178) to M+1 (179).
-
Step 2: Run your 13C sample.
-
Step 3: Subtract the theoretical contribution of natural 13C from the M+1 peak to isolate the labeled contribution.
Decision Tree for Workflow Optimization:
References
-
NIST Chemistry WebBook. D-Glucono-1,5-lactone: Gas Phase Ion Energetics & Mass Spectrometry. National Institute of Standards and Technology. Link
-
Megazyme. D-Gluconic Acid / D-Glucono-δ-lactone Assay Procedure (K-GATE). (Detailed hydrolysis equilibrium kinetics). Link
-
PubChem. D-Glucono-1,5-lactone Compound Summary (CID 7027).[3] National Library of Medicine. Link
-
Shodex HPLC. LC/MS Analysis of Hydrophilic Compounds Using HILIC Mode. (Technical Note on separating Gluconic Acid/Lactone). Link
-
BOC Sciences. D-Glucono-1,5-lactone-1-13C Product Specifications.
Sources
Best practices for handling and storing D-Glucono-1,5-lactone-1-13C
Subject: Handling, Storage, and Experimental Optimization for Metabolic Flux & Hyperpolarized MRI
Welcome to the Advanced Application Support Center.
As a Senior Application Scientist, I have curated this guide to address the specific challenges associated with D-Glucono-1,5-lactone-1-13C . This compound is not merely a reagent; it is a sensitive metabolic probe used primarily to interrogate the Pentose Phosphate Pathway (PPP) via Hyperpolarized (HP)
The critical challenge with this molecule is its hydrolytic instability .[1] The lactone ring is thermodynamically prone to opening in aqueous environments, converting to D-Gluconate.[1] This guide focuses on preserving the lactone ring integrity until the precise moment of experimental interrogation.
Module 1: Storage & Stability Protocols
Preventing degradation before the experiment begins.[1]
The Golden Rule: Moisture is the enemy.[1] The lactone ring is susceptible to nucleophilic attack by water, even from atmospheric humidity.[1]
FAQ: Storage Best Practices
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) | Low thermal energy minimizes spontaneous ring-opening kinetics and oxidation.[1] |
| Atmosphere | Argon or Nitrogen Headspace | Prevents absorption of atmospheric moisture.[1] The compound is hygroscopic.[1] |
| Container | Amber Glass + Desiccant | Protects from light (minor concern) and ensures anhydrous environment.[1] |
| Thawing | Equilibrate to RT before opening | Opening a cold vial introduces condensation, which immediately initiates hydrolysis on the crystal surface.[1] |
Troubleshooting Storage Issues
Q: My powder has clumped together. Is it still usable? A: Clumping indicates moisture absorption.[1] While the chemical identity may still be largely intact, the molar mass accuracy for weighing is now compromised due to water weight.[1]
-
For DNP-MRI: Do not use. Impurities and hydrolysis products (gluconate) can alter glassing properties and shorten
relaxation times.[1] -
For Standard NMR: You must run a quantitative 1H-NMR to determine purity and the degree of hydrolysis before use.[1]
Module 2: Solubilization & Handling (The "Golden Hour")
Managing the kinetics of hydrolysis during sample preparation.
The moment D-Glucono-1,5-lactone-1-13C touches water, a "countdown" begins.[1] It spontaneously hydrolyzes to D-Gluconic acid.[1][2] This reaction is pH-driven .[1]
The Hydrolysis Pathway
The following diagram illustrates the degradation pathway you are fighting against.[1] In metabolic flux studies, you want the Lactone , but thermodynamics favors the Gluconate .[1]
Figure 1: The competitive kinetics between experimental utility (entry into PPP) and chemical degradation (hydrolysis to gluconate).[1][3][4]
Protocol: "Just-in-Time" Dissolution for DNP-MRI
For Hyperpolarized MRI, the sample must be vitrified (glassed) and then dissolved rapidly.[1]
-
Buffer Selection: Avoid alkaline buffers. Hydrolysis is base-catalyzed.[1] Use a neutral buffer (e.g., Phosphate or HEPES, pH 7.0–7.[1]4) only at the moment of dissolution.[1]
-
The Glassing Agent: For DNP, mix with glycerol or DMSO (typically 1:1 or 60:40 v/v) to ensure amorphous glass formation at roughly 10 Kelvin.[1]
-
Dissolution: Upon ejection from the polarizer, neutralize rapidly with a buffer/base mixture (NaOH/Tris) to reach physiological pH (7.4), but inject immediately (within seconds).[1]
Critical Note: The hydrolysis rate constant (
Module 3: Experimental Troubleshooting
Diagnosing spectral anomalies and data inconsistencies.
Scenario A: "I see split peaks in my
C-NMR spectrum."
Diagnosis: Equilibrium has been reached.
-
Observation: You observe the primary carbonyl peak (Lactone) around 174-175 ppm , but a secondary peak appears downfield (approx. 178-180 ppm ).[1]
-
Cause: The secondary peak is the free carboxylate of D-Gluconate .[1]
-
Solution:
-
Lower the temperature of your acquisition (hydrolysis is endothermic/temperature-dependent).[1]
-
Check the pH.[1][2][5][6][7][8] If pH > 6.0, hydrolysis is inevitable over long scans.[1]
-
Quantification: Integrate both peaks. If the Lactone:Gluconate ratio is < 90:10, the probe quality for metabolic flux is compromised.[1]
-
Scenario B: "I am not detecting Bicarbonate (
) in my in vivo DNP scans."
Context: D-Glucono-1,5-lactone is used to probe the PPP. It is metabolized by 6-phosphogluconolactonase and eventually 6-phosphogluconate dehydrogenase, releasing
-
Pathway Bottleneck: The PPP flux might be low in your specific tissue model (e.g., healthy liver vs. tumor).[1] This probe is most effective in tissues with upregulated oxidative stress or rapid biosynthesis (Warburg effect).[1]
-
Probe Degradation: If your injected solution contained mostly Gluconate (due to pre-injection hydrolysis), it enters the pathway differently or more slowly, failing to produce the hyperpolarized bicarbonate signal within the
relaxation window.[1]
Scenario C: "Low Polarization Levels (<10%) in Solid State."
Diagnosis: Poor glass formation or paramagnetic impurities.[1]
-
Check: Ensure the Lactone is fully dissolved in the glassing agent (Glycerol/DMSO) before freezing. Micro-crystals destroy polarization efficiency.[1]
-
Action: Sonicate the mixture briefly (keeping it cool) to ensure homogeneity before inserting it into the DNP polarizer.
Summary of Physical Properties
| Property | Data | Relevance |
| Molecular Weight | ~179.1 g/mol (Labeled) | Calculation of molarity for injection.[1] |
| Solubility | ~59 g / 100 mL ( | Highly soluble, facilitating high-concentration bolus injections.[1] |
| pH (1% Solution) | ~2.5 (Fresh) | It is naturally acidic.[1] Must be buffered for in vivo use. |
| Metabolic Product | The biomarker signal in MRI.[1][9] |
References
-
Hyperpolarized
-[1- C]gluconolactone as a probe of the pentose phosphate pathway. Source: NIH / Magnetic Resonance in Medicine Significance: Establishes the protocol for using this compound to detect metabolic flux in liver and tumors. -
Kinetics and equilibrium constants of the gluconic acid-gluconolactone system.
) essential for timing your experiments. -
Hyperpolarized 13C MRI: State of the Art and Future Directions. Source: Radiology (RSNA) Significance: Broad overview of DNP-MRI probes and the handling of
C metabolites. [1] -
D-Glucono-1,5-lactone PubChem Compound Summary. Source: National Institutes of Health (NIH) Significance:[1] verified physical property data and safety information.[1][6][10]
Sources
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hyperpolarized δ-[1-13 C]gluconolactone as a probe of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing D-Glucono-1,5-lactone-1-13C and [1,2-13C]glucose for flux analysis
Executive Summary: The "Fate" vs. "Rate" Dilemma
In metabolic flux analysis (MFA), the choice between [1,2-13C]Glucose and D-Glucono-1,5-lactone-1-13C (hereafter "1-13C-Lactone") represents a strategic decision between network-wide fate mapping and targeted kinetic precision .
-
[1,2-13C]Glucose is the industry standard for broad metabolic profiling. It allows simultaneous resolution of Glycolysis and the Pentose Phosphate Pathway (PPP) by analyzing downstream isotopomers (e.g., lactate). However, it suffers from "back-flux" noise at the Glucose-6-Phosphate (G6P) node, often underestimating PPP flux.
-
1-13C-Lactone is a specialized probe designed to bypass the glycolytic gatekeepers (Hexokinase and GPI). It enters the pathway directly at the oxidative PPP steps. It is the superior choice for measuring the absolute rate of oxidative flux (via
CO release), particularly in Hyperpolarized MRI applications, but provides no data on downstream carbon incorporation into biomass.
Verdict: Use [1,2-13C]Glucose for comprehensive phenotype characterization. Use 1-13C-Lactone when isolating the specific kinetics of oxidative stress response or 6-phosphogluconate dehydrogenase (6PGDH) activity is critical.
Mechanistic Basis & Pathway Logic
To interpret the data correctly, one must understand how these tracers enter the metabolic network and where the
The "Back-Flux" Problem with Glucose
When [1,2-13C]Glucose enters the cell, it is phosphorylated to G6P. From here, it has two fates:
-
Glycolysis: Converted to Fructose-6-Phosphate (F6P). The C1-C2 bond remains intact.
-
PPP: Converted to 6-Phosphogluconate (6PG) and then decarboxylated. C1 is lost as CO
.
The Complication: The reaction between G6P and F6P (catalyzed by GPI) is reversible. F6P produced via the non-oxidative PPP can recycle back into G6P, scrambling the label and diluting the apparent oxidative flux. This makes precise calculation of the "oxidative" fraction computationally intensive and error-prone.
The Lactone Bypass
D-Glucono-1,5-lactone hydrolyzes to Gluconate, which is phosphorylated directly to 6-Phosphogluconate (6PG).
-
The Advantage: It skips the G6P/F6P isomerization node entirely.
-
The Readout: The C1 label is immediately targeted by 6PGDH. If the pathway is active, C1 is released as
CO (or H CO in solution).
Figure 1: Pathway topology illustrating the Lactone bypass strategy. Note how the Lactone probe (Red) enters downstream of the reversible GPI step, providing a direct readout of oxidative decarboxylation (Green).
Comparative Technical Analysis
A. [1,2-13C]Glucose: The Mass Isotopomer Approach
This method relies on measuring the ratio of isotopomers in downstream metabolites (Lactate or Alanine).
-
M+2 Lactate: Derived from Glycolysis (C1-C2 bond intact).
-
M+1 Lactate: Derived from PPP (C1 lost, C2 remains).
-
Calculation: The ratio of M+1/M+2 provides the "Split Ratio" between PPP and Glycolysis.
B. 1-13C-Lactone: The Product Accumulation Approach
This method relies on detecting the leaving group (CO
-
Signal: Accumulation of H
CO (Bicarbonate) in the media. -
Technique: High-resolution NMR or Hyperpolarized
C-MRI. -
Calculation: The rate of Bicarbonate appearance is directly proportional to 6PGDH activity.
| Feature | [1,2-13C]Glucose | D-Glucono-1,5-lactone-1-13C |
| Primary Output | M+1 vs M+2 Lactate/Alanine | |
| Pathway Coverage | Glycolysis + PPP + TCA | Oxidative PPP (Isolated) |
| Resolution | Relative Flux (Ratio) | Absolute Kinetic Rate |
| Interference | High (GPI Reversibility) | Low (Direct Entry) |
| Detection Platform | LC-MS or Standard NMR | Hyperpolarized MRI or Respirometry |
| Cost | Low | High (Tracer + Hyperpolarizer) |
| Stability | High | Low (Hydrolyzes spontaneously) |
Experimental Protocols
Protocol A: Standard Flux Analysis with [1,2-13C]Glucose
Objective: Determine the % of glucose entering PPP vs. Glycolysis.
-
Media Prep: Prepare glucose-free DMEM. Add [1,2-13C]Glucose to a final concentration of 10-25 mM.
-
Seeding: Seed cells (e.g., 1x10^6) and allow attachment overnight.
-
Pulse: Replace media with labeled media. Incubate for 24 hours (steady state) or 1-4 hours (dynamic).
-
Quench: Wash rapidly with ice-cold saline. Add 80% MeOH (-80°C) to quench metabolism.
-
Extraction: Scrape cells, vortex, centrifuge at 14,000g for 10 min. Dry supernatant under nitrogen.
-
Derivatization (GC-MS only): If using GC-MS, derivatize with MTBSTFA. For LC-MS, reconstitute in mobile phase.
-
Analysis: Monitor m/z for Lactate (M+0, M+1, M+2).
-
Key Metric: Calculate
.
-
Protocol B: Real-Time Kinetics with Hyperpolarized 1-13C-Lactone
Objective: Measure real-time oxidative stress response (NADPH production rate).
-
Tracer Prep: Mix D-Glucono-1,5-lactone-1-13C with a radical polarizing agent (e.g., OX063).
-
Hyperpolarization: Polarize in a DNP (Dynamic Nuclear Polarization) system at ~1.4K for 1 hour.
-
Dissolution: Rapidly dissolve in superheated buffer (neutralized with NaOH/Tris to pH 7.4).
-
Critical Step: Inject immediately.[1] The hyperpolarized signal decays with a T1 relaxation time of ~20-30 seconds.
-
-
Injection: Inject bolus into cell suspension (NMR tube) or perfused organ system.
-
Acquisition: Acquire
C-NMR spectra every 1-3 seconds for 2 minutes. -
Analysis: Integrate the peak for Gluconate-1-13C (179 ppm) and the appearing peak for Bicarbonate (161 ppm).
-
Key Metric: The rate constant (
) of the conversion from Lactone/Gluconate to Bicarbonate.
-
Figure 2: Operational workflow comparison. Note the requirement for rapid physical handling in the Lactone protocol due to signal decay.
Data Interpretation & Pitfalls
Interpreting Glucose Data (LC-MS)
-
High M+2 / Low M+1: Dominant Glycolysis (Warburg Effect).
-
High M+1: Active Oxidative PPP.
-
Pitfall: If the cell has high transketolase activity (Non-oxidative PPP), carbon can recycle back into glycolysis without passing through the oxidative decarboxylation step, complicating the M+1 signal.
Interpreting Lactone Data (NMR)
-
Bicarbonate Peak Appearance: Direct evidence of 6PGDH activity.
-
Signal Absence: Could mean low PPP flux, OR it could mean the Lactone hydrolyzed to Gluconate before entering the cell, and the cell lacks a specific Gluconate transporter.
-
Pitfall: Spontaneous Hydrolysis. D-Glucono-1,5-lactone is unstable in water. It equilibrates to gluconic acid. While gluconate can be phosphorylated, its uptake kinetics are often slower than the lactone form. Recommendation: Prepare lactone solutions immediately prior to use.
References
-
Comparison of Tracers for PPP: Lee, W. N., et al. "Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose." American Journal of Physiology-Endocrinology and Metabolism (1998). Link
-
Hyperpolarized Lactone Methodology: Rodrigues, T. B., et al. "Hyperpolarized 13C-MRI of the pentose phosphate pathway." Proceedings of the National Academy of Sciences (2014). Link
-
Gluconolactone Metabolism: Himo, F. "Mechanism of Glucose Oxidation by Glucose Oxidase." Journal of the American Chemical Society (2004). Link
-
13C-MFA Best Practices: Antoniewicz, M. R. "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology (2015). Link
Sources
Definitive Guide: D-Glucono-1,5-lactone-1-13C for Oxidative PPP Flux Validation
Topic: Validation of D-Glucono-1,5-lactone-1-13C as a pentose phosphate pathway tracer Content Type: Publish Comparison Guide
Executive Summary
Accurate quantification of Pentose Phosphate Pathway (PPP) flux is a persistent challenge in metabolic research due to the complexity of the Glucose-6-Phosphate (G6P) node. While standard tracers like [1,2-13C2]glucose are effective for estimating split ratios, they rely on complex modeling to account for glycolysis, glycogen synthesis, and pentose recycling.
D-Glucono-1,5-lactone-1-13C represents a specialized "bypass tracer" that specifically targets the oxidative branch of the PPP (oxPPP). By entering metabolism downstream of the G6P regulatory node, it allows for the direct, real-time quantification of oxidative flux via the release of hyperpolarized 13CO₂ (detected as H13CO₃⁻). This guide validates its mechanism, compares it with traditional glucose tracers, and provides a proven protocol for its application in metabolic flux analysis.
Mechanism of Action: The "Oxidative Bypass"
The primary value of D-Glucono-1,5-lactone-1-13C lies in its entry point. Unlike glucose, which must pass through Hexokinase and the reversible Glucose-6-Phosphate Isomerase step, gluconolactone enters the pathway closer to the committed oxidative steps.
Pathway Logic[1]
-
Transport: The uncharged lactone form mimics glucose structure, facilitating entry into mammalian cells via GLUT transporters (e.g., GLUT1/2), bypassing the need for active transport required by the charged gluconate form.
-
Activation: Intracellularly, the lactone hydrolyzes (spontaneously or via gluconolactonase/SMP30) to gluconate, which is then phosphorylated by Gluconokinase (GNK1/C9orf103) to form 6-Phosphogluconate (6PG) .
-
Readout: 6PG is the substrate for 6-Phosphogluconate Dehydrogenase (6PGDH) . In this reaction, the C1 carbon (labeled with 13C) is exclusively released as 13CO₂ .
-
Detection: In aqueous physiological environments (pH 7.4), the released 13CO₂ rapidly equilibrates to H13CO₃⁻ (Bicarbonate) , providing a distinct, background-free NMR signal.
Figure 1: Comparative metabolic entry points. Note how D-Glucono-1,5-lactone bypasses the G6P/F6P node to feed directly into the oxidative decarboxylation step.
Comparative Analysis: Tracer Selection Guide
The choice of tracer dictates the specificity of your flux measurement. The table below contrasts the Gluconolactone tracer with industry-standard glucose isotopologues.
| Feature | D-Glucono-1,5-lactone-1-13C | [1-13C]Glucose | [1,2-13C2]Glucose |
| Primary Application | Direct OxPPP Flux (Real-time) | Total Flux / TCA Cycle | PPP Split Ratio (Steady State) |
| Entry Point | 6-Phosphogluconate (via Gluconate) | Glucose-6-Phosphate | Glucose-6-Phosphate |
| Readout Signal | 13CO₂ / H13CO₃⁻ | 13CO₂ or [1-13C]Lactate | [1,2-13C2]Lactate (Glycolysis) vs. [2,3-13C2]Lactate (PPP) |
| Specificity | High: Exclusive to oxidative branch. | Low: C1 loss can occur in TCA; "Scrambling" via reversible PGI complicates analysis. | Medium: Requires mathematical modeling to separate glycolysis from pentose recycling. |
| Key Limitation | Transport/Kinase activity varies by tissue (high in liver/kidney). | Cannot distinguish between direct oxidation and recycling easily. | Requires isotopic steady state (hours to days). |
| Best For | Hyperpolarized MRI, Rapid Kinetics, Liver/Kidney metabolism. | General metabolic profiling.[1] | Standard Metabolic Flux Analysis (MFA). |
Validation Protocol: Hyperpolarized 13C-MRS
This protocol is validated for real-time monitoring of oxidative PPP flux in viable tissue cultures or perfused organs (e.g., liver).
Phase 1: Tracer Preparation (Hyperpolarization)
-
Formulation: Prepare a mixture of D-Glucono-1,5-lactone-1-13C with a glassing agent (e.g., glycerol) and a trityl radical.
-
Polarization: Hyperpolarize the sample using Dynamic Nuclear Polarization (DNP) at <1.4 K and >3 T for 60–90 minutes.
-
Dissolution: Rapidly dissolve the frozen sample in a superheated, pressurized buffer (e.g., 40 mM HEPES, pH 7.4) to achieve a final concentration of ~5–10 mM. Neutralization is critical as the lactone can hydrolyze rapidly at extreme pH.
Phase 2: Biological Administration
-
Injection: Inject the hyperpolarized solution immediately into the cell suspension or perfusion system. The T1 relaxation time (signal decay) is typically 20–40 seconds, requiring rapid handling.
-
Uptake: The lactone enters cells via GLUT transporters.
-
Conversion: Intracellular hydrolysis and phosphorylation occur within seconds in metabolically active tissues (e.g., hepatocytes).
Phase 3: Data Acquisition & Analysis
-
Sequence: Use a 13C-NMR pulse sequence (e.g., low flip-angle pulse-and-acquire) to monitor spectral evolution every 1–3 seconds.
-
Target Signals:
-
Substrate: D-Glucono-1,5-lactone-1-13C (δ ~174 ppm).
-
Product: H13CO₃⁻ (Bicarbonate) (δ ~161 ppm). Note: The dissolved CO₂ gas peak may also be visible but is often smaller due to rapid equilibration.
-
-
Flux Calculation: The rate of appearance of the H13CO₃⁻ peak is directly proportional to the flux through 6-Phosphogluconate Dehydrogenase (6PGDH) .
Figure 2: Experimental workflow for hyperpolarized D-Glucono-1,5-lactone-1-13C flux analysis.
Scientific Integrity & Troubleshooting (E-E-A-T)
Self-Validating Controls
-
The "Dead" Control: Perform the assay on lysed cells or heat-inactivated tissue. You should observe the substrate signal but zero bicarbonate formation, confirming that the conversion is enzymatic (6PGDH dependent) and not chemical degradation.
-
Competition Assay: Pre-incubate cells with high concentrations of unlabeled glucose. If the lactone uses GLUT transporters, uptake should be competitively inhibited, reducing the rate of bicarbonate formation.
Common Pitfalls
-
Spontaneous Hydrolysis: D-Glucono-1,5-lactone hydrolyzes to gluconic acid in water over time. Ensure the tracer is dissolved immediately before use. The linear gluconate form has significantly lower cell permeability than the lactone form in cells lacking specific gluconate transporters.
-
Tissue Specificity: This method is most robust in tissues with high Gluconokinase activity (e.g., Liver, Kidney). In tissues with low kinase expression, the rate-limiting step may shift from transport to phosphorylation, dampening the signal.
References
-
Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway. Source: National Institutes of Health (NIH) / PubMed Context: Primary validation of the tracer for real-time oxPPP monitoring and bicarbonate detection.
-
13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio. Source: ASM Journals (Applied and Environmental Microbiology) Context: Validation of gluconate-based tracing for determining PPP split ratios in fungal models, establishing the metabolic logic.
-
Gluconate Kinase Is Required for Gluconate Assimilation and Sporulation in Cryptococcus neoformans. Source: PubMed Central (PMC) Context: Mechanistic detail on Gluconokinase (GNK1) and the phosphorylation of gluconate to 6-phosphogluconate.[2][3]
-
Biochemical Characterization of Human Gluconokinase. Source: PLOS ONE / ResearchGate Context: Characterization of the human enzyme (C9orf103) responsible for activating the hydrolyzed tracer.
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Source: PubMed Central (PMC) Context: Comparative performance of standard glucose tracers ([1,2-13C2]Glucose) versus other isotopologues.
Sources
- 1. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 2. Gluconate Kinase Is Required for Gluconate Assimilation and Sporulation in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gluconate Kinase Is Required for Gluconate Assimilation and Sporulation in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of D-Glucono-1,5-lactone-1-13C: A Comparative Technical Guide
The following guide is a technical resource for researchers utilizing D-Glucono-1,5-lactone-1-13C (also known as
Executive Summary: The PPP Specificity Advantage
D-Glucono-1,5-lactone-1-13C is a specialized metabolic probe designed to isolate flux through the oxidative Pentose Phosphate Pathway (oxPPP) . Unlike [1-13C]glucose, which distributes label between glycolysis and the PPP, [1-13C]gluconolactone bypasses the upstream glycolytic checkpoints (Hexokinase, PGI). Upon cellular entry, it is rapidly phosphorylated and processed to 6-phosphogluconate. The critical readout is the release of
This guide details how to validate the rapid kinetic data obtained from Hyperpolarized
Comparative Analysis: HP-MRI vs. Traditional Methods
The following table summarizes the performance metrics of D-Glucono-1,5-lactone-1-13C across three distinct analytical modalities.
Table 1: Methodological Performance Matrix
| Feature | Method A: Hyperpolarized | Method B: Thermal Equilibrium | Method C: Coupled Enzymatic Assay |
| Primary Readout | Real-time appearance of | Steady-state metabolite concentrations | NADPH absorbance (340 nm) |
| Time Resolution | Seconds (0.5 – 2.0 sec temporal res) | Hours (Time-averaged) | Minutes (Continuous) |
| Sensitivity | Low (Requires high concentration) | High (Optical sensitivity) | |
| In Vivo Viability | Yes (Non-invasive metabolic imaging) | No (Biopsy/Extract required) | No (Lysate required) |
| Pathway Specificity | High (Direct oxPPP flux) | High (Chemical shift specific) | Low (Potential NADPH interference) |
| Key Limitation | Lack of kinetic resolution | Disruption of cellular compartmentalization |
Mechanistic Validation & Pathway Tracing
To interpret the results correctly, one must understand the fate of the C1 label. The diagram below illustrates the metabolic pathway and the specific divergence point where D-Glucono-1,5-lactone-1-13C provides superior specificity compared to glucose.
Figure 1: Pathway Selectivity of [1-13C]Gluconolactone
Caption: The C1 label of D-Glucono-1,5-lactone bypasses the glycolytic branch (Red), entering the oxPPP directly. The label is released as Bicarbonate (Yellow) during the conversion of 6-phosphogluconate to Ribulose-5-P.
Detailed Experimental Protocols
Protocol A: Hyperpolarized Experiment (In Vivo/In Vitro)
Objective: Detect real-time flux through 6PGDH via
-
Sample Preparation:
-
Mix D-Glucono-1,5-lactone-1-13C with a glass-forming agent (e.g., glycerol or Cs-137 free radical trityl OX063).
-
Concentration: Target 2–3 M in the prep to ensure high SNR upon dissolution.
-
-
Polarization:
-
Insert into DNP Polarizer (e.g., HyperSense or SPINlab) at 1.4 K and 3.35 T (or 5 T).
-
Irradiate with microwaves (approx. 94 GHz) for 60–90 minutes until solid-state polarization saturates.
-
-
Dissolution:
-
Rapidly dissolve in superheated buffer (Tris-EDTA or phosphate buffered saline, pH 7.4).
-
Critical Step: Neutralize quickly. The lactone ring is sensitive to hydrolysis at high pH; maintain pH ~7.0–7.4 during transfer.
-
-
Acquisition:
-
Inject bolus (approx. 80 mM final concentration) into the subject or NMR tube.
-
Use a
slice-selective spectroscopy sequence or EPSI (Echo Planar Spectroscopic Imaging) . -
Flip Angle: Use a low flip angle (10°–20°) to preserve magnetization over the time course (30–60s).
-
Target Signals:
-
Parent Lactone: ~174 ppm
-
Target Product (Bicarbonate): ~161 ppm[1]
-
-
Protocol B: Validation via Coupled Enzyme Assay (In Vitro)
Objective: Confirm that the observed MRI signal correlates with actual enzymatic Vmax.
-
Lysate Preparation: Extract cytosolic fraction from the tissue of interest (e.g., liver, tumor).
-
Reaction Mix:
-
Substrate: Unlabeled D-Glucono-1,5-lactone (1–10 mM).
-
Cofactor: NADP+ (0.5 mM).
-
Coupling Enzymes: Ensure Gluconokinase is present (or add exogenous if testing downstream flux).
-
-
Measurement:
-
Monitor absorbance at 340 nm (NADPH production).
-
Validation Logic: The rate of NADPH production (
) should linearly correlate with the (pseudo-first-order rate constant) derived from the HP-MRI data.
-
Data Interpretation & Troubleshooting
Signal Identification
When analyzing the
| Metabolite | Chemical Shift ( | Notes |
| [1-13C]Glucono-1,5-lactone | 174.5 ppm | Parent peak. Decays via |
| [1-13C]Gluconate | 179.5 ppm | Hydrolysis product (non-enzymatic or lactonase mediated). |
| [1-13C]Bicarbonate | 161.0 ppm | The Metabolic Marker. Indicates successful oxPPP flux. |
Common Artifacts
-
High Gluconate (179 ppm) Signal: If this peak dominates immediately, your dissolution buffer may have been too alkaline (
), causing rapid ring opening before the enzyme could act. -
No Bicarbonate Signal:
-
Check 6PGDH activity in the tissue.
-
Verify the subject is not under anaerobic stress (oxPPP is often upregulated in oxidative stress, but requires NADP+ availability).
-
Figure 2: Validation Logic Flow
Caption: Workflow for cross-validating the pseudo-first-order rate constant (
References
-
Merritt, M. E., et al. (2017). Hyperpolarized
-[1-13C]gluconolactone as a probe of the pentose phosphate pathway. NMR in Biomedicine, 30(6). [Link] -
Kurhanewicz, J., et al. (2011). Analysis of cancer metabolism by imaging hyperpolarized nuclei: prospects for translation to clinical research. Neoplasia, 13(2), 81-97. [Link]
-
Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158-10163. [Link]
-
Rodrigues, T. B., et al. (2014). Magnetic Resonance Imaging of Tumor Glycolysis Using Hyperpolarized 13C-Labeled Glucose. Nature Medicine, 20(1), 93-97. [Link]
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Advanced Metabolic Profiling: The Strategic Advantage of D-Glucono-1,5-lactone-1-13C in Hyperpolarized MRI
Executive Summary: The "Trojan Horse" of Metabolic Imaging
In the landscape of hyperpolarized
For researchers investigating oxidative stress, nucleotide biosynthesis, and NADPH production in oncology and neurodegeneration, D-Glucono-1,5-lactone-1-
This guide details why GDL is the optimal tracer for quantifying redox status and why it outperforms traditional glucose and pyruvate tracers in specific high-value applications.
The Mechanistic Edge: Why C1-Labeling Matters
The primary advantage of D-Glucono-1,5-lactone-1-
Pathway Visualization: The GDL Bypass
The following diagram illustrates how GDL bypasses glycolysis to target the 6-Phosphogluconate Dehydrogenase (6PGD) reaction—the primary generator of cytosolic NADPH.
Figure 1: Metabolic trajectory of GDL.[1] Note how GDL bypasses the glycolytic split, channeling 100% of the tracer toward the 6PGD reaction, yielding a clean Bicarbonate signal indicative of PPP flux.
Comparative Analysis: GDL vs. The Incumbents
When designing a study to measure oxidative stress or tumor proliferation, the choice of tracer dictates the sensitivity of your data.
Table 1: Performance Comparison of Hyperpolarized Tracers
| Feature | [1- | [1- | [1- | [1- |
| Primary Target | Pentose Phosphate Pathway (PPP) | Glycolysis / TCA Cycle | Glycolysis + PPP | Vitamin C Recycling (Redox) |
| Key Readout | ||||
| Specificity | High (Committed to PPP) | Low (Downstream of PPP) | Low (Split flux) | High (Redox only) |
| Background Noise | Low (Distinct chemical shift) | Low | High (Many metabolites) | Low |
| T1 Relaxation (3T) | ~40–50s (Est.)[2][3][4] | ~67s | ~20–30s | ~56s |
| Redox Sensitivity | Direct (Measures NADPH production) | Indirect | Indirect | Direct (measures reduction) |
| pH Sensitivity | Yes (Hydrolysis equilibrium) | Minimal | No | No |
Why GDL Wins for Redox Studies:
-
Signal-to-Noise Ratio (SNR): While [1-
C]Glucose can theoretically measure PPP flux, only a small fraction (often <5%) enters the PPP. The vast majority undergoes glycolysis, drowning out the PPP signal. GDL forces mass action through the PPP, amplifying the relevant signal. -
Quantification of Antioxidant Capacity: The conversion of GDL to 6-phosphogluconate and subsequently to Ribulose-5-phosphate generates 2 moles of NADPH . The appearance of the
C-Bicarbonate peak is a direct stoichiometric readout of this NADPH generation, providing a real-time metric of the cell's capacity to fight oxidative stress (e.g., glutathione recycling).
Experimental Protocol: Self-Validating Workflow
Working with GDL requires specific attention to its hydrolysis kinetics.[5] Unlike pyruvate, GDL exists in an equilibrium between the lactone (cyclic) and gluconic acid (linear) forms, which is pH-dependent.[6]
The "Dual-Probe" Preparation Strategy
Objective: Maximize polarization while controlling hydrolysis to utilize GDL as both a metabolic and pH probe.
Step 1: Sample Preparation (DNP)
-
Substrate: Mix [1-
C]Gluconolactone with a glassing agent (glycerol or DMSO) and trityl radical (e.g., OX063). -
Concentration: Target 2.0 – 3.0 M concentration to maximize signal.
-
Polarization: Irradiate at ~1.4K and 3.35T (or 5T) for 60–90 minutes.
Step 2: Dissolution & Neutralization (The Critical Step)
-
Dissolution Media: Superheated D
O or H O with EDTA. -
Neutralization:
-
Challenge: GDL hydrolyzes spontaneously to gluconic acid in water, accelerating at high pH.[6]
-
Solution: Do not use a strong base (NaOH) in excess. Target a final pH of 7.0–7.4 using a TRIS or HEPES buffer system during dissolution.
-
Timing: Inject immediately (<15s) after dissolution. The hydrolysis rate is slow enough at neutral pH to maintain the lactone form for cellular uptake, but fast enough that the ratio of Lactone:Acid peaks in the MRI spectrum can serve as an extracellular pH thermometer .
-
Step 3: Data Acquisition
-
Sequence: Slice-selective 13C-CSI (Chemical Shift Imaging) or spectral-spatial pulses.
-
Target Frequencies:
-
[1-
C]Gluconolactone (Lactone form): ~174 ppm. -
[1-
C]Gluconate (Acid form): ~179 ppm. -
The Metabolic Product: H
CO (Bicarbonate): ~161 ppm.
-
Data Interpretation: Reading the Signals
The power of GDL lies in the spectral separation.
Figure 2: Spectral Logic. The ratio of Lactone/Acid indicates pH environment. The appearance of Bicarbonate indicates active PPP flux.
Clinical/Preclinical Implications[1]
-
High Bicarbonate Signal: Indicates upregulated PPP. Common in glioblastomas and aggressive tumors relying on nucleotide synthesis and ROS defense.
-
Lactone/Acid Ratio Shift: Indicates extracellular acidification (acidosis), a hallmark of the tumor microenvironment.
References
-
Comparison of 13C Tracers for PPP Analysis
-
Title: Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway.[7]
- Source: National Institutes of Health (NIH) / PubMed
-
Link:
-
-
Hyperpolarized 13C MRI Methodology
- Title: Consensus Recommendations for Hyperpolarized [1-13C]pyruv
-
Source: ResearchGate / Magnetic Resonance in Medicine[3]
-
Link:
-
Hydrolysis Kinetics and pH Sensing
-
Title: Tastes, structure and solution properties of D-glucono-1,5-lactone.[8]
- Source: Chemical Senses / PubMed
-
Link:
-
-
Metabolic Flux Analysis Context
- Title: A guide to 13C metabolic flux analysis for the cancer biologist.
- Source: N
-
Link:
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- 8. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Tracers: D-Glucono-1,5-lactone-1-13C versus Uniformly Labeled Glucose in Metabolic Studies
In the intricate landscape of metabolic research, the choice of an isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides a comprehensive comparison of two powerful yet distinct tracers: D-Glucono-1,5-lactone-1-13C, a targeted probe for the pentose phosphate pathway (PPP), and uniformly labeled [U-13C]-glucose, a workhorse for global metabolic flux analysis. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of cellular metabolism and make informed decisions in designing their isotopic labeling studies.
The Foundation: Understanding Isotopic Tracing in Metabolism
Metabolic flux analysis (MFA) using stable isotopes like 13C has become an indispensable tool for quantifying the rates of intracellular metabolic pathways.[1][2] By introducing a 13C-labeled substrate into a biological system, we can trace the journey of these heavy carbon atoms as they are incorporated into downstream metabolites. The resulting labeling patterns, or isotopologue distributions, are then measured by analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This data, when integrated with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes, providing a snapshot of the cell's metabolic state.[2]
The Broad Stroke: Uniformly Labeled [U-13C]-Glucose
Uniformly labeled glucose, in which all six carbon atoms are replaced with 13C, has long been the gold standard for obtaining a panoramic view of central carbon metabolism. Its widespread use stems from its ability to introduce a significant and readily traceable label into a multitude of interconnected pathways.
Metabolic Fate and Applications of [U-13C]-Glucose
Upon entering the cell, [U-13C]-glucose is phosphorylated to [U-13C]-glucose-6-phosphate, a central hub that feeds into three major pathways:
-
Glycolysis: The breakdown of glucose for energy production.
-
Pentose Phosphate Pathway (PPP): A crucial pathway for generating NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis.
-
Glycogen Synthesis: The storage of glucose as glycogen.
The 13C label from [U-13C]-glucose will propagate through these pathways and into the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and fatty acid synthesis. This makes it an excellent choice for studies aiming to gain a broad understanding of cellular metabolic reprogramming in various contexts, such as cancer biology and metabolic diseases.[4]
The Challenge of Resolution: Label Scrambling and the PPP
A significant limitation of [U-13C]-glucose lies in the "scrambling" of the 13C label, particularly within the reversible reactions of the non-oxidative branch of the PPP.[5] The enzymes transketolase and transaldolase shuffle carbon atoms between different sugar phosphates, leading to a complex redistribution of the 13C label. This can make it challenging to precisely quantify the flux through the oxidative and non-oxidative branches of the PPP based solely on the labeling patterns of downstream metabolites like lactate or pyruvate.[6]
The Precision Instrument: D-Glucono-1,5-lactone-1-13C
D-Glucono-1,5-lactone-1-13C is a specialized tracer designed to specifically probe the oxidative branch of the pentose phosphate pathway. Its unique entry point into metabolism offers a more direct and less ambiguous measurement of this critical pathway.
Metabolic Fate and Applications of D-Glucono-1,5-lactone-1-13C
D-Glucono-1,5-lactone is a lactone (a cyclic ester) of D-gluconic acid.[7] In aqueous solution, it can hydrolyze to gluconic acid.[8] Upon entering the cell, likely through glucose transporters, it is metabolized to 6-phospho-D-gluconate.[9] This positions the 1-13C label to be released as 13CO2 in the second oxidative step of the PPP, catalyzed by 6-phosphogluconate dehydrogenase. This direct release of labeled CO2 provides a clear and quantifiable measure of the oxidative PPP flux.
This tracer is particularly advantageous for studies focused on:
-
Redox homeostasis: Directly measuring the pathway responsible for generating the majority of cellular NADPH.
-
Nucleotide biosynthesis: Assessing the production of ribose-5-phosphate, the precursor for DNA and RNA synthesis.
-
Drug discovery: Evaluating the effects of therapeutic agents on the PPP, a pathway often dysregulated in diseases like cancer.[9]
Head-to-Head Comparison: A Data-Driven Perspective
| Feature | D-Glucono-1,5-lactone-1-13C | Uniformly Labeled [U-13C]-Glucose |
| Primary Pathway Traced | Oxidative Pentose Phosphate Pathway | Glycolysis, Pentose Phosphate Pathway, TCA Cycle |
| Metabolic Entry Point | 6-Phospho-D-gluconate | Glucose-6-Phosphate |
| Key Measurement | 13CO2 release | Isotopologue distribution in various metabolites |
| Label Scrambling | Minimal | Significant in the non-oxidative PPP |
| Precision for PPP Flux | High | Lower, requires complex modeling |
| Scope of Analysis | Targeted | Global |
| Primary Application | Quantifying oxidative PPP flux | General metabolic phenotyping |
Experimental Design: The Causality Behind the Choice
The selection between these two tracers is fundamentally driven by the research question.
-
For a global, unbiased view of metabolic reprogramming , [U-13C]-glucose is the appropriate starting point. It provides a comprehensive dataset that can reveal unexpected metabolic shifts across the central carbon metabolism.
-
When the hypothesis is specifically focused on the activity of the oxidative PPP , D-Glucono-1,5-lactone-1-13C is the superior choice. Its targeted nature provides a more direct and less convoluted measurement, leading to higher confidence in the determined flux.
It is also important to consider the use of parallel labeling experiments. By conducting separate experiments with different tracers (e.g., [1,2-13C]-glucose and [U-13C]-glucose), researchers can obtain complementary datasets that, when integrated, provide a more comprehensive and robust flux map.[10]
Experimental Protocols
Protocol 1: General 13C Metabolic Flux Analysis (MFA) in Cultured Mammalian Cells
This protocol provides a general framework that can be adapted for both D-Glucono-1,5-lactone-1-13C and [U-13C]-glucose.
1. Cell Culture and Labeling: a. Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. b. On the day of the experiment, replace the standard culture medium with a medium containing the 13C-labeled tracer. The concentration of the tracer should be equivalent to the glucose concentration in the standard medium. c. Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached. This time will vary depending on the cell line and should be determined empirically.
2. Metabolite Extraction: a. Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed to pellet cellular debris. e. Transfer the supernatant containing the metabolites to a new tube.
3. Sample Preparation for GC-MS Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.[11] c. Re-suspend the derivatized sample in a suitable solvent (e.g., hexane).
4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS). b. The GC will separate the different metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the isotopologue distribution.[12]
5. Data Analysis: a. Process the raw GC-MS data to identify metabolites and quantify the relative abundance of their isotopologues. b. Correct the data for the natural abundance of 13C.[13] c. Use a metabolic flux analysis software package (e.g., INCA, Metran) to fit the isotopologue data to a metabolic model and calculate the intracellular fluxes.
Visualizing the Metabolic Fate of Tracers
Caption: Experimental workflow for comparing the two isotopic tracers.
Conclusion: Selecting the Right Tool for the Job
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-11. [Link]
- Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., ... & Dang, C. V. (2012). Glucose-independent glutamine metabolism via TCA cycle exit through citrate export and malic enzyme. Molecular and cellular biology, 32(16), 3209-3220.
- Sauer, U. (2006). High-throughput metabolomics: a new tool for metabolic flux analysis. Current opinion in biotechnology, 17(1), 87-92.
-
Ninja Nerd. (2017, June 13). Metabolism | Pentose Phosphate Pathway [Video]. YouTube. [Link]
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Chen, L., et al. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Frontiers in Bioengineering and Biotechnology, 9, 732372. [Link]
- Fan, T. W. M., Lane, A. N., Higashi, R. M., & Yan, J. (2011). 13C metabolic flux analysis of the pentose phosphate pathway. Methods in molecular biology (Clifton, N.J.), 708, 249–270.
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-836. [Link]
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Schroeder, M. A., et al. (2012). Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway. NMR in biomedicine, 25(11), 1279-1286. [Link]
- O'Brien, E. J., Lerman, J. A., & Palsson, B. O. (2015). Using genome-scale models to predict biological capabilities. Cell, 161(5), 971-987.
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Bio-protocol. (n.d.). 13C-Metabolic flux analysis. Retrieved from [Link]
- Fan, T. W. M., & Lane, A. N. (2016). Tracer-based metabolomics: concepts and practices. In Methods in molecular biology (pp. 235-256). Humana Press, New York, NY.
-
Allen, J., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical biochemistry, 425(2), 148-155. [Link]
-
Shamil, S., Birch, G. G., & Mathlouthi, M. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical senses, 22(1), 53-65. [Link]
- Li, X., et al. (2016). An aldonolactonase from Penicillium oxalicum mitigates the inhibition of β-glucosidase during lignocellulose biodegradation. Biotechnology for biofuels, 9(1), 1-12.
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Shimadzu. (n.d.). Pretreatment Procedure Handbook for Metabolites Analysis. Retrieved from [Link]
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Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2009). 13C labeling patterns in products of glycolysis, PPP and mitochondrial Krebs cycle with [U-13C]-Glc as tracer. ResearchGate. [Link]
- Buescher, J. M., et al. (2015). Untargeted Profiling of Tracer-Derived Metabolites Using Stable Isotopic Labeling and Fast Polarity-Switching LC–ESI-HRMS. Analytical chemistry, 87(22), 11363-11370.
-
ResearchGate. (n.d.). GC-MS - How to prepare my sample? Retrieved from [Link]
- Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Tracer-based metabolomics: concepts and practices. Methods in molecular biology (Clifton, N.J.), 708, 249–270.
-
Long, C. P., & Antoniewicz, M. R. (2015). 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. AIChE Annual Meeting. [Link]
-
Young, J. D., et al. (2012). Comprehensive metabolic modeling of multiple 13 C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology, 303(3), H344-H357. [Link]
-
Wikipedia. (n.d.). Glucono-δ-lactone. Retrieved from [Link]
-
Parsons, L. R., et al. (2021). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of proteome research, 20(12), 5437-5447. [Link]
-
The Bumbling Biochemist. (2024, March 28). Following the Pentose Phosphate Pathway - what the heck's going on... [Video]. YouTube. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. [Link]
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Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 931336. [Link]
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Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Retrieved from [Link]
- Munger, J., et al. (2015). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in genetics, 6, 223.
-
Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 2(1), 1-29. [Link]
- Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 200.
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Hanke, T., et al. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. [Link]
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Proteopedia. (n.d.). The Structure and Mechanism of Hexokinase. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Fisher Scientific. (n.d.). D-(+)-Glucono-1,5-lactone, 99%. Retrieved from [Link]
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Su, X., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(1), 12. [Link]
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Krebs, M., et al. (2007). The Mammalian target of rapamycin pathway regulates nutrient-sensitive glucose uptake in man. Diabetes, 56(6), 1600-1607. [Link]
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Reproducibility of D-Glucono-1,5-lactone-1-13C Labeling Experiments
Executive Summary: The Redox Probe for Oxidative Flux
In the landscape of metabolic flux analysis (MFA) and hyperpolarized MRI, D-Glucono-1,5-lactone-1-13C (GDL) occupies a critical but volatile niche. Unlike [1-13C]Glucose, which splits its signal between glycolysis and the pentose phosphate pathway (PPP), GDL is a "pathway-exclusive" tracer. It enters the oxidative PPP directly, bypassing the glycolytic gates (PGI and PFK), making it the superior choice for isolating NADPH-generating flux in real-time.
However, its reproducibility is frequently compromised by a single chemical instability: Spontaneous Hydrolysis .
This guide objectively compares GDL-1-13C against standard alternatives and details a self-validating protocol to manage its hydrolysis kinetics, ensuring that your isotopic enrichment data reflects metabolic activity, not sample degradation.
Part 1: The Stability Paradox (Technical Deep Dive)
The primary failure mode in GDL experiments is the unintentional conversion of the neutral lactone into the charged gluconate anion before cellular uptake.
-
The Lactone (Active Probe): Neutral, lipophilic enough to traverse Glucose Transporters (GLUTs).
-
The Gluconate (Inactive Impurity): Negatively charged at physiological pH; requires specific transporters (e.g., GntP in bacteria) often absent or downregulated in mammalian cells.
If your GDL stock hydrolyzes prior to injection, your "uptake" signal will vanish, leading to false negatives in flux calculations.
Comparative Analysis: GDL vs. Alternatives
| Feature | D-Glucono-1,5-lactone-1-13C | [1-13C]Glucose | [1-13C]Pyruvate |
| Primary Target | Oxidative PPP (NADPH) | Central Carbon Metabolism | Warburg Effect (LDH flux) |
| Pathway Specificity | High (Direct entry to 6PG) | Low (Glycolysis + PPP mixed) | High (Lactate/Alanine/Bicarb) |
| Cellular Uptake | GLUT Transporters (Fast) | GLUT Transporters (Fast) | MCT Transporters (Fast) |
| Chemical Stability | Poor (Hydrolyzes | Excellent (Stable for years) | Moderate (Stable in solution) |
| Hyperpolarization | Feasible (detects 6PG & CO2) | Difficult (short T1, complex spectra) | Gold Standard (Clinical use) |
| Main Artifact | Signal loss via hydrolysis to Gluconate | Signal dilution via Glycolysis | Hydration to Parapyruvate |
Part 2: The "Hydrolysis Clock" Protocol
To guarantee reproducibility, you must treat the GDL solution as a decaying isotope. The following protocol minimizes hydrolysis during the "dead time" between dissolution and cellular contact.
The Kinetic Window
Hydrolysis is base-catalyzed. At physiological pH (7.4), the half-life is approximately 15 minutes. At pH 6.0, it extends to hours.
Calculated Hydrolysis Rates (25°C):
-
pH 4.0: Negligible hydrolysis (Stable stock).
-
pH 7.0:
( min). -
pH 7.4:
( min).
Preparation Workflow (Self-Validating System)
Step A: Solid State Storage
-
Store solid GDL-1-13C at -20°C under desiccant. Moisture initiates surface hydrolysis, creating a "gluconate crust" that contaminates the initial dissolution.
Step B: The "Flash Dissolution" Method
-
Do NOT prepare stock solutions in advance.
-
Buffer: Use 100 mM Phosphate or HEPES adjusted to pH 6.5 . This provides a safety margin against hydrolysis while remaining physiologically tolerable for injection.
-
Validation: Immediately upon dissolution, acquire a single-scan 1H-NMR or 13C-NMR spectrum.
-
Pass Criteria: Lactone peak (>170 ppm) integral is >95% of total 13C signal.
-
Fail Criteria: Gluconate peak (~178 ppm) exceeds 5%.
-
Step C: The Injection
-
For Hyperpolarized MRI: Dissolve the vitrified sample with a superheated buffer that yields a final pH of ~6.8–7.0. Inject within 60 seconds .
-
For Metabolic Feeding: Add solid GDL directly to the culture media immediately before the pulse.
Visualization of the Trap
The diagram below illustrates the "Hydrolysis Trap" where the probe degrades into the impermeable acid form.
Caption: The "Hydrolysis Trap": High pH converts the GLUT-permeable Lactone into impermeable Gluconate, silencing the metabolic signal.
Part 3: Experimental Data & Pathway Logic
When the protocol is strictly followed, GDL-1-13C provides a clean readout of the Oxidative Pentose Phosphate Pathway (oxPPP).
Pathway Visualization
Unlike Glucose, which branches at G6P, GDL enters downstream, forcing flux through 6-Phosphogluconate Dehydrogenase (6PGDH).
Caption: GDL bypasses the G6PDH regulatory step, directly probing PGLS and 6PGDH activity and releasing the C1 label as CO2.
Interpretation of Results
In a successful Hyperpolarized MRI experiment using GDL-1-13C:
-
The Substrate Peak:
ppm (Lactone C1). -
The Metabolic Product:
ppm (6-Phosphogluconate C1). -
The Flux Marker:
ppm (Bicarbonate, if downstream metabolism is fast).
Note on Quantification: The ratio of [6PG]/[GDL] represents the activity of the PGLS/Kinase couple. The appearance of Bicarbonate represents the activity of 6PGDH, which is the committed step for NADPH production.
References
-
Batsios, G., et al. (2021).[2][3] "Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone." Frontiers in Oncology.
-
Mishkovsky, M., et al. (2016). "Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway." Magnetic Resonance in Medicine.
- Sawyer, D. T., & Bagger, J. B. (1959). "The Hydrolysis Kinetics of Glucono-delta-lactone." Journal of the American Chemical Society.
-
Taglang, C., et al. (2020).[3] "Hyperpolarized δ-[1-13C]gluconolactone monitors TERT-induced elevation in pentose phosphate pathway flux in brain tumors in vivo." Neuro-Oncology.
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A Researcher's Guide to Comparing Metabolic Fluxes in Different Cell Lines Using D-Glucono-1,5-lactone-1-¹³C
This guide provides a comprehensive framework for designing and executing comparative metabolic flux analysis studies in different cell lines using the isotopic tracer D-Glucono-1,5-lactone-1-¹³C. While direct comparative studies using this specific tracer are not abundant in current literature, this document outlines the scientific rationale, a robust experimental protocol, and the expected data interpretation to empower researchers to conduct these novel investigations. The focus is on elucidating the activity of the pentose phosphate pathway (PPP), a critical nexus in cellular biosynthesis and redox homeostasis.
Introduction: The "Why" and "How" of ¹³C-Labeled Gluconolactone in Flux Analysis
Metabolic reprogramming is a cornerstone of many physiological and pathological states, including cancer and immune cell activation.[1][2] ¹³C Metabolic Flux Analysis (¹³C-MFA) has emerged as a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways, offering a dynamic view that endpoint metabolomics cannot provide.[3] The choice of isotopic tracer is paramount, as it dictates which pathways can be precisely interrogated.[4]
D-Glucono-1,5-lactone is a key intermediate in the pentose phosphate pathway.[5] Specifically, it is the product of the first, rate-limiting step catalyzed by glucose-6-phosphate dehydrogenase (G6PDH) and is subsequently hydrolyzed to 6-phosphogluconate by gluconolactonase.[5][6] By introducing D-Glucono-1,5-lactone labeled with ¹³C at the first carbon position (D-Glucono-1,5-lactone-1-¹³C), we can directly trace the entry of carbon into the PPP. This allows for a more focused analysis of the oxidative branch of the PPP, which is crucial for the production of NADPH and precursors for nucleotide biosynthesis.
This guide will walk you through a hypothetical, yet rigorously designed, comparative study of two distinct cell lines: a rapidly proliferating cancer cell line (e.g., HeLa) and a non-cancerous, terminally differentiated cell line (e.g., primary human fibroblasts). The differing metabolic phenotypes of these cells provide an excellent model for illustrating how D-Glucono-1,5-lactone-1-¹³C can reveal fundamental differences in cellular metabolism.
The Biochemical Journey of D-Glucono-1,5-lactone-1-¹³C
Upon entering the cell, D-Glucono-1,5-lactone-1-¹³C is rapidly hydrolyzed to 6-phospho-D-gluconate-1-¹³C.[7] This reaction is catalyzed by gluconolactonase.[5] The ¹³C label on the first carbon is then released as ¹³CO₂ in the subsequent oxidative decarboxylation step of the PPP, catalyzed by 6-phosphogluconate dehydrogenase. The remaining five carbons continue through the non-oxidative branch of the PPP, eventually re-entering glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate.
Caption: Metabolic fate of D-Glucono-1,5-lactone-1-¹³C within the cell.
Designing a Comparative ¹³C-MFA Study: A Step-by-Step Protocol
This protocol outlines a robust workflow for comparing metabolic fluxes between two adherent cell lines. The general principles can be adapted for suspension cells with appropriate modifications to the harvesting steps.
3.1. Cell Culture and Tracer Administration
-
Cell Seeding: Seed the two cell lines (e.g., HeLa and primary human fibroblasts) in parallel in appropriate culture vessels (e.g., 6-well plates). Ensure that the cell density allows for logarithmic growth during the experiment.
-
Media Formulation: The day before the experiment, replace the standard culture medium with a custom medium where glucose has been replaced with a physiological concentration of unlabeled D-Glucono-1,5-lactone. This adaptation phase minimizes metabolic shocks upon tracer introduction.
-
Tracer Introduction: On the day of the experiment, replace the adaptation medium with the experimental medium containing D-Glucono-1,5-lactone-1-¹³C. The concentration should be optimized for each cell line, but a starting point of 1-2 mM is recommended.
-
Incubation: Incubate the cells for a predetermined time to allow for isotopic steady-state to be reached. This is typically achieved within hours for mammalian cells, but should be empirically determined.[8]
3.2. Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Immediately add a sufficient volume of liquid nitrogen to snap-freeze the cells and halt all enzymatic activity.[9]
-
Extraction: To the frozen cells, add an ice-cold extraction solvent, such as a methanol/water mixture (80:20 v/v).[10]
-
Cell Lysis and Collection: Use a cell scraper to detach the cells into the extraction solvent.[11] Collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for analysis.
3.3. Analytical Methods
The isotopic labeling patterns of key downstream metabolites are measured to determine the metabolic flux.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for analyzing ¹³C labeling in metabolites.[12] These methods can separate and identify metabolites and quantify the mass isotopomer distributions (MIDs), which reflect the number of ¹³C atoms in each molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the positional isotopomers, providing more detailed information about the specific location of ¹³C atoms within a molecule.[12]
3.4. Data Analysis and Flux Calculation
-
MID Determination: The raw analytical data is processed to determine the MIDs of key metabolites in the PPP and connected pathways (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, and glycolytic intermediates).
-
Flux Estimation: The measured MIDs, along with extracellular flux rates (e.g., tracer uptake and lactate secretion), are used as inputs for computational models. Software packages like INCA, Metran, or OpenFLUX2 can then be used to estimate the intracellular metabolic fluxes that best fit the experimental data.[13]
Caption: Experimental workflow for comparative ¹³C-MFA.
Illustrative Data and Interpretation
The following table presents a hypothetical but realistic dataset that could be obtained from a comparative study of a cancer cell line and a normal fibroblast cell line using D-Glucono-1,5-lactone-1-¹³C. Fluxes are normalized to the rate of tracer uptake.
| Metabolic Flux | Cancer Cell Line (e.g., HeLa) | Normal Fibroblast |
| D-Glucono-1,5-lactone Uptake | 100 | 20 |
| Oxidative PPP Flux | 85 | 10 |
| Non-oxidative PPP Flux | 60 | 5 |
| Glycolysis (from PPP) | 50 | 4 |
| Lactate Secretion | 150 | 5 |
Interpretation of Hypothetical Data:
-
Increased PPP Flux in Cancer Cells: The significantly higher flux through both the oxidative and non-oxidative branches of the PPP in the cancer cell line is consistent with the known metabolic reprogramming in cancer.[14] This elevated flux supports the high demand for NADPH for antioxidant defense and reductive biosynthesis, as well as ribose-5-phosphate for nucleotide synthesis required for rapid proliferation.
-
Metabolic Quiescence in Normal Fibroblasts: The lower PPP flux in normal fibroblasts reflects their lower proliferative rate and reduced biosynthetic needs.
-
The Warburg Effect: The dramatically increased lactate secretion in the cancer cell line is a hallmark of the Warburg effect, where cells favor aerobic glycolysis.[1] The data from the D-Glucono-1,5-lactone-1-¹³C tracer would complement studies using ¹³C-glucose to provide a more complete picture of glucose metabolism.
Conclusion and Future Directions
The use of D-Glucono-1,5-lactone-1-¹³C as a tracer offers a targeted approach to dissecting the activity of the pentose phosphate pathway in different cellular contexts. By following the rigorous experimental and analytical framework presented in this guide, researchers can gain valuable insights into the metabolic adaptations of various cell lines. This knowledge is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies that target metabolic vulnerabilities. Future studies could expand this approach to a wider range of cell lines, including those with specific genetic mutations affecting metabolic pathways, to further unravel the complexities of cellular metabolism.
References
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M.A. Antoniewicz, J.K. Kelleher, & G. Stephanopoulos (2007). Metabolic flux analysis in a non-steady state: dealing with transient and time-varying states. Metabolic Engineering, 9(3), 277-287. [Link]
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Sauer, U. (2006). High-throughput metabolomics: from raw data to biological knowledge. Current Opinion in Biotechnology, 17(3), 265-270. [Link]
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Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2012). Parallel labeling experiments with [1,2-¹³C]glucose and [U-¹³C]glutamine validate the E. coli metabolic network model for 13C metabolic flux analysis. Metabolic Engineering, 14(5), 533-541. [Link]
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Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols, 3(8), 1328-1340. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7027, delta-Gluconolactone. Retrieved from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Publishing ¹³C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]
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Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for ¹³C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]
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Wikipedia. (2023, October 26). Gluconolactonase. [Link]
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JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]
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NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
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Maciek R. Antoniewicz. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
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Premer, C., van der Crabben, S. N., van de Velde, R. L., van der Knaap, M. S., & van der Kooi, A. J. (2020). Bayesian ¹³C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 10(11), 441. [Link]
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Chen, C. Y., Chen, C. J., & Chen, C. J. (2008). The First Crystal Structure of Gluconolactonase Important in the Glucose Secondary Metabolic Pathways. Journal of molecular biology, 384(4), 983–995. [Link]
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Lorenz, M. A., Burant, C. F., & Kennedy, R. T. (2011). Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols. Analytical biochemistry, 409(2), 234–241. [Link]
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Chiu, T. H., et al. (2021). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR protocols, 2(4), 100898. [Link]
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Scott, D. A., Richardson, A. D., & Czech, M. P. (2011). Comparative Metabolic Flux Profiling of Melanoma Cell Lines: BEYOND THE WARBURG EFFECT. The Journal of biological chemistry, 286(49), 42626–42634. [Link]
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ResearchGate. (n.d.). Metabolic differences between normal and cancer cells are shown. Retrieved from [Link]
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Sellick, C. A., Hansen, R., Stephens, G. M., & Goodacre, R. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature protocols, 6(8), 1241–1249. [Link]
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Mooney, B. J., et al. (2014). Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis. PloS one, 9(6), e99244. [Link]
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Tredwell, G. D., et al. (2011). ¹³C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
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Zhang, Y., et al. (2023). Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer. Frontiers in Oncology, 13, 1198822. [Link]
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Kokufuta, E., Ogane, T., & Tanaka, T. (1993). Coimmobilization of gluconolactonase with glucose oxidase for improvement in kinetic property of enzymatically induced volume collapse in ionic gels. Journal of biomaterials science. Polymer edition, 4(6), 569–580. [Link]
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Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
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Wikipedia. (2023, November 29). Glucono-δ-lactone. [Link]
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Scott, D. A., Richardson, A. D., & Czech, M. P. (2011). Comparative metabolic flux profiling of melanoma cell lines: beyond the Warburg effect. The Journal of biological chemistry, 286(49), 42626–42634. [Link]
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Dietmair, S., et al. (2022). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. Metabolites, 12(12), 1269. [Link]
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Chen, C. Y., et al. (2008). The first crystal structure of gluconolactonase important in the glucose secondary metabolic pathways. Journal of molecular biology, 384(4), 983–995. [Link]
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Girella, A., & Mattevi, A. (2020). Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions. Catalysis Science & Technology, 10(16), 5348-5358. [Link]
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Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241-1249. [Link]
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DigitalCommons@TMC. (2023). Characterizing Cancer Metabolism From Bulk and Single-Cell RNA-Seq Data Using METAFlux. Retrieved from [Link]
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Weusthuis, R. A., et al. (2001). Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi. Journal of bacteriology, 183(14), 4321–4327. [Link]
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Isotopic enrichment analysis of D-Glucono-1,5-lactone-1-13C labeled metabolites
The following guide provides an in-depth technical analysis of D-Glucono-1,5-lactone-1-13C as a metabolic tracer. It is structured to serve researchers requiring high-precision metabolic flux analysis (MFA) in drug development and systems biology.
Executive Summary & Application Scope
D-Glucono-1,5-lactone-1-13C is a specialized stable isotope tracer used to probe the oxidative branch of the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. Unlike standard glucose tracers, this compound enters metabolism downstream of the rate-limiting Glucose-6-Phosphate Dehydrogenase (G6PD) step (assuming intracellular phosphorylation or transport).
Primary Utility:
-
Decoupling G6PD Kinetics: Assessing flux through 6-Phosphogluconolactonase (6PGL) and 6-Phosphogluconate Dehydrogenase (6PGD) without the regulatory interference of G6PD.
-
Pathway Discrimination (Microbial): Distinguishing between oxidative PPP (where C1 is lost as CO
) and the Entner-Doudoroff pathway (where C1 is retained in pyruvate). -
Lactonase Activity Profiling: Directly measuring the hydrolysis rate of the lactone ring in specific tissue types or bacterial strains.
Technical Comparison: Tracer Alternatives
Selecting the correct isotopomer is critical for data integrity. The table below compares D-Glucono-1,5-lactone-1-13C against standard glucose alternatives.
Table 1: Comparative Performance of Metabolic Tracers
| Feature | D-Glucono-1,5-lactone-1-13C | [1-13C]Glucose | [1,2-13C2]Glucose |
| Pathway Entry | Downstream of G6PD (Bypasses rate-limiting step) | Upstream (Requires Hexokinase & G6PD) | Upstream |
| C1 Label Fate (Ox-PPP) | Lost as | Lost as | C1 Lost; C2 Retained |
| C1 Label Fate (ED Pathway) | Retained in Pyruvate (C1) | Retained in Pyruvate (C1) | Retained in Pyruvate (C1, C2) |
| Chemical Stability | Low (Spontaneous hydrolysis to gluconic acid in water) | High | High |
| Specificity | High for 6PGL/6PGD flux & Lactonase activity | General Glycolysis/PPP split | High for precise flux calculation |
| Background Noise | Moderate (Due to spontaneous hydrolysis) | Low | Low |
Expert Insight: The instability of D-Glucono-1,5-lactone is the primary experimental variable. In aqueous solution at neutral pH, it hydrolyzes to D-gluconic acid with a half-life of approx. 60 minutes. Protocols must account for this by using fresh preparations and rapid quenching.
Mechanistic Pathway Analysis
To interpret the enrichment data, one must understand the fate of the Carbon-1 label.
Pathway Logic:
-
Oxidative PPP: The C1-labeled lactone is hydrolyzed to 6-Phosphogluconate.[1] The subsequent enzyme, 6PGD, decarboxylates C1.
-
Result: The label is released as
CO . Downstream pentoses (Ribose-5-P) are unlabeled (M+0) .
-
-
Entner-Doudoroff (ED) Pathway (Bacteria): 6-Phosphogluconate is dehydrated to KDPG (2-keto-3-deoxy-6-phosphogluconate), then cleaved.
-
Result: The C1 label ends up in the carboxyl group of Pyruvate (M+1) .
-
Visualization: Metabolic Fate of C1-Label
The following diagram illustrates the divergence of the label based on active metabolic pathways.
Figure 1: Divergent fate of the C1 label. In oxidative PPP (Red path), the label is lost as CO2. In the ED pathway (Green path), the label is retained in Pyruvate.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for LC-MS/MS analysis of intracellular metabolites. It includes checkpoints to validate tracer stability.
Phase 1: Tracer Preparation (Critical Step)
-
Stock Solution: Dissolve D-Glucono-1,5-lactone-1-13C in dry DMSO immediately before use. Do not store in aqueous buffer.
-
Media Addition: Add to culture media only at the start of the pulse (
). -
Validation Check: Analyze an aliquot of the media at
and by LC-MS to quantify the ratio of Lactone to Gluconic Acid (spontaneous hydrolysis).
Phase 2: Metabolic Quenching & Extraction
-
Rapid Quench: Aspirate media and immediately wash cells with ice-cold saline (0.9% NaCl, 4°C).
-
Metabolism Halt: Add 80% Methanol/20% Water (-80°C) directly to the cell monolayer.
-
Why: Cold organic solvent instantly denatures enzymes, preventing artificial turnover of the lactone during extraction.
-
-
Extraction: Scrape cells, vortex (10 min, 4°C), and centrifuge (15,000 x g, 10 min, 4°C).
-
Supernatant: Collect supernatant for LC-MS analysis.
Phase 3: LC-MS/MS Acquisition
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., ZIC-pHILIC) is required to retain polar phosphorylated metabolites.
-
Mobile Phase:
-
A: 20 mM Ammonium Carbonate (pH 9.0).
-
B: Acetonitrile.
-
-
Target Analytes (MRM Transitions):
-
6-Phosphogluconate: Monitor M+0 and M+1.
-
Ribose-5-Phosphate: Monitor M+0 (confirms loss of label).
-
Pyruvate/Lactate: Monitor M+0 and M+1 (confirms ED pathway or recycling).
-
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow emphasizing rapid quenching to preserve labile metabolites.
Data Interpretation & Expected Results
The following table provides a reference for interpreting Mass Isotopomer Distribution (MID) data.
Table 2: Expected Enrichment Patterns
| Metabolite | Scenario A: Exclusive Oxidative PPP | Scenario B: Active Entner-Doudoroff | Scenario C: Gluconeogenesis (Reverse) |
| 6-P-Gluconate | M+1 Enriched | M+1 Enriched | M+1 Enriched |
| Ribose-5-P | M+0 (Unlabeled) | M+0 | M+0 |
| Pyruvate | M+0 (Derived from Glycolysis) | M+1 (Derived from KDPG) | M+0 |
| Lactate | M+0 | M+1 | M+0 |
| CO2 Release | High Rate of | Low/None from this step | Low |
Key Calculation:
To calculate the fraction of Pyruvate derived from the ED pathway (
References
-
National Institutes of Health (NIH). (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism. PMC. Retrieved from [Link]
-
LibreTexts Biology. (2026). Pentose Phosphate Pathway of Glucose Oxidation. Retrieved from [Link]
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Comparative Guide: Statistical Resolution of D-Glucono-1,5-lactone-1-13C in Pentose Phosphate Pathway Flux Analysis
The following guide provides an in-depth statistical and technical analysis of D-Glucono-1,5-lactone-1-13C as a specialized metabolic tracer. It contrasts this probe with standard glucose tracers, focusing on its unique ability to resolve Pentose Phosphate Pathway (PPP) flux independent of upstream glycolytic regulation.
Executive Summary: The Tracer's Niche
In metabolic flux analysis (MFA), the standard approach to measuring Pentose Phosphate Pathway (PPP) activity relies on [1-13C]Glucose or [1,2-13C]Glucose .[1] While effective, these tracers suffer from "node dilution"—the signal is split between Glycolysis (EMP) and the PPP at the Glucose-6-Phosphate (G6P) node, often leading to wide confidence intervals for oxidative flux estimates.
D-Glucono-1,5-lactone-1-13C (G15L-1-13C) serves as a bypass probe . By entering metabolism downstream of the G6P node (via hydrolysis to gluconate and subsequent phosphorylation), it funnels carbon directly into 6-Phosphogluconate (6PG). This unique entry point decouples PPP flux quantification from hexokinase and glucose-6-phosphate dehydrogenase (G6PDH) regulation, offering superior statistical resolution for oxidative stress responses and gluconate kinase activity.
Comparison Matrix: G15L-1-13C vs. Standard Alternatives
| Feature | D-Glucono-1,5-lactone-1-13C | [1-13C]Glucose (Standard) | [1,2-13C]Glucose (High Res) |
| Primary Target | Oxidative PPP / Gluconate Kinase | Glycolysis vs. PPP Split | Glycolysis / PPP / TCA Cycle |
| Entry Node | 6-Phosphogluconate (via Gluconate) | Glucose-6-Phosphate | Glucose-6-Phosphate |
| Flux Resolution | High (Direct precursor to decarboxylation) | Medium (Dependent on split ratio accuracy) | High (Resolves reversibility) |
| Metabolic Noise | Low (Bypasses Glycolytic dilution) | High (Diluted by glycogen cycling) | Medium |
| Statistical Model | Linear Decay (Decarboxylation dominant) | Non-linear Branching Model | Complex Isotopomer Model |
| Cost | $ (Commodity) |
Mechanistic Pathway & Logic
To understand the statistical advantage of G15L-1-13C, one must visualize the topology. Standard glucose tracers must pass through the "G6P Gate," where flux is competitively divided. G15L enters via a "Side Door," bypassing the primary regulation point.
Figure 1: Metabolic topology showing the G15L bypass mechanism. Note how G15L enters directly at 6PG, avoiding the G6P flux split that dilutes standard glucose tracers.
Experimental Protocol: Self-Validating Workflow
Because D-Glucono-1,5-lactone is susceptible to spontaneous hydrolysis in aqueous solution, the protocol requires strict pH control and time-zero validation.
Phase A: Tracer Preparation (Critical Step)
-
Stock Solution: Dissolve D-Glucono-1,5-lactone-1-13C in anhydrous DMSO immediately prior to use. Aqueous stability is poor (
min at pH 7.4). -
Media Formulation: Add tracer to glucose-free (or low-glucose) media immediately before cell exposure to minimize extracellular hydrolysis to gluconate before uptake.
Phase B: Cell Culture & Labeling
-
Wash Step: Wash cells 2x with PBS to remove residual unlabeled glucose.
-
Pulse: Incubate cells with 5 mM G15L-1-13C for short intervals (15, 30, 60 min).
-
Control: Parallel incubation with [1-13C]Glucose (5 mM).
-
-
Quenching: Rapidly quench metabolism using cold (-80°C) 80:20 Methanol:Water . This prevents interconversion of metabolites during extraction.
Phase C: Analytical Measurement (LC-HRMS)
-
Target Metabolites: 6-Phosphogluconate (6PG), Ribulose-5-Phosphate (Ru5P), and Lactate.
-
Mass Transitions: Monitor the M+1 isotopologue for 6PG. Crucially, Ru5P should be M+0 if the pathway is active.
-
Logic: G15L is labeled at C1. The 6PGDH reaction decarboxylates C1 as CO2. Therefore, the transition from 6PG (M+1) to Ru5P (M+0) is the definitive signature of oxidative PPP flux.
-
Statistical Analysis Framework
The statistical analysis of G15L data differs fundamentally from Glucose data due to the "Loss of Label" mechanic.
Mass Isotopomer Distribution (MID) Correction
Before flux modeling, raw MS data must be corrected for natural abundance (NA).
-
Formula:
-
Where
is the correction matrix for naturally occurring 13C, 15N, 18O. -
Tool: Use R packages like IsoCorrectoR or AccuCor.
-
Calculating Flux Ratios (The "Decarboxylation Index")
For [1-13C]Glucose, the PPP flux is often estimated using the M+1/M+0 ratio of lactate (via recycling). For G15L-1-13C, we use the Decarboxylation Efficiency (
-
Interpretation:
-
If
: All labeled C1 was lost as CO2. The pathway is exclusively oxidative. -
If
: Indicates carbon recycling or non-oxidative scrambling (rare for this specific tracer path).
-
Statistical Power & Confidence Intervals
The primary advantage of G15L is the reduction of variance in the flux estimate (
-
Glucose Tracer Variance (
): The error propagates through multiple upstream nodes. -
G15L Tracer Variance (
): By removing and (the noisiest glycolytic regulators), the confidence interval for the oxidative flux parameter narrows significantly.
Table 2: Synthetic Data Comparison (Flux Estimation Precision)
| Parameter | [1-13C]Glucose (n=5) | G15L-1-13C (n=5) | Statistical Significance |
| Oxidative Flux (Normalized) | p < 0.01 (F-test for variance) | ||
| Signal-to-Noise (6PG) | 12:1 | 45:1 | High purity precursor |
| Lactate M+1 Enrichment | G15L C1 is lost; no label in lactate |
Note: The absence of label in lactate for G15L-1-13C is a quality control checkpoint. If Lactate M+1 is observed, it suggests non-oxidative scrambling or tracer impurity.
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[2][3][4][5]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell.
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols.
-
Megazyme. (2020).[4] D-Gluconic Acid / D-Glucono-δ-lactone Assay Procedure.
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- 2. d-nb.info [d-nb.info]
- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling D-Glucono-1,5-lactone-1-13C
Executive Summary & Core Directive
Substance: D-Glucono-1,5-lactone-1-13C (GDL-13C) Isotope Status: STABLE ISOTOPE (Non-Radioactive). Operational Priority: Sample Integrity & Contamination Control.
While D-Glucono-1,5-lactone is chemically benign (GRAS status in food applications), the 1-13C isotopologue represents a significant financial and experimental asset. The primary operational risk is not acute toxicity to the handler, but isotopic dilution (contamination with naturally abundant 12C) and premature hydrolysis (degradation to gluconic acid).
This guide shifts the safety paradigm from "Surviving the Chemical" to "Mastering the Environment."
Hazard & Risk Profile
The following table contrasts regulatory hazards with operational risks.
| Parameter | Regulatory Classification (GHS) | Operational Risk (Experimental) |
| Toxicity | Low (Irritant: H319, H335) | Negligible (unless ingested in bulk). |
| Stability | Hygroscopic | Critical: Hydrolyzes to Gluconic Acid-1-13C in water/humidity. |
| Radiology | None (Stable Isotope) | None. Do not use radioactive waste streams. |
| Cost | Low (Unlabeled) | High (Labeled). Loss of mg quantities is a significant failure. |
Strategic PPE Selection
We employ a Bi-Directional Protection Strategy : protecting the scientist from irritation and the sample from environmental degradation.
A. Ocular Protection (Mandatory)[1]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Mechanism: Upon contact with the moisture of the eye, GDL hydrolyzes to gluconic acid. While the lactone is neutral, the resulting acid causes immediate irritation and pH shift.
-
Protocol: Safety glasses are insufficient for powder handling; sealed goggles prevent dust migration.
B. Dermal Protection (Precision Focused)
-
Standard: Nitrile Gloves (4 mil thickness), Powder-Free.
-
Reasoning:
-
Chemical Resistance: Nitrile is impervious to weak organic acids.
-
Tactile Feedback: Thicker gloves (latex/butyl) reduce dexterity required for micro-weighing (mg scale), increasing spillage risk.
-
Contamination Control: Human skin oils are rich in natural Carbon-12. Direct contact causes isotopic dilution, ruining Mass Spectrometry (MS) baselines.
-
C. Respiratory & Environmental Control[2]
-
Standard: N95 Particulate Respirator or Fume Hood.
-
Reasoning: GDL is a fine crystalline powder.[1] Inhalation causes upper respiratory tract irritation due to acidification of mucous membranes.
-
Engineering Control: All weighing must occur in a Static-Free Environment . Use an ionizing bar or anti-static gun. Static charge is the primary cause of sample loss during transfer.
Decision Logic Visualization
The following diagram illustrates the decision matrix for PPE based on the state of the matter (Solid vs. Aqueous).
Figure 1: PPE selection logic based on physical state and associated risks.
Operational Protocol: The "Zero-Loss" Weighing Method
Handling 13C-labeled compounds requires modifying standard weighing procedures to prevent hydrolysis and loss.
Step 1: Environmental Prep
-
Dehumidify: Ensure relative humidity is <50%. GDL is hygroscopic; moisture initiates ring-opening hydrolysis before the experiment begins.
-
Discharge Static: Use an anti-static gun on the weighing boat and the spatula. Charged GDL powder will "jump" off the spatula, resulting in financial loss.
Step 2: Transfer & Weighing
-
Do NOT use paper: Use aluminum weighing boats or anti-static plastic. Paper absorbs moisture.
-
Tare Stability: Allow the balance to stabilize for 10 seconds before opening the source vial.
-
Transfer: Move the powder gently. Avoid creating a dust cloud.[2]
-
Immediate Seal: Re-cap the source vial immediately. Wrap the cap with Parafilm to prevent long-term moisture ingress.
Step 3: Solubilization (The Kinetic Criticality)
-
The Science: GDL undergoes hydrolysis to gluconic acid. This reaction is time-dependent and pH-dependent .
-
Equation:
-
-
Protocol: Do not dissolve GDL-13C until immediately before use (NMR/MS injection).
-
Observation: A fresh solution is neutral; an aged solution becomes acidic. If your protocol requires a specific pH, you must buffer the solution immediately upon dissolution.
Experimental Workflow Diagram
Figure 2: Time-critical workflow to prevent condensation and premature hydrolysis.
Disposal & Stewardship
Because GDL-1-13C is a stable isotope, it does not require radioactive waste protocols.
-
Aqueous Waste: If dissolved in water/buffer, the solution will eventually become gluconic acid (a sugar acid).
-
Check Local Regs: In many jurisdictions, small quantities of sugar acids can be neutralized (pH 6-8) and drain-disposed with copious water.
-
Standard: If mixed with other solvents (acetonitrile, methanol for MS), dispose of in Solvent Waste .
-
-
Solid Waste: Contaminated gloves and weighing boats can be disposed of in standard lab trash, provided no other hazardous chemicals are present.
-
Labeling: Deface the "13C" label on empty vials before disposal to prevent confusion with radioactive inventory by safety officers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7027, Gluconolactone. Retrieved from [Link]
-
Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-1,5-lactone. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization. Journal of the American Chemical Society. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - D-glucono-1,5-lactone. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
